4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
Beschreibung
BenchChem offers high-quality 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
4-ethyl-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3S/c1-2-14-9(12-13-10(14)15)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJHSRQOQIHNJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350256 | |
| Record name | 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29552-52-1 | |
| Record name | 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol. This molecule is of significant interest in medicinal chemistry due to the established broad-spectrum biological activities of the 1,2,4-triazole scaffold, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of an ethyl group at the N4 position and a fluorophenyl moiety at the C5 position of the triazole ring presents a unique substitution pattern that warrants detailed investigation for potential therapeutic applications.
This document will delve into a reliable synthetic pathway, provide detailed experimental protocols, and outline the necessary analytical techniques for the unequivocal structural confirmation of the target compound.
Strategic Approach to Synthesis
The synthesis of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol is most effectively achieved through a two-step process. This strategy involves the initial formation of a key intermediate, 1-(4-fluorobenzoyl)-4-ethylthiosemicarbazide, followed by a base-catalyzed intramolecular cyclization. This approach is favored due to the ready availability of the starting materials and the generally high yields and purity of the resulting products.
The overall synthetic workflow can be visualized as follows:
Figure 1: Overall synthetic workflow for 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol.
Detailed Experimental Protocols
Synthesis of the Precursor: 4-Fluorobenzohydrazide
The initial step involves the synthesis of 4-fluorobenzohydrazide from 4-fluorobenzoic acid. This is a standard procedure that proceeds via an esterification followed by hydrazinolysis.
Protocol:
-
Esterification: A mixture of 4-fluorobenzoic acid and ethanol is refluxed in the presence of a catalytic amount of concentrated sulfuric acid to yield ethyl 4-fluorobenzoate.[1][2]
-
Hydrazinolysis: The resulting ethyl 4-fluorobenzoate is then refluxed with an excess of hydrazine hydrate to afford 4-fluorobenzohydrazide.[1][2] The product is typically a white solid and can be purified by recrystallization from ethanol.
Synthesis of the Intermediate: 1-(4-Fluorobenzoyl)-4-ethylthiosemicarbazide
This key intermediate is synthesized through the reaction of 4-fluorobenzohydrazide with ethyl isothiocyanate.
Protocol:
-
A solution of 4-fluorobenzohydrazide (1 equivalent) in absolute ethanol is prepared.
-
To this solution, ethyl isothiocyanate (1 equivalent) is added.
-
The reaction mixture is refluxed for a period of 4-6 hours, during which the thiosemicarbazide derivative precipitates.
-
After cooling, the solid product is collected by filtration, washed with cold ethanol, and dried.
Synthesis of the Final Product: 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
The final step is the base-catalyzed intramolecular cyclization of the thiosemicarbazide intermediate.
Protocol:
-
The 1-(4-fluorobenzoyl)-4-ethylthiosemicarbazide (1 equivalent) is suspended in an aqueous solution of sodium hydroxide (typically 2 M).[3]
-
The mixture is heated under reflux for 4-6 hours. During this time, the cyclization occurs with the elimination of a water molecule.
-
After cooling the reaction mixture to room temperature, it is carefully acidified with a dilute acid (e.g., hydrochloric acid) to a pH of approximately 5-6.
-
The precipitated crude product is collected by filtration, washed thoroughly with water, and dried.
-
Purification is achieved by recrystallization from a suitable solvent, such as ethanol.
Mechanistic Insights: The "Why" Behind the "How"
The cyclization of the 1-aroyl-4-alkylthiosemicarbazide intermediate into a 1,2,4-triazole-3-thiol under alkaline conditions is a well-established reaction in heterocyclic chemistry. The mechanism involves a nucleophilic attack and subsequent dehydration.
Figure 2: Proposed mechanism for the alkaline cyclization of 1-(4-fluorobenzoyl)-4-ethylthiosemicarbazide.
The base abstracts a proton from the amide nitrogen, increasing the nucleophilicity of the sulfur atom. This is followed by an intramolecular nucleophilic attack of the sulfur atom on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequent dehydration results in the formation of the stable 1,2,4-triazole ring.
Comprehensive Characterization of the Final Product
Table 1: Expected Physicochemical and Spectroscopic Data
| Property/Technique | Expected Observation |
| Physical State | White to off-white crystalline solid |
| Melting Point | Expected to be in the range of 150-200 °C |
| ¹H NMR | Signals corresponding to the ethyl group (a quartet and a triplet), aromatic protons of the fluorophenyl ring, and a broad singlet for the thiol proton (SH). |
| ¹³C NMR | Resonances for the carbons of the ethyl group, the fluorophenyl ring (with characteristic C-F coupling), and the two distinct carbons of the triazole ring. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (if in thione tautomeric form), S-H stretching (thiol form), C=N stretching of the triazole ring, and C-F stretching of the fluorophenyl group. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₁₀FN₃S). |
Note: The thiol-thione tautomerism is a known feature of 1,2,4-triazole-3-thiols. The presence of both tautomers may be observed in the spectra depending on the solvent and temperature.
Conclusion
This technical guide outlines a robust and reproducible synthetic route for 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol, a compound with significant potential in drug discovery. The detailed experimental protocols and mechanistic insights provide a solid foundation for its preparation and further investigation. The comprehensive characterization techniques described are essential for verifying the identity and purity of the final product, ensuring the reliability of subsequent biological evaluations. This work serves as a valuable resource for researchers engaged in the synthesis and development of novel heterocyclic compounds for therapeutic applications.
References
[1] Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. (2023). ResearchGate. [Link]
[2] Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. (2023). Bentham Science. [Link]
[3] Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H--1,2,4-triazole-3-thiol. (2023). ProLékaře.cz. [Link]
[4] Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2004). MDPI. [Link]
[5] Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2022). MDPI. [Link]
[6] Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). ResearchGate. [Link]
[7] Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). AVES KTU. [Link]
[8] Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2004). National Institutes of Health. [Link]
[9] Synthesis of 1-(2-Fluorobenzoyl)-4-methylthiosemicarbazide. PrepChem. [Link]
Synthesis and spectral investigations of azole derivatives. (2006). TSI Journals. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
- 4. rsc.org [rsc.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 8. researchgate.net [researchgate.net]
- 9. Physical-chemical properties of 5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol s-derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
Crystal structure of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
An In-depth Technical Guide to the Crystal Structure Determination of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive walkthrough for the synthesis, characterization, and definitive crystal structure elucidation of the novel heterocyclic compound, 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol. This document is tailored for professionals in chemical and pharmaceutical research, offering not just procedural steps, but the underlying scientific rationale for each methodological choice. We will navigate the synthesis of the target compound, detail the critical process of growing X-ray diffraction-quality single crystals, outline the principles and workflow of single-crystal X-ray diffraction, and conclude with spectroscopic verification. The protocols described herein are designed to be self-validating, ensuring the highest degree of scientific rigor and data integrity.
Introduction: The Significance of 1,2,4-Triazole-3-thiols
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Derivatives of 1,2,4-triazole-3-thione, the tautomeric form of 1,2,4-triazole-3-thiol, are known to exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, antitumor, anti-inflammatory, and anticonvulsant properties.[1][3][4] The introduction of a fluorophenyl group is a common strategy in drug design to enhance metabolic stability and binding affinity. The specific compound, 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol, represents a novel entity with significant therapeutic potential.
The definitive determination of its three-dimensional atomic arrangement via single-crystal X-ray crystallography is paramount. This knowledge provides unparalleled insights into its conformational properties, intermolecular interactions, and potential binding modes with biological targets, thereby guiding further drug development efforts.
Synthesis of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
The synthesis of the title compound can be achieved through a well-established multi-step reaction pathway, which is a modification of known procedures for similar triazole derivatives.[5][6][7] The general approach involves the base-catalyzed intramolecular cyclization of a substituted thiosemicarbazide.
Synthetic Workflow
Caption: Synthetic pathway for 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol.
Detailed Experimental Protocol
-
Preparation of 1-(4-Fluorobenzoyl)-4-ethylthiosemicarbazide:
-
To a solution of 4-fluorobenzohydrazide (1 equivalent) in ethanol, add ethyl isothiocyanate (1 equivalent).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. The product will precipitate out of the solution.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield the intermediate thiosemicarbazide. The purity should be checked by melting point and spectroscopic methods before proceeding.
-
-
Cyclization to 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol:
-
Suspend the 1-(4-fluorobenzoyl)-4-ethylthiosemicarbazide (1 equivalent) in an aqueous solution of sodium hydroxide (2M, 1.2 equivalents).
-
Reflux the mixture for 6-8 hours. The suspension will gradually dissolve as the cyclization proceeds.
-
After cooling the reaction mixture to room temperature, carefully acidify with dilute hydrochloric acid to a pH of approximately 5-6.
-
The target compound will precipitate as a white solid.
-
Filter the crude product, wash thoroughly with distilled water to remove any inorganic salts, and dry.
-
Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture to obtain the pure compound.
-
Single-Crystal Growth: The Cornerstone of X-ray Crystallography
The successful determination of a crystal structure is critically dependent on the quality of the single crystal. The ideal crystal for X-ray diffraction should be of sufficient size (typically >0.1 mm in all dimensions), possess a regular and well-defined shape, and be free from internal defects like cracks or twinning.[8]
Principles of Crystallization
Crystallization is the process of forming a solid with a highly ordered internal structure from a solution, melt, or vapor. For organic compounds, solution-based methods are most common.[9] The fundamental principle is to slowly bring a solution of the compound to a state of supersaturation, from which the excess solute can precipitate in an ordered crystalline form rather than as an amorphous solid.
Recommended Crystallization Techniques
Given that the purity of the synthesized compound is high, the following methods are recommended. It is often necessary to screen multiple solvents and techniques.[10][11]
| Technique | Description | Advantages | Considerations |
| Slow Evaporation | A nearly saturated solution of the compound is prepared and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days.[9][12] | Simple to set up; effective for many compounds. | Rate of evaporation can be difficult to control precisely. |
| Vapor Diffusion | The compound is dissolved in a solvent in which it is soluble. This solution, in an open inner vial, is placed inside a larger sealed container with a "non-solvent" in which the compound is insoluble but which is miscible with the first solvent. The non-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.[9] | Excellent control over the rate of crystallization. | Requires careful selection of solvent/non-solvent pairs. |
| Slow Cooling | A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below.[11] | Can produce large, high-quality crystals. | Not suitable for heat-sensitive compounds. |
Recommended Solvents for Screening: Ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof.
Single-Crystal X-ray Diffraction Analysis
X-ray crystallography is an experimental technique that uses the diffraction of X-rays by the ordered atoms in a crystal to determine its atomic and molecular structure.[8]
Experimental Workflow
Caption: Workflow for single-crystal X-ray structure determination.
Step-by-Step Methodology
-
Crystal Selection and Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. It is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern of thousands of reflections is collected.
-
Data Reduction: The raw diffraction data is processed to correct for experimental factors and to integrate the intensities of each reflection.
-
Structure Solution: The phases of the diffracted X-rays, which are lost during the experiment, are determined using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.
-
Structure Refinement: The initial atomic model is refined against the experimental data. This iterative process involves adjusting atomic positions, thermal parameters, and occupancies to improve the agreement between the calculated and observed diffraction patterns.
-
Validation: The final structure is validated using various crystallographic checks to ensure its chemical and geometric sensibility.
Spectroscopic Characterization and Verification
While X-ray crystallography provides the definitive solid-state structure, spectroscopic methods are essential for verifying the bulk purity and confirming the structure of the synthesized compound in solution.[13][14]
Spectroscopic Data
| Technique | Expected Key Features for 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol |
| FT-IR (cm⁻¹) | ~3100-2900 (C-H stretching), ~2600-2550 (S-H stretching, may be weak or absent due to tautomerism), ~1600 (C=N stretching), ~1250 (C=S stretching, thione tautomer), ~1220 (C-F stretching).[6] |
| ¹H NMR (ppm) | Signals corresponding to the ethyl group (a triplet and a quartet), aromatic protons of the fluorophenyl ring (multiplets), and a broad singlet for the SH/NH proton (position is solvent-dependent and may exchange with D₂O).[1][6] |
| ¹³C NMR (ppm) | Resonances for the ethyl carbons, aromatic carbons (showing C-F coupling), and the triazole ring carbons (C=S and C-N).[7] |
| Mass Spectrometry (m/z) | A prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the compound. |
The combination of these spectroscopic techniques provides a comprehensive characterization of the compound, corroborating the structure determined by X-ray crystallography.[15][16]
Conclusion
This guide has outlined a systematic and scientifically grounded approach to the synthesis and structural elucidation of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol. By integrating robust synthetic protocols with the definitive analytical power of single-crystal X-ray diffraction and corroborative spectroscopic methods, researchers can confidently determine the three-dimensional architecture of this and other novel compounds. This structural knowledge is an indispensable asset in the rational design and development of new therapeutic agents.
References
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]
-
Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. ResearchGate. [Link]
-
Current research trends of 1,2,4-triazole derivatives biological activity (literature review). ResearchGate. [Link]
-
Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. MDPI. [Link]
-
Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. International Journal of Biosciences and Research. [Link]
-
Overview of the biological activities of 1,2,4-triazole-3-thiol... ResearchGate. [Link]
-
(PDF) synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives. ResearchGate. [Link]
-
How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]
-
Spectroscopic characterization for 1,2,4-triazole 3. ResearchGate. [Link]
-
(PDF) Spectroscopic Characterization and Quantum Chemical Computations of 5-(4-Pyridyl)-1 H -1,2,4-Triazole-3-Thiol Molecule. ResearchGate. [Link]
-
X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. Michigan State University. [Link]
-
How to grow crystals for X-ray crystallography. IUCr Journals. [Link]
-
Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes. National Institutes of Health. [Link]
-
X-ray crystallography. Wikipedia. [Link]
-
Crystal Growing Tips. University of Florida Center for Xray Crystallography. [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI. [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. [Link]
Sources
- 1. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Buy 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol | 26131-61-3 [smolecule.com]
- 6. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives [mdpi.com]
- 7. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 10. How To [chem.rochester.edu]
- 11. journals.iucr.org [journals.iucr.org]
- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical properties of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
An In-Depth Technical Guide to the Physicochemical Properties of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
Executive Summary
This technical guide provides a comprehensive overview of the essential physicochemical properties of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for conferring a wide array of biological activities to molecules, including antimicrobial, antifungal, and anti-inflammatory properties.[1][2][3] Understanding the fundamental physicochemical characteristics of its derivatives is paramount for advancing drug discovery and development efforts. This document details the molecular structure, synthesis, and purification of the title compound, alongside a thorough analysis of its spectroscopic profile and core physicochemical parameters such as melting point, acidity, lipophilicity, and solubility. The protocols and insights presented herein are designed to equip researchers, scientists, and drug development professionals with the critical data and methodologies required for the effective evaluation and application of this promising heterocyclic compound.
Molecular Structure and Identification
The unique arrangement of functional groups in 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol dictates its chemical behavior and biological potential. The molecule integrates a planar, aromatic 1,2,4-triazole ring, an N-ethyl substituent that enhances lipophilicity, a 4-fluorophenyl ring that can engage in specific receptor interactions, and a nucleophilic thiol group capable of tautomerism and metal chelation.
| Identifier | Value |
| IUPAC Name | 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol |
| CAS Number | 29552-52-1[4][5] |
| Molecular Formula | C₁₀H₁₀FN₃S |
| Molecular Weight | 223.27 g/mol |
| Synonyms | AKOS BBS-00003428, Albb-003259[6] |
The thiol (-SH) group allows the molecule to exist in thione-thiol tautomeric forms, a critical consideration for its reactivity and interaction with biological targets. The fluorine atom on the phenyl ring can significantly modulate electronic properties and metabolic stability.
Synthesis and Purification
The synthesis of 4-substituted-5-aryl-4H-1,2,4-triazole-3-thiols is a well-established process in heterocyclic chemistry, typically involving the alkaline-mediated cyclization of a substituted thiosemicarbazide precursor.[1][7][8] This approach ensures high yields and purity.
Synthetic Workflow
The synthesis proceeds via a logical multi-step pathway, starting from commercially available 4-fluorobenzoic acid. The key steps involve the formation of a hydrazide, subsequent reaction with an isothiocyanate to form the thiosemicarbazide intermediate, and the final base-catalyzed intramolecular cyclization.
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemmethod.com [chemmethod.com]
- 3. ijrpc.com [ijrpc.com]
- 4. You are being redirected... [hit2lead.com]
- 5. 29552-52-1 CAS MSDS (4-ETHYL-5-(4-FLUOROPHENYL)-1,2,4-TRIAZOLE-3-THIOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 4-ETHYL-5-(4-FLUOROPHENYL)-1,2,4-TRIAZOLE-3-THIOL CAS#: 29552-52-1 [amp.chemicalbook.com]
- 7. Buy 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol | 26131-61-3 [smolecule.com]
- 8. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
A Proposed Framework for the In Vitro Evaluation of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol: A Technical Guide
Introduction: The Therapeutic Potential of the 1,2,4-Triazole-3-thiol Scaffold
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a wide array of biological activities. This five-membered heterocyclic ring, containing three nitrogen atoms, is a key pharmacophore that interacts with various biological receptors and enzymes with high affinity, owing to its dipole character, hydrogen bonding capability, and structural rigidity.[1] Derivatives of 1,2,4-triazole are known to exhibit potent antimicrobial, antifungal, antiviral, anticonvulsant, anti-inflammatory, and anticancer properties.[2][3]
The incorporation of a thiol group at the 3-position and further substitution on the triazole ring, as seen in 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol, offers a promising avenue for the development of novel therapeutic agents. The thiol group, in particular, is a versatile functional group that can enhance biological activity through various mechanisms, including metal chelation and covalent bond formation with enzyme residues.[4]
This technical guide presents a comprehensive, field-proven framework for the in vitro evaluation of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol. While specific biological data for this exact molecule is limited, with existing literature primarily focused on its synthesis and microsomal metabolism[5], the methodologies outlined herein are based on established and validated protocols for structurally related 1,2,4-triazole-3-thiol derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the therapeutic potential of this compound.
Section 1: Antimicrobial and Antifungal Susceptibility Testing
The high prevalence of drug-resistant microbial and fungal infections necessitates the discovery of new antimicrobial agents. The 1,2,4-triazole scaffold is a well-established pharmacophore in antifungal drugs like fluconazole and itraconazole, and numerous derivatives have demonstrated broad-spectrum antibacterial activity.[1][6] Therefore, a primary step in the evaluation of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol is to assess its activity against a panel of clinically relevant bacterial and fungal strains.
Rationale for Assay Selection
A multi-faceted approach to antimicrobial susceptibility testing is recommended to determine the compound's spectrum of activity and potency. This includes:
-
Broth Microdilution Assay: To determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits visible microbial growth. This is a quantitative method that provides a precise measure of potency.
-
Agar Well Diffusion Assay: A qualitative or semi-quantitative method to rapidly screen for antimicrobial activity. The size of the zone of inhibition around the well containing the compound provides an indication of its efficacy.[3]
Experimental Workflow: Antimicrobial Evaluation
Caption: Workflow for in vitro cytotoxicity screening using the MTT assay.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a range of concentrations of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol in the appropriate cell culture medium. Replace the old medium with the medium containing the test compound and incubate for 48 to 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Data Presentation
| Cell Line | IC50 (µM) of Test Compound | IC50 (µM) of Control Drug (e.g., Doxorubicin) |
| MCF-7 | ||
| A549 | ||
| HCT116 |
Section 3: Assessment of Antioxidant Activity
Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in numerous diseases. Many heterocyclic compounds, including 1,2,4-triazole derivatives, have been shown to possess antioxidant properties. [7][8]
Rationale for Assay Selection
A combination of assays is recommended to evaluate the antioxidant potential of the compound through different mechanisms:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of the compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. [7]* ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Similar to the DPPH assay, this method measures the compound's ability to scavenge the ABTS radical cation. It is applicable to both hydrophilic and lipophilic compounds.
Detailed Protocol: DPPH Radical Scavenging Assay
-
Preparation of Solutions: Prepare a 0.1 mM solution of DPPH in methanol. Prepare various concentrations of the test compound in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined. Ascorbic acid or BHA can be used as a positive control. [8]
Data Presentation
| Assay | IC50 (µg/mL) of Test Compound | IC50 (µg/mL) of Ascorbic Acid |
| DPPH | ||
| ABTS |
Conclusion
This technical guide provides a robust and scientifically sound framework for the initial in vitro evaluation of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol. The proposed assays for antimicrobial, anticancer, and antioxidant activities are standard, validated methods that will provide valuable preliminary data on the compound's biological profile. The results from these studies will be instrumental in guiding further preclinical development and establishing the therapeutic potential of this promising molecule. It is imperative that all experiments are conducted with appropriate controls to ensure the validity and reproducibility of the findings.
References
-
Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. (n.d.). PMC. Retrieved January 21, 2026, from [Link]
-
Antioxidant and anticancer activity of synthesized 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivatives. (2019). PubMed. Retrieved January 21, 2026, from [Link]
-
The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022). MDPI. Retrieved January 21, 2026, from [Link]
-
Synthesis and in vitro microsomal metabolism of 4-ethyl-5-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and its potential metabolites. (1998). PubMed. Retrieved January 21, 2026, from [Link]
-
Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (2013). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (2013). SCIRP. Retrieved January 21, 2026, from [Link]
-
Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. (2021). Open Journal of Pharmacy and Pharmacology. Retrieved January 21, 2026, from [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2024). ResearchGate. Retrieved January 21, 2026, from [Link]
-
1,2,4-Triazoles as Important Antibacterial Agents. (2019). PMC. Retrieved January 21, 2026, from [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). Istanbul University Press. Retrieved January 21, 2026, from [Link]
-
Evaluation as antioxidant agents of 1,2,4-triazole derivatives: effects of essential functional groups. (2015). Retrieved January 21, 2026, from [Link]
-
Anticancer properties of 1,2,4-triazole derivatives (literature review). (2024). Retrieved January 21, 2026, from [Link]
-
Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. (2014). MDPI. Retrieved January 21, 2026, from [Link]
-
Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent. (2021). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). KTU AVES. Retrieved January 21, 2026, from [Link]
-
Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent. (2021). Sci-Hub. Retrieved January 21, 2026, from [Link]
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2024). MDPI. Retrieved January 21, 2026, from [Link]
-
Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2014). ResearchGate. Retrieved January 21, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 4. Buy 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol | 26131-61-3 [smolecule.com]
- 5. Synthesis and in vitro microsomal metabolism of 4-ethyl-5-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and its potential metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 8. japsonline.com [japsonline.com]
An In-depth Technical Guide to the Mechanism of Action of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
This guide provides a comprehensive technical overview of the putative mechanism of action of the novel heterocyclic compound, 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established principles of medicinal chemistry with detailed experimental methodologies to elucidate the compound's biological activity.
Introduction: The Therapeutic Potential of 1,2,4-Triazole Scaffolds
The 1,2,4-triazole nucleus is a cornerstone in the development of a wide array of therapeutic agents. Its unique structural and electronic properties have led to its incorporation into drugs with diverse biological activities, including antifungal, anti-inflammatory, anticonvulsant, and anticancer effects[1][2][3]. The versatility of the triazole ring system, particularly its capacity for substitution at various positions, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a privileged scaffold in medicinal chemistry.
The subject of this guide, 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol, is a member of this important class of compounds. Its structural features—a 1,2,4-triazole core, an ethyl group at the N4 position, a 4-fluorophenyl ring at C5, and a thiol group at C3—suggest a strong potential for biological activity, primarily as an antifungal agent, though other mechanisms may also be at play.
Primary Mechanism of Action: Inhibition of Fungal Ergosterol Biosynthesis
The principal mechanism of action for the vast majority of antifungal drugs containing a 1,2,4-triazole moiety is the inhibition of lanosterol 14α-demethylase, a crucial enzyme in the fungal ergosterol biosynthesis pathway[4][5]. This enzyme, a cytochrome P450-dependent protein encoded by the ERG11 gene, is essential for the conversion of lanosterol to ergosterol, an indispensable component of the fungal cell membrane.
Ergosterol plays a vital role in maintaining the integrity, fluidity, and permeability of the fungal cell membrane. By inhibiting lanosterol 14α-demethylase, 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol is hypothesized to disrupt ergosterol production, leading to a cascade of detrimental effects on the fungal cell:
-
Depletion of Ergosterol: The primary consequence of enzyme inhibition is the reduction in the cellular concentration of ergosterol.
-
Accumulation of Toxic Sterol Intermediates: The blockage of the ergosterol pathway leads to the accumulation of 14α-methylated sterols, which are toxic to the fungal cell and disrupt the normal architecture of the cell membrane.
-
Altered Membrane Permeability and Fluidity: The changes in the sterol composition of the membrane lead to increased permeability and altered fluidity, compromising its function as a selective barrier.
-
Inhibition of Fungal Growth and Proliferation: The culmination of these effects is the inhibition of fungal growth (fungistatic activity) and, in some cases, fungal cell death (fungicidal activity).
The proposed binding interaction involves the nitrogen atom at position 4 of the triazole ring coordinating with the heme iron atom in the active site of the lanosterol 14α-demethylase enzyme. This interaction effectively blocks the binding of the natural substrate, lanosterol, and inhibits the demethylation reaction.
Caption: Inhibition of the fungal ergosterol biosynthesis pathway by 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol.
Secondary and Alternative Mechanisms of Action
While the primary antifungal mechanism is well-established for the triazole class, the specific substitutions on 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol may confer additional or alternative biological activities. Research on closely related analogs suggests potential interactions with other biological targets.
For instance, studies on 3-alkylthio-4,5-diaryl-4H-1,2,4-triazoles have demonstrated selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation[6]. Similarly, molecular docking studies of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol derivatives have indicated potential anti-inflammatory activity through COX-1 and COX-2 inhibition[7]. These findings suggest that 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol could possess anti-inflammatory properties, a hypothesis that warrants further experimental investigation.
Experimental Validation of the Mechanism of Action
To rigorously validate the proposed mechanism of action, a series of in vitro and in silico experiments are essential. The following protocols provide a framework for these investigations.
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against various fungal strains, providing a quantitative measure of its antifungal potency. The methodology is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines[8][9].
Experimental Workflow:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Step-by-Step Protocol:
-
Preparation of the Compound:
-
Dissolve 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the stock solution in RPMI 1640 medium in a 96-well microtiter plate. The final concentrations should typically range from 0.03 to 64 µg/mL.
-
-
Preparation of Fungal Inoculum:
-
Culture the desired fungal strain (e.g., Candida albicans, Aspergillus fumigatus) on an appropriate agar medium.
-
Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
-
Inoculation and Incubation:
-
Add the diluted fungal inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a growth control (inoculum without the compound) and a sterility control (medium only).
-
Incubate the plate at 35°C for 24 to 48 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity or use a microplate reader to measure absorbance.
-
The MIC is the lowest concentration of the compound that causes a significant reduction in fungal growth compared to the growth control well[10].
-
Quantitative Data Summary (Hypothetical):
| Fungal Strain | MIC of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol (µg/mL) | MIC of Fluconazole (µg/mL) |
| Candida albicans ATCC 90028 | 0.25 | 0.5 |
| Candida glabrata ATCC 90030 | 1 | 16 |
| Aspergillus fumigatus ATCC 204305 | 2 | 8 |
In Vitro Lanosterol 14α-Demethylase (CYP51) Inhibition Assay
This assay directly measures the inhibitory effect of the compound on the target enzyme, lanosterol 14α-demethylase.
Step-by-Step Protocol:
-
Enzyme and Substrate Preparation:
-
Obtain or purify recombinant fungal lanosterol 14α-demethylase.
-
Prepare a solution of the substrate, lanosterol, in a suitable buffer.
-
-
Assay Reaction:
-
In a reaction mixture, combine the enzyme, the test compound at various concentrations, and a source of reducing equivalents (NADPH-cytochrome P450 reductase).
-
Initiate the reaction by adding lanosterol.
-
Incubate the reaction at an optimal temperature (e.g., 37°C) for a defined period.
-
-
Product Detection and Quantification:
-
Stop the reaction and extract the sterols.
-
Analyze the reaction products using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the amount of lanosterol converted to its demethylated product.
-
-
IC50 Determination:
-
Calculate the percentage of enzyme inhibition at each compound concentration.
-
Plot the inhibition percentage against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).
-
In Silico Molecular Docking
Molecular docking simulations provide insights into the binding mode and interactions of the compound with the active site of lanosterol 14α-demethylase.
Computational Workflow:
Caption: Workflow for in silico molecular docking of the compound with lanosterol 14α-demethylase.
Step-by-Step Protocol:
-
Preparation of Protein and Ligand:
-
Obtain the three-dimensional crystal structure of fungal lanosterol 14α-demethylase from the Protein Data Bank (PDB).
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Generate a 3D conformer of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol and optimize its geometry.
-
-
Docking Simulation:
-
Define the binding site of the enzyme, typically centered around the heme cofactor.
-
Use molecular docking software (e.g., AutoDock Vina, Glide) to predict the binding poses of the compound within the active site.
-
-
Analysis of Results:
-
Analyze the predicted binding poses to identify the most stable conformation.
-
Visualize and analyze the interactions between the compound and the amino acid residues in the active site, such as hydrogen bonds, hydrophobic interactions, and the coordination of the triazole nitrogen with the heme iron[11][12][13].
-
Conclusion and Future Directions
Based on the extensive evidence for the mechanism of action of the 1,2,4-triazole class of antifungals, it is highly probable that 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol exerts its primary antifungal effect through the inhibition of lanosterol 14α-demethylase. The experimental and computational protocols outlined in this guide provide a robust framework for confirming this hypothesis and quantifying the compound's potency.
Future research should focus on a comprehensive evaluation of its antifungal spectrum, in vivo efficacy in animal models of fungal infections, and a thorough investigation of its potential secondary mechanisms, such as COX inhibition. A detailed understanding of its structure-activity relationship will be pivotal for the optimization of this promising scaffold and the development of novel, more effective therapeutic agents.
References
-
Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2018). Journal of Visualized Experiments. [Link]
-
Antifungal Susceptibility Testing: Current Approaches. (2011). Clinical Microbiology Reviews. [Link]
-
Comparison study of broth macrodilution and microdilution antifungal susceptibility tests for the filamentous fungi. (1996). Journal of Clinical Microbiology. [Link]
-
Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum. (2004). Journal of Clinical Microbiology. [Link]
-
Design, synthesis, and biological evaluation of substituted 3-alkylthio-4,5-diaryl-4H-1,2,4-triazoles as selective COX-2 inhibitors. (2006). Bioorganic & Medicinal Chemistry. [Link]
-
Ligand Based Pharmacophore Modeling, Virtual Screening and Molecular Docking for Identification of Novel CYP51 Inhibitors. (2015). Journal of Computer Science & Systems Biology. [Link]
-
Molecular docking of pseudopeptidic imidazoles as selective inhibitors against CYP51 enzyme. (2020). ResearchGate. [Link]
-
Targeting CYP51 for drug design by the contributions of molecular modeling. (2016). Medicinal Research Reviews. [Link]
-
Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate. (2021). International Journal of Molecular Sciences. [Link]
-
Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors. (2018). Journal of Medicinal Chemistry. [Link]
-
Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H- -1,2,4-triazole-3-thiol. (2022). Journal of Molecular Structure. [Link]
-
SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2002). Molecules. [Link]
-
Molecular docking of complexes 1 and 2 and CYP51. (n.d.). ResearchGate. [Link]
-
Synthesis and evaluation of 4-amino-5-phenyl-4H-[8][10][14]-triazole-3-thiol derivatives as antimicrobial agents. (2010). Medicinal Chemistry Research. [Link]
-
Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. (2012). European Journal of Medicinal Chemistry. [Link]
-
Molecular docking, design, synthesis and antifungal activity study of novel triazole derivatives containing the 1,2,3-triazole group. (2013). RSC Advances. [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). AVES. [Link]
-
Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent. (2021). ResearchGate. [Link]
-
Novel 1, 2, 4-Triazoles as Antifungal Agents. (2022). Molecules. [Link]
-
Discussion of antimicrobial and antifungal activity of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. (2018). ScienceRise: Pharmaceutical Science. [Link]
-
Econazole Exhibits In Vitro and In Vivo Efficacy Against Leishmania amazonensis. (2024). MDPI. [Link]
-
Lanosterol 14 alpha-demethylase. (n.d.). Wikipedia. [Link]
-
Lanosterol 14 alpha-demethylase – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]
-
Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51. (2020). Frontiers in Molecular Biosciences. [Link]
-
Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. (2019). Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. [Link]
-
Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (2013). Advances in Microbiology. [Link]
-
Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies. (2021). Frontiers in Molecular Biosciences. [Link]
-
Molecular Docking Analysis of Some Azole Derivatives with CYP51 for Anti-fungal Activities. (n.d.). International Journal of Engineering Science and Innovative Technology (IJESIT). [Link]
-
Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies. (2022). RSC Advances. [Link]
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2023). Molecules. [Link]
Sources
- 1. connectjournals.com [connectjournals.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of substituted 3-alkylthio-4,5-diaryl-4H-1,2,4-triazoles as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H- -1,2,4-triazole-3-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. cheminformatics.imedpub.com [cheminformatics.imedpub.com]
- 12. mdpi.com [mdpi.com]
- 13. Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
Whitepaper: A Technical Guide to the Discovery of Novel Antimicrobial Agents Based on the 1,2,4-Triazole Scaffold
Executive Summary
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery of novel therapeutic agents with distinct mechanisms of action. The 1,2,4-triazole nucleus has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically successful drugs.[1] Its unique physicochemical properties, including metabolic stability, high-affinity hydrogen bonding capabilities, and structural rigidity, make it an ideal foundation for designing new antimicrobial agents.[2] This guide provides an in-depth technical overview of the rationale, design, synthesis, and evaluation of 1,2,4-triazole derivatives as a promising class of next-generation antimicrobials. We will explore key structure-activity relationships (SAR), detail validated experimental protocols, and outline future directions in this critical area of research.
The 1,2,4-Triazole Core: A Foundation for Antimicrobial Innovation
The 1,2,4-triazole is a five-membered heterocyclic ring containing three nitrogen atoms. This structure is not naturally occurring, but its synthetic derivatives have demonstrated a remarkable breadth of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties.[3][4][5] Its success is rooted in its ability to act as a stable, versatile pharmacophore that can engage with a wide array of biological receptors and enzyme active sites.[2]
Well-known antifungal drugs like fluconazole and itraconazole, which contain the 1,2,4-triazole moiety, function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[1][2] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] This established mechanism provides a validated starting point for designing new analogs and expanding their spectrum to include bacterial pathogens.
Caption: Core structure of the 1,2,4-triazole ring with key substitution points.
Rational Drug Design: Synthesis and Structure-Activity Relationships (SAR)
The development of potent 1,2,4-triazole-based antimicrobials is driven by a deep understanding of how chemical structure influences biological activity.
Key SAR Insights
Decades of research have yielded critical insights into the SAR of this scaffold:
-
Substitutions at C3, N4, and C5: These positions are pivotal for modulating antimicrobial activity. For instance, attaching a phenyl ring at the N-4 position has been shown to confer higher antibacterial activity compared to alkyl groups.[6]
-
Halogenation: For antifungal agents, the presence of one or more halogen-substituted aromatic rings (e.g., 2,4-difluorophenyl in fluconazole) is often crucial for potent inhibition of lanosterol 14α-demethylase.
-
Thione/Thiol Tautomerism: Many active derivatives are synthesized as 1,2,4-triazole-3-thiones, which exist in tautomeric equilibrium with the 3-thiol form. The thiol group provides a reactive handle for further derivatization (S-alkylation), enabling the introduction of diverse side chains to optimize activity.[7][8]
-
Molecular Hybridization: To combat resistance, a powerful strategy is to create hybrid molecules that merge the 1,2,4-triazole scaffold with other known antibacterial pharmacophores, such as quinolones.[9] Hybrids of triazoles with nalidixic acid or ciprofloxacin have demonstrated potent effects, especially against resistant bacterial strains like MRSA.[2][6]
-
Steric Factors: Bulky substituents can introduce steric hindrance, which may reduce the compound's ability to bind to its target, thereby lowering biological activity.[3]
General Synthesis Strategies
A common and efficient route to biologically active 1,2,4-triazoles begins with the synthesis of a 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol precursor. This intermediate is a versatile building block for extensive derivatization.
Caption: General workflow for the synthesis and derivatization of 1,2,4-triazoles.
Experimental Protocols: From Synthesis to Evaluation
Scientific integrity requires robust and reproducible methodologies. The following protocols represent standard, validated procedures in the field.
Protocol: Synthesis of 4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
This protocol describes the synthesis of a key intermediate used for further derivatization.
Causality: This one-pot cyclization reaction is an efficient method for forming the heterocyclic triazole ring. Thiocarbohydrazide serves as the nitrogen and sulfur donor, while the substituted benzoic acid provides the C5-aryl substituent, a common feature in active compounds. The basic conditions facilitate the initial condensation and subsequent intramolecular cyclization.
Materials:
-
4-Chlorobenzoic acid
-
Thiocarbohydrazide
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous conditions
Procedure:
-
A mixture of 4-chlorobenzoic acid (0.01 mol) and thiocarbohydrazide (0.01 mol) is prepared.
-
Phosphorus oxychloride (10 mL) is added slowly to the mixture while cooling in an ice bath.
-
After the addition is complete, the reaction mixture is refluxed for 1 hour.
-
The mixture is cooled to room temperature and then carefully poured onto crushed ice with stirring.
-
The resulting solid precipitate is filtered, washed thoroughly with cold water until the filtrate is neutral, and then dried.
-
The crude product is recrystallized from ethanol to yield the pure 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol.
-
Validation: The structure of the synthesized compound must be confirmed using spectroscopic methods (FT-IR, ¹H-NMR, ¹³C-NMR) and elemental analysis.[3][10]
Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Causality: This method provides quantitative data on the potency of a compound, which is essential for SAR analysis and comparing efficacy against standard drugs. Serial dilution ensures a precise determination of the concentration at which bacterial or fungal growth is inhibited.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Synthesized compounds dissolved in DMSO (stock solution)
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Positive control (standard antibiotic/antifungal, e.g., ciprofloxacin, fluconazole)
-
Negative control (medium only)
-
Growth control (medium + inoculum)
Procedure:
-
Add 100 µL of sterile broth to each well of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and mix, creating an initial 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well.
-
Prepare the microbial inoculum by diluting the standardized suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 10 µL of the standardized inoculum to each well (except the negative control).
-
Seal the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.
-
Validation: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed. The test is valid if there is no growth in the negative control and clear growth in the growth control well.
Data Presentation and Interpretation
Table 1: Antimicrobial Activity (MIC in µg/mL) of a Hypothetical Triazole Series
| Compound ID | R Group (at C5) | S. aureus (MRSA) | E. coli | P. aeruginosa | C. albicans |
| HZ-01 | 4-Chlorophenyl | 16 | 32 | 64 | 8 |
| HZ-02 | 2,4-Dichlorophenyl | 8 | 16 | 32 | 4 |
| HZ-03 | 4-Nitrophenyl | 4 | 8 | 32 | 16 |
| HZ-04 | 4-Methoxyphenyl | 32 | 64 | >128 | 32 |
| Ciprofloxacin | - | 4 | 2 | 4 | N/A |
| Fluconazole | - | N/A | N/A | N/A | 2 |
Interpretation:
-
The data suggests that electron-withdrawing groups (e.g., -Cl, -NO₂) on the C5-phenyl ring enhance antibacterial and antifungal activity (compare HZ-01, HZ-02, HZ-03 with HZ-04). This is a common finding in the literature.[6][7]
-
Dihalogenation (HZ-02) appears more effective than monohalogenation (HZ-01), particularly against the fungal strain.[2]
-
The 4-nitrophenyl substitution (HZ-03) shows the most potent antibacterial activity in this series, warranting further investigation.
Future Perspectives and Conclusion
The 1,2,4-triazole scaffold remains a highly fertile ground for the discovery of novel antimicrobial agents. Future research will increasingly focus on:
-
Computational Chemistry: Utilizing molecular docking and in silico ADME/Tox prediction to rationally design compounds with higher target affinity and better drug-like properties.[8][11]
-
Targeting Novel Pathways: Designing triazole derivatives that inhibit novel bacterial or fungal targets to circumvent existing resistance mechanisms.
-
Advanced Hybridization: Creating more complex conjugates by linking triazoles to other potent pharmacophores to develop broad-spectrum agents with multiple modes of action.
References
-
Chavan, A. A., & Pai, N. R. (2017). Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. Indian Journal of Pharmaceutical Sciences, 79(6), 994-1003.
-
Demirbas, N., Karaoglu, S. A., Demirbas, A., & Sancak, K. (2009). Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. Molecules, 14(7), 2480-2490.
-
Behalo, M. S., El-Sayed, W. A., & El-sockary, A. A. (2013). Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents. European Journal of Chemistry, 4(1), 92-97.
-
Fedotov, S. O., & Hotsulia, A. S. (2025). Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. Current Issues in Pharmacy and Medicine: Science and Practice, 18(1), e0132.
-
Behalo, M. S., El-Sayed, W. A., & El-sockary, A. A. (2013). Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents. European Journal of Chemistry.
-
Plebankiewicz, M., Gzella, A. K., & Paneth, P. (2019). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals, 12(3), 127.
-
Jubie, S., Antony, S. A., & Dhanabal, P. (2012). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Pharmacy Research, 5(11), 5068-5072.
-
Kumar, A., Sharma, S., & Chawla, G. (2020). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 104, 104212.
-
BenchChem. (2025). The 1,2,4-Triazole Scaffold: A Privileged Core in Modern Medicinal Chemistry. BenchChem Technical Guides.
-
Zhang, L., & Liu, Y. (2019). Antibacterial activity study of 1,2,4-triazole derivatives. European Journal of Medicinal Chemistry, 173, 274-281.
-
Al-Ostath, A. I., Al-Ghorbani, M., & Al-Majidi, S. M. (2025). Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. Indian Journal of Pharmaceutical Education and Research, 59(1s), s375-s389.
-
ResearchGate. (n.d.). Selected 1,2,4-triazole drugs. ResearchGate.
-
Amin, K. M., Eissa, A. M., Ali, H. I., & El-Kerdawy, A. M. (2021). Design, Synthesis and Mechanistic Study of New 1,2,4-Triazole Derivatives as Antimicrobial Agents. Request PDF on ResearchGate.
-
Gomaa, A. M., & El-Sayed, W. A. (2017). Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether. BMC Chemistry, 11(1), 101.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medicine.dp.ua [medicine.dp.ua]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Preliminary Anticancer Screening of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol: A Technical Guide
Abstract
The 1,2,4-triazole scaffold is a privileged heterocyclic core in medicinal chemistry, demonstrating a wide array of biological activities, including significant anticancer potential.[1][2] This technical guide provides an in-depth overview of the preliminary anticancer screening of a novel triazole derivative, 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol. We will explore a robust synthetic strategy, detailed protocols for in-vitro cytotoxicity evaluation against pertinent cancer cell lines using the MTT and Sulforhodamine B (SRB) assays, and a mechanistic investigation into its potential to induce apoptosis. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven methodologies.
Introduction: The Prominence of 1,2,4-Triazoles in Oncology
The search for novel anticancer agents with improved efficacy and reduced toxicity remains a paramount challenge in medicinal chemistry.[3] Heterocyclic compounds, particularly those containing nitrogen, form the backbone of many FDA-approved drugs.[4] Among these, the 1,2,4-triazole nucleus has garnered considerable attention due to its diverse pharmacological properties.[1][2] Triazole derivatives have been reported to exhibit a broad spectrum of anticancer activities against various human cancer cell lines, including breast, lung, and colon cancers.[5] Their mechanism of action is often multifaceted, ranging from the inhibition of key enzymes involved in cancer progression to the induction of programmed cell death (apoptosis).[1][6] This guide focuses on a specific derivative, 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol, to delineate a comprehensive preclinical evaluation strategy.
Synthesis of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
The synthesis of the title compound is achieved through a well-established multi-step reaction sequence, which is both efficient and scalable. The general methodology for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols provides a reliable framework.[7][8]
Synthetic Pathway
The synthesis commences with the preparation of a key intermediate, a substituted thiosemicarbazide, followed by cyclization to yield the desired triazole ring.
Caption: Synthetic route for the target compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1-(4-fluorobenzoyl)-4-ethylthiosemicarbazide
-
To a solution of 4-fluorobenzohydrazide (0.1 mol) in absolute ethanol (150 mL), add ethyl isothiocyanate (0.1 mol).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield the intermediate thiosemicarbazide.
Step 2: Cyclization to form 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
-
Suspend the synthesized 1-(4-fluorobenzoyl)-4-ethylthiosemicarbazide (0.05 mol) in an aqueous solution of sodium hydroxide (8%, 100 mL).
-
Reflux the mixture for 6-8 hours. The progress of the ring closure can be monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and filtered.
-
The filtrate is acidified with dilute hydrochloric acid to a pH of 5-6.
-
The resulting precipitate is filtered, washed thoroughly with water, and recrystallized from ethanol to afford the pure 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol.
In-Vitro Anticancer Screening
The preliminary assessment of the anticancer potential of the synthesized compound is conducted through cytotoxicity assays against a panel of human cancer cell lines. The MTT and SRB assays are widely used colorimetric methods for this purpose due to their reliability and sensitivity.[9][10]
Cell Line Selection
A representative panel of human cancer cell lines should be chosen to assess the breadth of the compound's activity. For this guide, we will consider:
-
MCF-7: Human breast adenocarcinoma cell line.
-
A549: Human lung carcinoma cell line.
-
HCT-116: Human colorectal carcinoma cell line.
-
HEPG2: Human hepatocellular carcinoma cell line.
MTT Assay: A Measure of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of viable cells.[11]
-
Cell Seeding: Seed the selected cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Sulforhodamine B (SRB) Assay: A Measure of Total Protein Content
The SRB assay is a cell density determination method based on the measurement of cellular protein content. The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues of cellular proteins under mildly acidic conditions.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Cell Fixation: After the 48-hour treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[5]
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[5]
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove the unbound dye.
-
Solubilization: Air-dry the plates and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth and determine the IC50 value.
Data Presentation
Summarize the IC50 values obtained from both assays in a clear and concise table for comparative analysis.
| Compound | Cancer Cell Line | MTT Assay IC50 (µM) | SRB Assay IC50 (µM) |
| 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol | MCF-7 | [Hypothetical Value] | [Hypothetical Value] |
| A549 | [Hypothetical Value] | [Hypothetical Value] | |
| HCT-116 | [Hypothetical Value] | [Hypothetical Value] | |
| HEPG2 | [Hypothetical Value] | [Hypothetical Value] | |
| Doxorubicin (Positive Control) | MCF-7 | [Hypothetical Value] | [Hypothetical Value] |
| A549 | [Hypothetical Value] | [Hypothetical Value] | |
| HCT-116 | [Hypothetical Value] | [Hypothetical Value] | |
| HEPG2 | [Hypothetical Value] | [Hypothetical Value] |
Mechanistic Insights: Probing the Induction of Apoptosis
Many anticancer agents exert their cytotoxic effects by inducing apoptosis, a form of programmed cell death.[3] The caspase family of proteases plays a central role in the execution of apoptosis.[3] A plausible mechanism of action for the title compound involves the induction of apoptosis through the intrinsic (mitochondrial) pathway.
The Intrinsic Apoptotic Pathway
The intrinsic pathway is triggered by cellular stress, such as DNA damage caused by a cytotoxic compound. This leads to the activation of pro-apoptotic proteins like Bax, which translocate to the mitochondria.[4] The anti-apoptotic protein Bcl-2 can inhibit this translocation.[4] At the mitochondria, Bax promotes the release of cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9.[6] Caspase-9, in turn, activates the executioner caspases, such as caspase-3, which cleave various cellular substrates, ultimately leading to cell death.
Caption: Proposed intrinsic pathway of apoptosis.
Experimental Workflow for Apoptosis Confirmation
A series of assays can be employed to confirm the induction of apoptosis and elucidate the involvement of the intrinsic pathway.
Caption: Workflow for apoptosis confirmation.
Conclusion and Future Directions
This technical guide has outlined a comprehensive strategy for the preliminary anticancer screening of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol. The described synthetic route and in-vitro cytotoxicity assays provide a robust framework for the initial evaluation of novel triazole derivatives. Furthermore, the proposed mechanistic studies offer a clear path to understanding the mode of action of this promising compound.
Positive results from this preliminary screening would warrant further investigation, including:
-
Screening against a broader panel of cancer cell lines.
-
In-vivo efficacy studies in animal models.
-
Detailed structure-activity relationship (SAR) studies to optimize the lead compound.
-
Toxicology and pharmacokinetic profiling.
The systematic approach detailed herein serves as a valuable resource for the identification and development of the next generation of triazole-based anticancer therapeutics.
References
-
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]
- Creagh, E. M., & Martin, S. J. (2001). Caspases: cellular demolition experts. Biochemical Society transactions, 29(Pt 6), 696–702.
-
G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay. Retrieved from [Link]
- Houghton, P. J., Fang, R., Techatanawat, I., Steventon, G., Hylands, P. J., & Lee, C. C. (2007). The sulphorhodamine B (SRB) assay: a new application in the screening for P-glycoprotein-modulating agents in vitro. Planta medica, 73(5), 454–457.
- O'Brien, J., Wilson, I., Orton, T., & Pognan, F. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity. European journal of biochemistry, 267(17), 5421–5426.
- Murphy, K. M., Ranganathan, V., Farnsworth, M. L., Kavallaris, M., & Lock, R. B. (2000). Bcl-2 inhibits Bax translocation from cytosol to mitochondria during drug-induced apoptosis of human tumor cells.
-
Roche. (n.d.). MTT Assay Protocol. Retrieved from [Link]
- Skehan, P., Storeng, R., Scudiero, D., Monks, A., McMahon, J., Vistica, D., Warren, J. T., Bokesch, H., Kenney, S., & Boyd, M. R. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107–1112.
- Song, H., Liu, P., Wang, Y., Zhang, H., & Liu, X. (2022). Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). Archiv der Pharmazie, e220059.
- Kirkin, V., Joos, S., & Zörnig, M. (2004). The role of Bcl-2 family members in tumorigenesis. Biochimica et biophysica acta, 1644(2-3), 229–249.
- Gross, A., McDonnell, J. M., & Korsmeyer, S. J. (1999). BCL-2 family members and the mitochondria in apoptosis. Genes & development, 13(15), 1899–1911.
- Pan, G., O'Rourke, K., & Dixit, V. M. (1998). Caspase-9, Bcl-XL, and Apaf-1 form a ternary complex. The Journal of biological chemistry, 273(10), 5841–5845.
- Reed, J. C. (2000). Mechanisms of apoptosis.
-
NCBI. (2025). BAX BCL2 associated X, apoptosis regulator [Homo sapiens (human)]. Retrieved from [Link]
- Kim, H. (2005). Apoptotic Signaling Pathways: Caspases and Stress-Activated Protein Kinases. Journal of Biochemistry and Molecular Biology, 38(4), 369-376.
-
Wikipedia. (n.d.). Apoptosis. Retrieved from [Link]
- Demirbas, N., Karaoglu, S. A., Demirbas, A., & Sancak, K. (2004). Synthesis and antimicrobial activities of some new 1, 2, 4-triazole derivatives. European journal of medicinal chemistry, 39(9), 793–804.
- El-Sayed, W. A., Ali, O. M., & Abd-Allah, O. A. (2022).
- Küçükgüzel, I., Oruç, E. E., Rollas, S., Şahin, F., & Özbek, A. (2001). Synthesis, characterisation and biological activity of novel 4-aminobenzoylhydrazones of 5-substituted-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thiones. European journal of medicinal chemistry, 36(11-12), 929–938.
- Holla, B. S., Veerendra, B., Shivananda, M. K., & Poojary, B. (2003). Synthesis characterization and anticancer activity studies on some Mannich bases derived from 1, 2, 4-triazoles. European journal of medicinal chemistry, 38(7-8), 759–767.
- Bektaş, H., Karaali, N., Sahin, D., Demirbas, A., Karaoglu, S. A., & Demirbas, N. (2010). Synthesis and biological properties of novel triazole-thiol and thiadiazole derivatives of the 1, 2, 4-triazole-3 (5)-one class. Molecules, 15(4), 2389–2402.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Activation and role of caspases in chemotherapy-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bcl-2 inhibits Bax translocation from cytosol to mitochondria during drug-induced apoptosis of human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Apoptotic Signaling Pathways: Caspases and Stress-Activated Protein Kinases -BMB Reports | Korea Science [koreascience.kr]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. 4-ALLYL-5-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL synthesis - chemicalbook [chemicalbook.com]
- 8. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pnas.org [pnas.org]
- 11. Apoptosis - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocol for the Synthesis of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The described methodology follows a robust and reproducible two-step synthetic sequence, commencing with the formation of a thiosemicarbazide intermediate from 4-fluorobenzohydrazide and ethyl isothiocyanate, followed by an efficient base-catalyzed intramolecular cyclization. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance to ensure successful synthesis and characterization of the target compound.
Introduction: The Significance of 1,2,4-Triazole-3-thiols
The 1,2,4-triazole scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds. The incorporation of a thiol group at the 3-position, along with substitutions at the N-4 and C-5 positions, gives rise to a class of compounds known as 4,5-disubstituted-4H-1,2,4-triazole-3-thiols. These molecules exhibit a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anticonvulsant, anti-inflammatory, and anticancer properties. The presence of the thiol group allows for tautomerism between the thione and thiol forms, providing a key site for further chemical modification and interaction with biological targets. The fluorine atom on the phenyl ring can enhance metabolic stability and binding affinity, making the target compound, 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol, a valuable candidate for further investigation in drug discovery programs.
Synthetic Strategy: A Two-Step Approach
The synthesis of the target compound is achieved through a reliable two-step process. The first step involves the nucleophilic addition of 4-fluorobenzohydrazide to the electrophilic carbon of ethyl isothiocyanate to form the key intermediate, 1-(4-fluorobenzoyl)-4-ethylthiosemicarbazide. The second step is an intramolecular cyclization of the thiosemicarbazide in an alkaline medium, which results in the formation of the 1,2,4-triazole ring.
Materials and Equipment
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier |
| 4-Fluorobenzohydrazide | ≥98% | Commercially Available |
| Ethyl Isothiocyanate | ≥98% | Commercially Available |
| Ethanol | Anhydrous | Standard Laboratory Supplier |
| Sodium Hydroxide | ≥97%, pellets | Standard Laboratory Supplier |
| Hydrochloric Acid | 37% | Standard Laboratory Supplier |
| Distilled Water | In-house |
Equipment
-
Round-bottom flasks (50 mL, 100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
-
Beakers and Erlenmeyer flasks
-
pH meter or pH paper
-
Rotary evaporator
-
Melting point apparatus
-
Standard laboratory glassware
Experimental Protocol
Step 1: Synthesis of 1-(4-fluorobenzoyl)-4-ethylthiosemicarbazide
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorobenzohydrazide (1.54 g, 0.01 mol) in 30 mL of anhydrous ethanol.
-
Addition of Isothiocyanate: To the stirred solution, add ethyl isothiocyanate (0.87 g, 0.01 mol) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Intermediate: After completion of the reaction, cool the mixture to room temperature. The white precipitate of 1-(4-fluorobenzoyl)-4-ethylthiosemicarbazide will form.
-
Purification: Collect the precipitate by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 60 °C.
Step 2: Synthesis of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
-
Reaction Setup: In a 100 mL round-bottom flask, suspend the dried 1-(4-fluorobenzoyl)-4-ethylthiosemicarbazide (2.41 g, 0.01 mol) in 50 mL of a 2 M aqueous solution of sodium hydroxide.
-
Cyclization: Heat the mixture to reflux for 4-6 hours with constant stirring. The suspension will gradually dissolve as the cyclization proceeds.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Precipitation: Carefully acidify the cooled reaction mixture with concentrated hydrochloric acid to a pH of approximately 5-6. A white precipitate of the desired product will form.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold distilled water until the washings are neutral, and then dry the product. For higher purity, the crude product can be recrystallized from ethanol.
Reaction Mechanism
The synthesis of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol proceeds through a well-established mechanism. In the first step, the nucleophilic nitrogen of the hydrazide attacks the electrophilic carbon of the isothiocyanate, leading to the formation of the thiosemicarbazide intermediate. The subsequent base-catalyzed cyclization involves the deprotonation of a nitrogen atom, followed by an intramolecular nucleophilic attack on the carbonyl carbon, and subsequent dehydration to form the stable 1,2,4-triazole ring.
HPLC method for the analysis of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
An Application Note for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive and robust method for the quantitative analysis of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antifungal and antioxidant properties.[1][2] Consequently, a reliable and validated analytical method is paramount for quality control, stability testing, and pharmacokinetic studies in drug development. This guide details the rationale behind the method development, a step-by-step protocol, and essential validation parameters, designed for researchers, scientists, and drug development professionals.
Principle of the Method: A Rationale-Driven Approach
The selection of this analytical method is grounded in the physicochemical properties of the analyte, 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol.
-
Analyte Characteristics: The molecule possesses a molecular weight of 223.27 g/mol and a calculated LogP of 2.52, indicating moderate non-polarity.[3][4] This characteristic makes it an ideal candidate for retention and separation using a non-polar stationary phase.
-
Chromatographic Mode: Reversed-Phase HPLC: RP-HPLC is the chosen mode due to its unparalleled efficiency in separating moderately polar to non-polar compounds. The analyte will partition between a non-polar stationary phase (C18) and a polar mobile phase.
-
Stationary Phase: C18 Column: A C18 (octadecylsilane) column is selected as it provides a highly non-polar surface, promoting hydrophobic interactions with the analyte for effective retention and resolution.
-
Mobile Phase Strategy: A mobile phase consisting of acetonitrile and water offers a versatile polarity range to elute the analyte with a desirable retention time. The inclusion of 0.1% formic acid is critical; the thiol group (-SH) is weakly acidic, and maintaining a low pH suppresses its ionization. This ensures the analyte is in a single, neutral form, which prevents peak tailing caused by secondary interactions with the silica backbone of the stationary phase.[5][6]
-
Detection: The presence of the fluorophenyl group and the triazole ring constitutes a strong chromophore. Based on literature for similar 5-substituted-3-mercapto-1,2,4-triazoles, maximum UV absorption is expected in the 252-298 nm range.[7][8] A detection wavelength of 258 nm is selected to ensure high sensitivity and specificity.
The logical flow for this method development is illustrated in the diagram below.
Caption: Rationale for HPLC method selection based on analyte properties.
Materials, Reagents, and Instrumentation
Materials and Reagents
-
Reference Standard: 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol, purity ≥98%.
-
Acetonitrile (ACN): HPLC grade or higher.
-
Water: Deionized (DI) water, 18.2 MΩ·cm resistivity, filtered through a 0.22 µm filter.
-
Formic Acid (FA): LC-MS grade or equivalent, ~99% purity.
-
Methanol: HPLC grade (for cleaning and standard preparation).
-
Filters: 0.45 µm or 0.22 µm syringe filters (PTFE or nylon, compatible with organic solvents).
Instrumentation
-
HPLC System: A system equipped with a binary or quaternary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).
-
Data Acquisition Software: Chromatography data station software for instrument control, data acquisition, and processing.
-
Analytical Balance: Capable of weighing to ±0.01 mg.
-
pH Meter: For mobile phase verification if needed.
-
Sonicator: For degassing solvents and dissolving standards.
Chromatographic Conditions
All quantitative data and instrument settings are summarized in the table below for clarity.
| Parameter | Recommended Setting |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic: Acetonitrile : Water (60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 258 nm |
| Run Time | Approximately 10 minutes |
Experimental Protocol: A Step-by-Step Workflow
The experimental workflow from preparation to analysis is outlined below.
Caption: High-level experimental workflow for HPLC analysis.
Step 1: Mobile Phase Preparation
-
To prepare 1 L of the mobile phase, measure 600 mL of HPLC-grade acetonitrile and 400 mL of DI water into a clean 1 L glass media bottle.
-
Add 1.0 mL of formic acid to the mixture.
-
Cap the bottle and mix thoroughly.
-
Degas the mobile phase for 15-20 minutes using a sonicator or an online degasser.
Step 2: Standard Solution Preparation
-
Stock Standard (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock standard with the mobile phase. These will be used to construct the calibration curve.
Step 3: Sample Preparation
-
Accurately weigh the sample containing the analyte.
-
Dissolve the sample in a known volume of mobile phase to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Step 4: HPLC System Setup and Equilibration
-
Set up the HPLC system with the specified chromatographic conditions (Table 1).
-
Purge the pump lines with the mobile phase.
-
Equilibrate the C18 column by pumping the mobile phase at 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
Step 5: Analysis Sequence
-
Set up an analysis sequence in the chromatography software.
-
Begin with a blank injection (mobile phase) to ensure no system contamination.
-
Inject the working standards in increasing order of concentration.
-
Inject the prepared samples.
-
It is good practice to run a quality control (QC) standard (a mid-range standard) after every 10-15 sample injections to monitor system performance.
Step 6: Data Analysis
-
Integrate the peak corresponding to the analyte in each chromatogram.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standards.
-
Perform a linear regression analysis on the calibration curve. The coefficient of determination (R²) should be ≥0.999.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
Method Validation Summary
This method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose. The table below summarizes the key validation parameters and typical acceptance criteria.
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference from blank or placebo at the analyte's retention time. |
| Linearity (R²) | ≥ 0.999 over the specified range (e.g., 1-100 µg/mL). |
| Accuracy (% Recovery) | 98.0% - 102.0% for spiked samples at three concentration levels. |
| Precision (RSD%) | Repeatability (n=6): ≤ 2.0% Intermediate Precision (different day/analyst): ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1; must be accurate and precise. |
| Robustness | Minor variations in flow rate (±0.1 mL/min), column temp (±2°C), and mobile phase composition (±2%) do not significantly affect results (RSD ≤ 2.0%). |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing or Fronting | 1. Column degradation. 2. Insufficient mobile phase acidity. 3. Column overload. | 1. Flush column or replace if necessary. 2. Ensure 0.1% formic acid is present. 3. Dilute sample and re-inject. |
| Shifting Retention Times | 1. Inconsistent mobile phase composition. 2. Fluctuation in column temperature. 3. Pump malfunction or leak. | 1. Prepare fresh mobile phase. 2. Ensure column oven is stable at 30°C. 3. Check system for leaks and perform pump maintenance. |
| No Peak or Small Peak | 1. Autosampler malfunction (no injection). 2. Incorrect standard/sample preparation. 3. Detector lamp issue. | 1. Check autosampler vial and needle. 2. Verify all dilution calculations and steps. 3. Check detector lamp status and energy. |
| Split Peaks | 1. Clogged column inlet frit. 2. Sample solvent incompatible with mobile phase. | 1. Reverse-flush the column (follow manufacturer's instructions) or replace frit. 2. Ensure final sample diluent is the mobile phase. |
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be simple, rapid, and reliable for the quantitative determination of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol. The use of a standard C18 column with an isocratic mobile phase and UV detection makes this method easily transferable to any laboratory with standard HPLC capabilities. Proper validation confirms that the method is specific, linear, accurate, precise, and robust, rendering it suitable for routine quality control and research applications.
References
- BenchChem. (2025). Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds.
- International Journal of Science and Research (IJSR). Chemistry of 1, 2, 4-Triazole: A Review Article.
- ResearchGate. (2006).
-
Singh, S. et al. (2021). Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum. Mycopathologia, 186(1), 27-39. [Link]
- HELIX Chromatography. HPLC Methods for analysis of 1,2,4-triazole.
- Chen, Z. et al.
- National Institutes of Health (NIH). Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol: A Combination of Experimental and Theoretical Approaches.
- Hit2Lead. BB-3017974 - 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol.
- ChemicalBook. 4-ethyl-5-(4-fluorophenyl)-1,2,4-triazole-3-thiol.
- ResearchGate. (2011). UV spectrophotometric determination of pK's of 1,2,4-triazoline-3-thiones in sodium hydroxide solutions.
- National Institutes of Health (NIH).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol: A Combination of Experimental and Theoretical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. You are being redirected... [hit2lead.com]
- 4. 4-ETHYL-5-(4-FLUOROPHENYL)-1,2,4-TRIAZOLE-3-THIOL CAS#: 29552-52-1 [amp.chemicalbook.com]
- 5. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijsr.net [ijsr.net]
- 8. researchgate.net [researchgate.net]
NMR spectroscopy techniques for 1,2,4-triazole-3-thiol characterization
Application Note & Protocol: Advanced NMR Spectroscopy Techniques for the Definitive Characterization of 1,2,4-Triazole-3-thiol
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, integral to numerous pharmacologically active agents.[1] The thiol-substituted derivative, 1,2,4-triazole-3-thiol, presents unique characterization challenges due to its propensity for thione-thiol tautomerism. This dynamic equilibrium can significantly impact its physicochemical properties, reactivity, and biological interactions. This application note provides a comprehensive guide to the application of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the unambiguous structural elucidation and characterization of 1,2,4-triazole-3-thiol. We delve into the causality behind experimental choices and present detailed, field-proven protocols for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments.
Introduction: The Structural Conundrum of 1,2,4-Triazole-3-thiol
1,2,4-triazole-3-thiol can exist in two primary tautomeric forms: the thiol form and the thione form.[2] This tautomerism involves the migration of a proton between the sulfur atom and the nitrogen atoms of the triazole ring.[3] Most studies suggest that the thione form is the predominant tautomer in both solid and neutral solution states.[2][4] However, the thiol form is often considered the reactive species in various chemical transformations.[5] The ability to definitively characterize the dominant tautomeric form and elucidate the complete molecular structure is paramount for understanding its reactivity, guiding synthetic modifications, and interpreting structure-activity relationships (SAR) in drug discovery.[6]
Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for investigating molecular structure and dynamics in solution.[7] This guide will systematically walk through the application of a suite of NMR experiments to provide a complete structural picture of 1,2,4-triazole-3-thiol.
Foundational 1D NMR Techniques: The First Look
One-dimensional NMR experiments, namely ¹H and ¹³C NMR, provide the initial and fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule.[8]
¹H NMR Spectroscopy: Probing the Protons
Causality: The chemical shift of a proton in ¹H NMR is highly sensitive to its electronic environment. For 1,2,4-triazole-3-thiol, the key diagnostic signals are those of the C-H proton on the triazole ring and the labile N-H or S-H protons. The thione form is characterized by N-H protons, which are typically broad and appear at a significantly downfield chemical shift (around 13-14 ppm) due to their acidic nature and involvement in hydrogen bonding.[4] In contrast, the S-H proton of the thiol form would be expected to resonate at a much higher field (around 1.1-1.4 ppm).[4]
Expected Spectral Features:
-
C5-H: A singlet in the aromatic region (typically δ 8.0-9.0 ppm).
-
N-H: Broad singlets in the downfield region (δ 13.0-14.5 ppm), indicative of the thione tautomer. The presence of multiple N-H signals can suggest different N-H environments or slow exchange.
-
S-H: A signal in the upfield region (δ 1.1-1.4 ppm), which if present, would indicate the thiol tautomer.[4]
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Causality: The chemical shift of a carbon atom provides insight into its hybridization and bonding environment. The most telling signal in the ¹³C NMR spectrum of 1,2,4-triazole-3-thiol is that of the C3 carbon, which is bonded to the sulfur atom. In the thione form, this carbon exists as a thiocarbonyl (C=S) group and is expected to resonate at a very downfield chemical shift (around 169 ppm).[4] For the thiol form, this carbon would be an sp² carbon single-bonded to sulfur and would appear at a higher field.
Expected Spectral Features:
-
C3 (C=S): A signal in the range of δ 165-175 ppm, strongly supporting the thione tautomer.[4][5]
-
C5: A signal in the aromatic region, typically around δ 145-155 ppm.[9]
| Nucleus | Tautomeric Form | Expected Chemical Shift (δ, ppm) | Key Insights |
| ¹H | Thione | 13.0 - 14.5 (N-H) | Downfield shift indicates acidic proton on nitrogen. |
| ¹H | Thiol | 1.1 - 1.4 (S-H) | Upfield shift characteristic of a thiol proton.[4] |
| ¹H | Both | 8.0 - 9.0 (C5-H) | Aromatic proton on the triazole ring. |
| ¹³C | Thione | 165 - 175 (C3=S) | Diagnostic for the thiocarbonyl group.[4] |
| ¹³C | Thiol | ~150-160 (C3-S) | Expected for a carbon single-bonded to sulfur in this ring system. |
| ¹³C | Both | 145 - 155 (C5) | Aromatic carbon of the triazole ring.[9] |
Advanced 2D NMR Techniques: Unraveling Connectivity
Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms, confirming assignments made from 1D spectra, and providing a definitive structural proof.[10]
COSY (Correlation Spectroscopy): Through-Bond H-H Correlations
Causality: COSY experiments reveal scalar coupling between protons that are typically two or three bonds apart. For 1,2,4-triazole-3-thiol itself, which has only one non-labile proton, a COSY spectrum is of limited use. However, for substituted derivatives, it is invaluable for tracing out proton-proton networks within the substituents and confirming their attachment points to the triazole ring through long-range couplings.
HSQC (Heteronuclear Single Quantum Coherence): Direct C-H Correlations
Causality: HSQC provides a correlation map between protons and the carbon atoms to which they are directly attached (one-bond ¹JCH coupling).[10] This is an essential experiment for unambiguously assigning carbon signals.
Expected Correlations:
-
A cross-peak connecting the ¹H signal of C5-H (δ ~8.5 ppm) to the ¹³C signal of C5 (δ ~150 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): Long-Range C-H Correlations
Causality: HMBC is arguably the most powerful 2D NMR experiment for elucidating the complete carbon skeleton. It reveals correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH couplings).[10] This allows for the connection of different molecular fragments and the assignment of quaternary (non-protonated) carbons.
Expected Key Correlations for the Thione Form:
-
The C5-H proton (δ ~8.5 ppm) should show a correlation to the C3 carbon (the C=S at δ ~170 ppm). This is a critical correlation that confirms the connectivity of the triazole ring.
-
The N-H protons (δ ~13-14 ppm) should show correlations to both C3 and C5, providing definitive evidence for the placement of the labile protons on the nitrogen atoms.
Experimental Protocols
Protocol 1: Sample Preparation
Rationale: Proper sample preparation is critical for obtaining high-quality NMR spectra. The choice of solvent can influence the observed chemical shifts and even the tautomeric equilibrium.[11] DMSO-d₆ is an excellent choice for 1,2,4-triazole-3-thiol as it is a polar aprotic solvent that readily dissolves the compound and slows down the exchange of labile protons, often resulting in sharper N-H signals.
Step-by-Step Methodology:
-
Sample Weighing: Accurately weigh 5-10 mg of 1,2,4-triazole-3-thiol for ¹H NMR and 20-30 mg for ¹³C and 2D NMR experiments.[12]
-
Solvent Addition: Dissolve the sample in 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).[13]
-
Dissolution: Vortex the sample for 30 seconds to ensure complete dissolution. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[13][14]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Protocol 2: D₂O Exchange for Labile Proton Identification
Rationale: This simple experiment definitively identifies exchangeable protons (N-H, O-H, S-H). When a few drops of deuterium oxide (D₂O) are added to the sample, the labile protons will exchange with deuterium and their signals will disappear from the ¹H NMR spectrum.[14]
Step-by-Step Methodology:
-
Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of the sample prepared in DMSO-d₆.
-
Add D₂O: Add 1-2 drops of D₂O to the NMR tube.
-
Mix: Cap the tube and gently invert it several times to mix.
-
Re-acquire Spectrum: Immediately re-acquire the ¹H NMR spectrum.
-
Analysis: Compare the two spectra. The disappearance of the signals in the δ 13-14 ppm region will confirm their assignment as N-H protons.
Protocol 3: NMR Data Acquisition Parameters
Rationale: The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
| Experiment | Parameter | Typical Value | Rationale |
| ¹H NMR | Spectral Width | 16 ppm | To cover the full range of expected proton signals. |
| Number of Scans | 16 | To achieve a good signal-to-noise ratio. | |
| Relaxation Delay (d1) | 2 s | To allow for full relaxation of the protons. | |
| ¹³C NMR | Spectral Width | 240 ppm | To encompass the full range of carbon chemical shifts. |
| Number of Scans | 1024 | A higher number of scans is needed due to the low natural abundance of ¹³C. | |
| Relaxation Delay (d1) | 2 s | ||
| COSY | Spectral Width (F2 & F1) | 16 ppm | |
| Number of Increments | 256 | ||
| Number of Scans | 8 | ||
| HSQC | ¹H Spectral Width (F2) | 16 ppm | |
| ¹³C Spectral Width (F1) | 180 ppm | Focused on the expected aliphatic and aromatic carbon region. | |
| Number of Scans | 8 | ||
| HMBC | ¹H Spectral Width (F2) | 16 ppm | |
| ¹³C Spectral Width (F1) | 240 ppm | To include the downfield C=S signal. | |
| Number of Scans | 16 |
Data Interpretation Workflow & Visualization
A systematic approach to data interpretation is key to a successful structural elucidation.
Workflow for NMR Characterization of 1,2,4-Triazole-3-thiol
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. dspace.ncl.res.in [dspace.ncl.res.in]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. news-medical.net [news-medical.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles – Oriental Journal of Chemistry [orientjchem.org]
- 12. organomation.com [organomation.com]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols for Antimicrobial Assays of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
Introduction: The Imperative for Novel Antimicrobial Agents
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new therapeutic agents. Pathogenic bacteria and fungi continuously evolve mechanisms to evade existing drugs, rendering many infections difficult to treat. In this context, heterocyclic compounds, particularly those containing the 1,2,4-triazole scaffold, have emerged as a promising area of research. A large number of compounds incorporating the 1,2,4-triazole ring have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties[1][2].
The 1,2,4-triazole-3-thiol moiety, in particular, is a key pharmacophore in many biologically active molecules. The presence of the thiol group and the triazole ring system allows for diverse chemical modifications and interactions with biological targets. Research into various derivatives, such as those with different substitutions at the N-4 and C-5 positions, has shown that these modifications can significantly influence the antimicrobial spectrum and potency[3][4][5][6][7][8]. This document provides a detailed guide for researchers on how to evaluate the antimicrobial and antifungal efficacy of a specific novel derivative: 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol .
The protocols outlined herein are grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring that the data generated is robust, reproducible, and comparable to international standards[9][10][11][12][13]. This guide will detail the necessary steps for determining key antimicrobial parameters, including the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), as well as a qualitative assessment using the agar disk diffusion method.
Scientific Rationale and Expected Activity
The core structure, a 5-aryl-4-alkyl-4H-1,2,4-triazole-3-thiol, combines several features that suggest potential antimicrobial activity. The fluorophenyl group at the C-5 position is a common substituent in many successful antimicrobial drugs, as the fluorine atom can enhance metabolic stability and binding affinity to target enzymes. The ethyl group at the N-4 position provides a specific lipophilic character that can influence the compound's ability to penetrate microbial cell membranes.
While direct studies on 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol are not yet prevalent in published literature, extensive research on analogous structures provides a strong basis for its investigation. For instance, various 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens[3][6][7][8]. Similarly, other modifications of the triazole-3-thiol core have yielded compounds with potent antimicrobial effects[14][15][16]. The protocols described below are designed to rigorously test the hypothesis that this specific combination of functional groups will confer valuable antimicrobial properties.
Experimental Workflow for Antimicrobial Evaluation
The overall process for evaluating the antimicrobial properties of the test compound is depicted in the workflow diagram below. This process begins with the preparation of the compound and microbial inocula, proceeds to susceptibility testing via broth microdilution and disk diffusion, and concludes with the determination of bactericidal or fungicidal activity.
Caption: Hypothesized mechanism of antifungal action for triazole compounds.
Conclusion
This application note provides a comprehensive framework for the systematic evaluation of the antimicrobial properties of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol. By adhering to standardized protocols, researchers can generate high-quality, reproducible data essential for the early-stage assessment of this novel compound. The insights gained from these assays will be critical in determining its potential as a lead candidate for the development of new antimicrobial therapies.
References
- Broth microdilution. (n.d.). Grokipedia.
-
Aryal, S. (2013, November 15). Broth Dilution Method for MIC Determination. Microbe Online. Retrieved from [Link]
-
Broth microdilution. (n.d.). Wikipedia. Retrieved from [Link]
-
Disk Diffusion Method for Antibiotic Susceptibility Test. (n.d.). Creative Biolabs. Retrieved from [Link]
-
Broth Microdilution. (n.d.). International Journal of Anesthesia - Open Access Pub. Retrieved from [Link]
-
MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved from [Link]
- Minimum bactericidal concentration. (n.d.). Grokipedia.
-
The minimum bactericidal concentration of antibiotics. (2024, September 18). BMG Labtech. Retrieved from [Link]
-
Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microbe Investigations. Retrieved from [Link]
-
Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. Retrieved from [Link]
-
Disk diffusion test. (n.d.). Wikipedia. Retrieved from [Link]
-
Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). Southeast Asian Fisheries Development Center. Retrieved from [Link]
-
Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014, January 2). PMC - NIH. Retrieved from [Link]
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009, December 8). American Society for Microbiology. Retrieved from [Link]
-
Determination of antimicrobial resistance by disk diffusion. (2022, April). FWD AMR-RefLabCap. Retrieved from [Link]
-
CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. (2018, March 26). Journal of Clinical Microbiology. Retrieved from [Link]
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). CLSI. Retrieved from [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020, January). National Institutes of Health, Islamabad Pakistan. Retrieved from [Link]
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI. Retrieved from [Link]
-
Antimicrobial Susceptibility Testing | Area of Focus. (n.d.). CLSI. Retrieved from [Link]
-
Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. (n.d.). PMC. Retrieved from [Link]
-
Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. (n.d.). ResearchGate. Retrieved from [Link]
-
1,2,4-Triazoles as Important Antibacterial Agents. (n.d.). PMC - NIH. Retrieved from [Link]
-
Synthesis and evaluation of 4-amino-5-phenyl-4H--[17][18][19]triazole-3-thiol derivatives as antimicrobial agents. (2010, March 1). Semantic Scholar. Retrieved from [Link]
-
Synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and biological activities of thio-triazole derivatives as new potential antibacterial and antifungal agents. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (n.d.). KTU AVES. Retrieved from [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (n.d.). Istanbul University Press. Retrieved from [Link]
-
Synthesis and antimicrobial activity of new 1,2,4-triazole-3-thiol metronidazole derivatives. (2010, April 28). ScienceDirect. Retrieved from [Link]
-
Synthesis and evaluation of 4-amino-5-phenyl-4H--[17][18][19]triazole-3-thiol derivatives as antimicrobial agents. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2024, January 19). ResearchGate. Retrieved from [Link]
-
Design, synthesis, and antimicrobial evaluation of novel 1,2,4-trizaole thioether derivatives with a 1,3,4-thiadiazole skeleton. (n.d.). RSC Publishing. Retrieved from [Link]
-
Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. (2023, March 17). MDPI. Retrieved from [Link]
Sources
- 1. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 7. Istanbul University Press [iupress.istanbul.edu.tr]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 11. nih.org.pk [nih.org.pk]
- 12. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 13. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Design, synthesis, and antimicrobial evaluation of novel 1,2,4-trizaole thioether derivatives with a 1,3,4-thiadiazole skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. grokipedia.com [grokipedia.com]
- 18. microbeonline.com [microbeonline.com]
- 19. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
Application Notes & Protocols: Evaluating 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol in Antifungal Drug Discovery
Abstract
The rise of invasive fungal infections, coupled with increasing antifungal resistance, presents a significant global health challenge, necessitating the discovery of novel therapeutic agents. The 1,2,4-triazole scaffold is a cornerstone of modern antifungal therapy, primarily targeting the fungal enzyme lanosterol 14α-demethylase (CYP51). This document provides a comprehensive framework for the preclinical evaluation of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol , a novel compound from this promising chemical class. We present detailed, field-proven protocols for determining its antifungal efficacy, elucidating its mechanism of action, and assessing its selectivity through host cell cytotoxicity analysis. This guide is intended for researchers, scientists, and drug development professionals engaged in the search for next-generation antifungal agents.
Introduction: The Rationale for Investigating Novel Triazoles
The 1,2,4-triazole core is central to some of the most clinically successful antifungal drugs, including fluconazole and voriconazole.[1] These agents function by inhibiting lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.[1][2] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and function.[2] Inhibition of CYP51 disrupts ergosterol production, leading to the accumulation of toxic sterol precursors and ultimately compromising fungal cell viability.[3]
The specific compound, 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol , combines several structural features of interest:
-
The 1,2,4-triazole-3-thiol core has been identified in numerous studies as a pharmacophore with significant antifungal and antimicrobial potential.[4][5][6]
-
The 4-fluorophenyl substituent is a common feature in potent antifungal azoles, enhancing binding affinity within the CYP51 active site.
-
The 4-ethyl group can influence the compound's physicochemical properties, such as solubility and metabolic stability.
This application note outlines a logical, stepwise workflow to rigorously assess the potential of this molecule as a viable antifungal drug candidate.
Foundational Workflow for Antifungal Candidate Evaluation
A successful antifungal drug discovery program follows a structured progression from broad activity screening to specific mechanism-of-action and safety profiling. This guide is organized to mirror that process.
Caption: High-level workflow for evaluating a novel antifungal candidate.
Protocol 2.1: Antifungal Susceptibility Testing (MIC Determination)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compound against a panel of clinically relevant fungal pathogens. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Scientific Rationale: This assay is the gold standard for quantifying the in vitro potency of an antifungal agent. By adhering to established guidelines from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST), results can be reliably compared across different studies and compounds.[7][8][9][10]
Materials:
-
4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol (Test Compound)
-
Dimethyl sulfoxide (DMSO), sterile
-
Fluconazole and/or Voriconazole (Positive Control Antifungals)
-
Fungal isolates (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204305, Cryptococcus neoformans ATCC 208821, and relevant clinical/azole-resistant isolates)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate
-
MOPS buffer (3-(N-morpholino)propanesulfonic acid)
-
Sterile 96-well, U-bottom microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Media Preparation: Prepare RPMI-1640 medium buffered to pH 7.0 with MOPS, according to CLSI M27/M38 guidelines.
-
Stock Solution Preparation:
-
Prepare a 10 mg/mL stock solution of the test compound in 100% DMSO.
-
Prepare identical stock solutions for the control antifungals.
-
Causality Note: DMSO is used for its ability to dissolve hydrophobic compounds. The final concentration in the assay must be kept low (typically ≤1%) to avoid solvent toxicity to the fungi.
-
-
Inoculum Preparation:
-
For yeasts (Candida, Cryptococcus): Grow cultures on Sabouraud Dextrose Agar for 24-48 hours. Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[11]
-
For molds (Aspergillus): Grow cultures on Potato Dextrose Agar until sporulation. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Count conidia using a hemocytometer and dilute in RPMI medium to a final inoculum of 0.4-5 x 10⁴ CFU/mL.
-
-
Plate Setup (Broth Microdilution):
-
Dispense 100 µL of RPMI medium into all wells of a 96-well plate.
-
Add 100 µL of the 2X concentrated drug stock to the first column, creating the highest concentration.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and repeating across the plate to column 10. Discard 100 µL from column 10.
-
Column 11 serves as the growth control (no drug). Column 12 serves as the sterility control (no inoculum).
-
Inoculate all wells (except column 12) with 100 µL of the final fungal inoculum suspension. This halves the drug concentration to the final 1X test concentration.
-
-
Incubation: Incubate plates at 35°C. Read yeast plates at 24 hours. Read mold plates at 48 hours, or until sufficient growth is observed in the growth control well.[11]
-
Reading the MIC: The MIC is the lowest drug concentration where there is a significant reduction in growth (typically ≥50% for azoles against yeasts) compared to the drug-free growth control. This can be determined visually or with a spectrophotometer.
Data Presentation:
| Fungal Strain | Test Compound MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| C. albicans ATCC 90028 | Result | 0.5 |
| C. glabrata (clinical) | Result | 32 |
| A. fumigatus ATCC 204305 | Result | 1 |
| C. neoformans ATCC 208821 | Result | 4 |
Protocol 3.1: Ergosterol Biosynthesis Inhibition Assay
Objective: To determine if the test compound inhibits the ergosterol biosynthesis pathway, consistent with the known mechanism of action for triazole antifungals.
Scientific Rationale: If the compound inhibits CYP51, it will block the conversion of lanosterol to ergosterol. This results in a quantifiable decrease in the total ergosterol content of the fungal cell and a corresponding accumulation of the lanosterol precursor.[12] This assay provides strong mechanistic evidence. Analysis is typically performed via gas chromatography-mass spectrometry (GC-MS).[13][14]
Sources
- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. isres.org [isres.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 8. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 9. Portico [access.portico.org]
- 10. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Quantifying Isoprenoids in the Ergosterol Biosynthesis by Gas Chromatography–Mass Spectrometry [mdpi.com]
- 13. Analysis of ergosterol for the detection of mold in soils by automated on-fiber derivatization headspace extraction-SPME-GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note: A Comprehensive Guide to Cell-Based Assays for Evaluating Triazole Compound Cytotoxicity
Introduction
Triazole compounds represent a cornerstone in modern medicine, with a broad spectrum of applications ranging from antifungal agents like fluconazole to next-generation anticancer therapies.[1][2] The efficacy of these compounds often stems from their ability to interact with critical cellular pathways. However, this same bioactivity necessitates a thorough evaluation of their potential cytotoxicity to ensure a favorable therapeutic window. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cytotoxic profiles of novel triazole compounds using a robust, multi-parametric cell-based assay approach. We will delve into the mechanistic underpinnings of triazole-induced cell death and provide detailed, field-proven protocols for key assays that, when used in combination, deliver a holistic view of a compound's safety and mechanism of action.
Part 1: Understanding Triazole-Induced Cytotoxicity
The biological activity of 1,2,4-triazole compounds is diverse and depends on the specific chemical substitutions on the triazole core.[1] A primary mechanism for many antifungal triazoles is the potent inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1] This enzyme is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[1] Inhibition leads to the accumulation of toxic sterol precursors, disrupting membrane integrity and function, ultimately causing cell death.[1]
In the context of cancer, triazole derivatives have been shown to induce cytotoxicity through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of microtubule assembly.[3][4][5] Some triazoles can also induce oxidative stress by increasing the production of reactive oxygen species (ROS), which are highly reactive molecules that can damage DNA, proteins, and lipids, leading to cellular dysfunction and death.[6]
Given these varied mechanisms, a single cytotoxicity assay is often insufficient. For instance, an assay measuring metabolic activity might miss compounds that induce cell death via pathways not immediately impacting mitochondrial function. Therefore, a multi-parametric approach is essential for a complete and accurate assessment.
Caption: Potential mechanisms of triazole-induced cytotoxicity.
Part 2: A Multi-Parametric Strategy for Cytotoxicity Profiling
To build a comprehensive understanding of a triazole compound's cytotoxic effects, we recommend a tiered approach that interrogates different cellular health indicators. This strategy moves from general viability to specific death mechanisms. Combining assays provides a self-validating system; for instance, a decrease in metabolic activity (MTT assay) coupled with an increase in caspase activity (Caspase-Glo® assay) strongly suggests apoptosis is the primary death pathway.[7] This multi-parametric analysis is crucial for making informed decisions in drug discovery and development.[8][9]
Caption: Recommended workflow for triazole cytotoxicity assessment.
Part 3: Core Protocols for Cytotoxicity Evaluation
Here, we provide detailed protocols for three foundational assays. It is critical to include appropriate controls in every experiment:
-
Untreated Control: Cells in media only, representing 100% viability.
-
Vehicle Control: Cells treated with the highest concentration of the compound's solvent (e.g., DMSO) to account for any solvent-induced toxicity.
-
Positive Control: A known cytotoxic agent (e.g., Staurosporine for apoptosis, Triton™ X-100 for necrosis) to confirm the assay is performing correctly.
Protocol 1: MTT Assay for Metabolic Activity
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[10][11] NAD(P)H-dependent cellular oxidoreductase enzymes, primarily in the mitochondria of living cells, reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[10]
Materials:
-
Cells and complete culture medium
-
Triazole compound stock solution
-
96-well clear, flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS
-
Solubilization solution: DMSO or 0.01 M HCl in 10% SDS solution
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader capable of measuring absorbance at 540-570 nm[10]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the triazole compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[12]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[12]
-
Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly by pipetting or shaking to dissolve the crystals.[13]
-
Measurement: Read the absorbance at 540 nm or 570 nm using a microplate reader.[10][13]
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100 Plot % Viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).[14][15]
Protocol 2: Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
This assay quantifies necrosis by measuring the activity of lactate dehydrogenase (LDH), a stable cytoplasmic enzyme that is released into the cell culture medium when the plasma membrane is damaged.[16][17][18] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product.[16]
Materials:
-
Cells cultured and treated as in the MTT assay
-
Commercially available LDH Cytotoxicity Assay Kit (containing LDH reaction solution and stop solution) or individual reagents.
-
96-well plate
-
Microplate reader capable of measuring absorbance at 490-520 nm[16]
Procedure:
-
Cell Culture and Treatment: Seed and treat cells with the triazole compound in a 96-well plate as described previously. Include controls for spontaneous LDH release (vehicle control) and maximum LDH release (cells lysed with Triton™ X-100).
-
Supernatant Collection: After the treatment period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.
-
Add Reaction Mix: Add 50 µL of the LDH reaction solution to each well containing the supernatant. Mix gently.[16]
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.[16]
-
Stop Reaction: Add 50 µL of the Stop Solution to each well.[16]
-
Measurement: Measure the absorbance at 490 nm.
Data Analysis: First, subtract the background absorbance (from media-only wells) from all readings. Then, calculate the percentage of cytotoxicity: % Cytotoxicity = [(Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
This luminescent assay measures the activity of caspases-3 and -7, key executioner enzymes in the apoptotic pathway.[19][20] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases-3/7 to release aminoluciferin, generating a "glow-type" luminescent signal that is proportional to caspase activity.[19][21]
Materials:
-
Cells cultured and treated in a 96-well white-walled, clear-bottom plate
-
Caspase-Glo® 3/7 Assay System (Promega) or similar
-
Luminometer
Procedure:
-
Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent by adding the buffer to the substrate and mixing.
-
Cell Culture and Treatment: Seed cells (e.g., 10,000 cells/well in 100 µL) in a 96-well white-walled plate and treat with the triazole compound for the desired time.
-
Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Add Reagent: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[19]
-
Incubation: Mix the contents of the wells by placing the plate on a plate shaker at a low speed for 30-60 seconds. Incubate at room temperature for 1 to 3 hours.[22]
-
Measurement: Measure the luminescence of each well using a luminometer.
Data Analysis: The luminescent signal is directly proportional to the amount of caspase activity. Data is often presented as fold change in luminescence relative to the vehicle control. Fold Change = (Luminescence of Treated Cells) / (Luminescence of Vehicle Control)
Part 4: Advanced Protocols & Data Interpretation
Oxidative Stress Assessment (DCFH-DA Assay)
Many cytotoxic compounds, including some triazoles, induce the formation of ROS.[6] The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method to measure total cellular ROS.[23] DCFH-DA is a cell-permeable probe that is deacetylated by cellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2'-7'dichlorofluorescein (DCF).[23][24][25]
Protocol Summary:
-
Seed and treat cells as previously described.
-
Remove the treatment media and wash cells with warm PBS.
-
Load the cells with DCFH-DA solution (typically 5-10 µM in serum-free media) and incubate for 30-60 minutes at 37°C, protected from light.
-
Remove the DCFH-DA solution and wash the cells again with PBS.
-
Measure fluorescence using a microplate reader or fluorescence microscope (Excitation ~485 nm, Emission ~530 nm).[23]
Interpreting IC50 Values
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a compound in inhibiting a biological process by 50%.[14][26] While widely used, it is crucial to interpret IC50 values in context. An IC50 value from an MTT assay indicates a 50% reduction in metabolic activity, which could be due to cell death (cytotoxicity) or inhibition of proliferation (cytostatic effects) without killing the cells.[27] Therefore, it is essential to correlate IC50 values with data from other assays. A low IC50 in an MTT assay combined with a high signal in an LDH assay suggests a necrotic mode of action, whereas a low MTT IC50 combined with high caspase activation points towards apoptosis.
| Assay Type | Parameter Measured | Primary Cell Death Mode Indicated | Pros | Cons |
| MTT / XTT | Metabolic Activity / Mitochondrial Function[11] | General Viability | Simple, cost-effective, high-throughput. | Cannot distinguish between cytotoxic and cytostatic effects; compound interference possible.[27] |
| LDH Release | Membrane Integrity[16] | Necrosis | Direct measure of cell lysis; stable endpoint. | Insensitive to early apoptotic events; released LDH can degrade over time. |
| Caspase-Glo® | Caspase-3/7 Activity[19] | Apoptosis | Highly sensitive, specific for apoptosis, "add-mix-measure" format.[21] | Requires luminometer; transient signal for early apoptosis. |
| DCFH-DA | Reactive Oxygen Species (ROS)[6][23] | Oxidative Stress | Provides mechanistic insight. | Broad specificity for different ROS types; probe can auto-oxidize.[24][28] |
Conclusion
References
-
Chan, F. K.-M., Moriwaki, K., & De Rosa, M. J. (2013). Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity. Methods in Molecular Biology, 979, 65–70. Available from: [Link]
-
Wang, H., & Joseph, J. A. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Bio-protocol, 10(12), e3659. Available from: [Link]
-
CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available from: [Link]
-
Piotrowski, P., et al. (2017). A multiparametric organ toxicity predictor for drug discovery. Journal of Computer-Aided Molecular Design, 31(10), 897-910. Available from: [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]
-
Chan, F. K.-M., Moriwaki, K., & De Rosa, M. J. (2013). Detection of Necrosis by Release of Lactate Dehydrogenase Activity. PubMed. Available from: [Link]
-
Gomes, A., Fernandes, E., & Lima, J. L. F. C. (2025). DCFDA Assay for Oxidative Stress Measurement in Fluorometer. Methods in Molecular Biology. Available from: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available from: [Link]
-
ResearchGate. (n.d.). DCFDA Assay for Oxidative Stress Measurement in Fluorometer. Available from: [Link]
-
Arancibia, S., et al. (2013). Dichloro-dihydro-fluorescein diacetate (DCFH-DA) assay: a quantitative method for oxidative stress assessment of nanoparticle-treated cells. Toxicology in Vitro, 27(2), 730-736. Available from: [Link]
-
Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Available from: [Link]
-
Agilent. (n.d.). Multiparametric Cell Proliferation and Cytotoxicity Assay. Available from: [Link]
-
Canadian Science Publishing. (n.d.). Multiparametric cytotoxicity profiling reveals cell-line and ligand-dependent toxicity for pegylated gold nanoparticles (AuNP-PEG). Available from: [Link]
-
Eruslanov, E., & Kusmartsev, S. (2010). Identification of ROS Using Oxidized DCFDA and Flow-Cytometry. Bio-protocol. Available from: [Link]
-
ResearchGate. (2025). Detection of Necrosis by Release of Lactate Dehydrogenase Activity. Available from: [Link]
-
Breyer, R. M., et al. (2014). Cytotoxic activity of triazole-containing alkyl β-D-glucopyranosides on a human T-cell leukemia cell line. Chemistry Central Journal, 8, 72. Available from: [Link]
-
OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Available from: [Link]
-
Visikol. (2022). The Importance of IC50 Determination. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. Available from: [Link]
-
Frontiers. (n.d.). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Available from: [Link]
-
MDPI. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules, 26(23), 7203. Available from: [Link]
-
Asgari, S., Rahmatpour, N., & Alimohammadi, R. (2021). Synthesis and cytotoxic evaluation of some derivatives of triazole-quinazolinone hybrids. Research in Pharmaceutical Sciences, 16(4), 366-374. Available from: [Link]
-
National Center for Biotechnology Information. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Available from: [Link]
-
Tuzun, B., et al. (2025). Cytotoxic potential of novel triazole-based hybrids: design, synthesis, in silico evaluation, and in vitro assessment against cancer cell lines. Bioorganic Chemistry, 157, 108749. Available from: [Link]
-
ResearchGate. (n.d.). Cytotoxicity study of novel 1,2,4 triazole derivatives by SRB assay... Available from: [Link]
-
MDPI. (2023). Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. Molecules, 28(22), 7629. Available from: [Link]
-
Al-hujaj, H. H., et al. (2023). Click Chemistry-Based Synthesis of Novel 1,2,3-Triazole Derivatives and Cytotoxic Activity on Breast and Prostate Cancer Cell Lines. Tropical Journal of Natural Product Research, 7(7), 3306-3313. Available from: [Link]
-
ResearchGate. (2014). Can someone advise me how to interpret my results of cytotoxicity using MTT assay?. Available from: [Link]
-
Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Available from: [Link]
-
ResearchGate. (2021). How to comment after finding IC50 according to MTT results?. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and cytotoxic evaluation of some derivatives of triazole-quinazolinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic activity of triazole-containing alkyl β-D-glucopyranosides on a human T-cell leukemia cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 7. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A multiparametric organ toxicity predictor for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selectscience.net [selectscience.net]
- 10. clyte.tech [clyte.tech]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. static.igem.wiki [static.igem.wiki]
- 14. The Importance of IC50 Determination | Visikol [visikol.com]
- 15. researchgate.net [researchgate.net]
- 16. Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Detection of necrosis by release of lactate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 22. Promega Caspase-Glo™ 3/7 Assay Kit | Fisher Scientific [fishersci.ca]
- 23. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 24. DCFDA Assay for Oxidative Stress Measurement in Fluorometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Dichloro-dihydro-fluorescein diacetate (DCFH-DA) assay: a quantitative method for oxidative stress assessment of nanoparticle-treated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of 1,2,4-Triazole-3-Thiol Libraries for Drug Discovery
Abstract
The 1,2,4-triazole-3-thiol (and its tautomeric thione form) represents a "privileged scaffold" in medicinal chemistry, forming the core of compounds with a vast spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] High-Throughput Screening (HTS) is an indispensable strategy for rapidly interrogating large chemical libraries to identify novel modulators of biological targets.[4] This guide provides a comprehensive framework for designing and executing robust HTS campaigns for 1,2,4-triazole-3-thiol libraries, addressing the unique chemical properties of this scaffold to ensure data integrity and minimize false positives. We present detailed protocols for biochemical and cell-based assays, a critical counter-screening strategy for thiol reactivity, and a complete data analysis and hit validation workflow.
Introduction: The Significance of the 1,2,4-Triazole-3-Thiol Scaffold
The 1,2,4-triazole ring system is a cornerstone of modern drug design, featured in numerous FDA-approved drugs.[1] The incorporation of a thiol/thione group at the 3-position dramatically expands the chemical space and biological potential of this heterocycle. This functional group is a key pharmacophore, capable of coordinating with metal ions in enzyme active sites (e.g., metallo-β-lactamases, urease) and forming hydrogen bonds, which contributes to potent inhibitory activity.[5] The diverse biological activities reported for this scaffold make it an exceptionally rich source for hit discovery campaigns targeting a wide array of diseases.[6][7]
However, the very feature that confers potent activity—the nucleophilic thiol group—also presents a significant challenge in HTS. Thiol-reactive compounds are a notorious source of false positives, acting as promiscuous inhibitors through non-specific covalent modification of protein cysteine residues.[8] Therefore, a successful screening campaign for this library class must be built on a self-validating system that prospectively identifies and eliminates such artifacts.
The High-Throughput Screening Workflow: A Strategic Overview
A successful HTS campaign is a multi-stage process designed to efficiently reduce a large library to a small number of validated, high-quality hits. Our workflow is specifically designed to address the opportunities and challenges presented by 1,2,4-triazole-3-thiol libraries.
Caption: Principle of the thiol reactivity counter-screen.
Protocol: Thiol Reactivity Assay
-
Prepare Reagents: Prepare solutions of Glutathione (GSH) and a thiol-reactive fluorescent probe (e.g., o-maleimide BODIPY) in assay buffer.
-
Compound Addition: Dispense test compounds (confirmed hits from the primary screen) into a 384-well black plate.
-
Incubation: Add GSH solution to the wells and incubate with the compounds for 15-30 minutes.
-
Probe Addition: Add the fluorescent probe to all wells.
-
Read Fluorescence: After a further incubation (e.g., 30 minutes), read the fluorescence intensity. Compounds that are highly reactive with thiols will result in a significantly higher fluorescence signal compared to non-reactive compounds.
Data Analysis and Hit Validation
Rigorous data analysis is essential to confidently identify true hits from the large datasets generated by HTS.
7.1. Quality Control
For each assay plate, the Z-factor (Z') is calculated to assess the quality and robustness of the assay. [9][10]
-
Formula: Z' = 1 - [ (3 * SD_pos + 3 * SD_neg) / | Mean_pos - Mean_neg | ]
-
Where pos is the positive control (e.g., Kojic Acid, Doxorubicin) and neg is the negative control (DMSO).
-
-
Acceptance Criteria:
-
Z' > 0.5: An excellent assay.
-
0 < Z' < 0.5: An acceptable assay.
-
Z' < 0: The assay is not suitable for screening. [7] 7.2. Primary Hit Selection
-
-
Normalization: Raw data from each well is normalized to the plate controls. Percent inhibition is calculated as:
-
% Inhibition = 100 * (1 - [ (Signal_compound - Mean_neg) / (Mean_pos - Mean_neg) ])
-
-
Hit Threshold: A statistical cutoff is applied to define a primary hit. A common method is to use a threshold based on the median absolute deviation (MAD) of the sample population, for instance:
-
Hit Criterion: % Inhibition > (Median_inhibition + 3 * MAD)
-
Table 3: Hit Selection and Validation Criteria
| Stage | Parameter | Criterion | Rationale |
| Primary Screen | % Inhibition | > 3x MAD from median | A statistically robust method to identify significant activity. |
| Dose-Response | IC₅₀ Value | < 10 µM (example) | Confirms potency and rules out single-point artifacts. |
| Curve Quality | R² > 0.9 | Ensures a good fit of the data to the 4-parameter logistic model. [11] | |
| Counter-Screen | Thiol Reactivity | Signal < 2x SD above mean | Flags and removes compounds that are non-specifically reactive. |
| Validation | Orthogonal Assay | Confirmed Activity | Ensures the observed effect is not an artifact of the primary assay format. |
7.3. Hit Validation Cascade
Primary hits are "cherry-picked" for further analysis in a tiered approach to systematically eliminate false positives and characterize true hits.
Caption: Hit triage and validation cascade.
7.4. IC₅₀ Determination
Confirmed hits are tested over a range of concentrations (e.g., an 8-point, 3-fold serial dilution) to generate a dose-response curve. The data is fitted to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the maximal inhibitory effect is observed). [12][13][14]
Conclusion
High-throughput screening of 1,2,4-triazole-3-thiol libraries offers a powerful avenue for discovering novel therapeutic leads. The key to success lies not only in the execution of robust primary assays but also in the rational implementation of a validation strategy that directly addresses the chemical nature of the scaffold. By integrating specific counter-screens for thiol reactivity and employing a rigorous data analysis pipeline, researchers can navigate the challenges of promiscuous inhibition and confidently identify high-quality, tractable hit compounds for progression into lead optimization programs.
References
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
High-throughput Assays for Promiscuous Inhibitors. (2005). Nature Chemical Biology. Retrieved January 21, 2026, from [Link]
-
Tyrosinase Inhibitor Screening Kit (Colorimetric). (n.d.). BioVision. Retrieved January 21, 2026, from [Link]
-
Gerchman, Y., et al. (2016). A cheap, simple high throughput method for screening native Helicobacter pylori urease inhibitors using a recombinant Escherichia coli, its validation and demonstration of Pistacia atlantica methanolic extract effectivity and specificity. Journal of Microbiological Methods. Retrieved January 21, 2026, from [Link]
-
McGovern, S. L., et al. (2003). High-throughput assays for promiscuous inhibitors. Nature Chemical Biology. Retrieved January 21, 2026, from [Link]
-
Zhang, J. H., et al. (2014). Data analysis approaches in high throughput screening. SlideShare. Retrieved January 21, 2026, from [Link]
-
HTS384 Screening Methodology. (n.d.). National Cancer Institute. Retrieved January 21, 2026, from [Link]
-
Sicho, M., et al. (2017). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. SLAS DISCOVERY: Advancing the Science of Drug Discovery. Retrieved January 21, 2026, from [Link]
-
Hori, M., et al. (2020). High-Throughput Quantitative Intrinsic Thiol Reactivity Evaluation Using a Fluorescence-Based Competitive Endpoint Assay. SLAS DISCOVERY: Advancing the Science of Drug Discovery. Retrieved January 21, 2026, from [Link]
-
Wang, T., et al. (2022). A quantitative, high-throughput urease activity assay for comparison and rapid screening of ureolytic bacteria. Environmental Research. Retrieved January 21, 2026, from [Link]
-
HTS Assay Validation. (2012). Assay Guidance Manual - NCBI Bookshelf. Retrieved January 21, 2026, from [Link]
-
The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022). MDPI. Retrieved January 21, 2026, from [Link]
-
McGovern, S. L., et al. (2002). A Common Mechanism Underlying Promiscuous Inhibitors from Virtual and High-Throughput Screening. Journal of Medicinal Chemistry. Retrieved January 21, 2026, from [Link]
-
Tyrosinase Inhibitor Assay Kit Catalog Number: EZ2019-01. (n.d.). Attogene. Retrieved January 21, 2026, from [Link]
-
Standard Operating Procedures: HTS384 NCI60 – NCI-60 One-Concentration Screen. (n.d.). National Cancer Institute. Retrieved January 21, 2026, from [Link]
-
Zhang, Y., et al. (2021). High-Throughput Strategies for the Discovery of Anticancer Drugs by Targeting Transcriptional Reprogramming. Frontiers in Oncology. Retrieved January 21, 2026, from [Link]
-
McPhee, S. (2024). High-Throughput Dose-Response Data Analysis. Medium. Retrieved January 21, 2026, from [Link]
-
Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria. (2023). MDPI. Retrieved January 21, 2026, from [Link]
-
Challenges of HTS in early-stage drug discovery. (n.d.). Axxam SpA. Retrieved January 21, 2026, from [Link]
-
Experimental procedures of high-throughput screening (HTS) based on... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Tondi, D., et al. (2013). Assay Platform for Clinically Relevant Metallo-β-lactamases. Journal of Medicinal Chemistry. Retrieved January 21, 2026, from [Link]
-
Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Protocols in Chemical Biology. Retrieved January 21, 2026, from [Link]
-
Data Standardization for Results Management. (2012). Assay Guidance Manual - NCBI Bookshelf. Retrieved January 21, 2026, from [Link]
-
Tondi, D., et al. (2013). Assay Platform for Clinically Relevant Metallo-β-lactamases. Journal of Medicinal Chemistry. Retrieved January 21, 2026, from [Link]
-
Z-factors. (n.d.). BIT 479/579 High-throughput Discovery. Retrieved January 21, 2026, from [Link]
-
HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. (2020). YouTube. Retrieved January 21, 2026, from [Link]
-
Karmaus, A. L., et al. (2019). Evaluating the utility of a high throughput thiol-containing fluorescent probe to screen for reactivity: A case study with the Tox21 library. ToxStrategies. Retrieved January 21, 2026, from [Link]
-
Karmaus, A. L., et al. (2019). Evaluating the utility of a high throughput thiol-containing fluorescent probe to screen for reactivity: A case study with the Tox21 library. Computational Toxicology. Retrieved January 21, 2026, from [Link]
-
How to calculate IC50. (n.d.). Science Gateway. Retrieved January 21, 2026, from [Link]
-
Tyrosinase Inhibitor Screening Kit (Colorimetric). (n.d.). Asia Bioscience. Retrieved January 21, 2026, from [Link]
-
Obach, R. S., et al. (2018). Screening and Characterization of Reactive Compounds with In Vitro Peptide-Trapping and Liquid Chromatography/High-Resolution Accurate Mass Spectrometry. ResearchGate. Retrieved January 21, 2026, from [Link]
-
Z-factor. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
-
Equation: Absolute IC50. (n.d.). GraphPad Prism 10 Curve Fitting Guide. Retrieved January 21, 2026, from [Link]
-
Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage. (2024). RSC Publishing. Retrieved January 21, 2026, from [Link]
-
Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage. (n.d.). RSC Publishing. Retrieved January 21, 2026, from [Link]
-
How to determine an IC50. (n.d.). GraphPad. Retrieved January 21, 2026, from [Link]
Sources
- 1. Identification of Novel Urease Inhibitors by High-Throughput Virtual and in Vitro Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. High-throughput cell-based 384-well format screening assay to identify small-molecule inhibitors of ALPK1 d... [protocols.io]
- 5. Assay Platform for Clinically Relevant Metallo-β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A cheap, simple high throughput method for screening native Helicobacter pylori urease inhibitors using a recombinant Escherichia coli, its validation and demonstration of Pistacia atlantica methanolic extract effectivity and specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rna.uzh.ch [rna.uzh.ch]
- 8. High-Throughput Quantitative Intrinsic Thiol Reactivity Evaluation Using a Fluorescence-Based Competitive Endpoint Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 10. Z-factor - Wikipedia [en.wikipedia.org]
- 11. medium.com [medium.com]
- 12. Star Republic: Guide for Biologists [sciencegateway.org]
- 13. graphpad.com [graphpad.com]
- 14. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]
Molecular docking studies of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol with target enzymes
Application Notes & Protocols
Topic: Molecular Docking of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol with Fungal Lanosterol 14α-Demethylase (CYP51)
Executive Summary
This guide provides a comprehensive protocol for conducting molecular docking studies of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol, a novel compound of interest, against its putative target, the fungal enzyme lanosterol 14α-demethylase (CYP51). The 1,2,4-triazole scaffold is a cornerstone in the development of antifungal agents, primarily acting through the inhibition of CYP51, an essential enzyme in the ergosterol biosynthesis pathway.[1][2][3] Disrupting this pathway compromises the integrity of the fungal cell membrane, leading to cell stasis or death.[3][4] This document outlines the scientific rationale, a detailed step-by-step workflow from ligand and protein preparation to simulation and analysis, and robust methods for result validation, tailored for researchers in computational chemistry and drug development.
Scientific Context and Rationale
The Therapeutic Importance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, renowned for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5][6][7][8] In the realm of infectious diseases, triazole-containing drugs like fluconazole and itraconazole are frontline therapies for systemic fungal infections.[9][10] Their efficacy stems from their ability to selectively target fungal metabolic pathways that are distinct from those in humans.[10]
Lanosterol 14α-Demethylase (CYP51) as a Prime Antifungal Target
The target of azole antifungals is the cytochrome P450 enzyme, lanosterol 14α-demethylase, often abbreviated as CYP51 or ERG11.[11][12] This enzyme is critical for the conversion of lanosterol to ergosterol, an indispensable component of the fungal cell membrane.[1][3] By inhibiting CYP51, triazole drugs lead to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, which disrupt membrane structure and function.[2][12] The high degree of conservation of CYP51 across fungal species makes it an excellent broad-spectrum target.
The Role of Molecular Docking in Drug Discovery
Molecular docking is a powerful computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) when bound to a macromolecular target, such as a protein.[13][14] It plays a pivotal role in structure-based drug design by enabling the rapid screening of virtual compound libraries, elucidating potential mechanisms of action, and guiding the optimization of lead candidates to improve potency and selectivity.[15][16]
The Molecular Docking Workflow: A Conceptual Overview
The docking process is a systematic workflow that begins with the preparation of the ligand and protein structures and culminates in the detailed analysis of their potential interaction. This structured approach ensures reproducibility and the generation of reliable, actionable data.
Caption: A generalized workflow for molecular docking studies.
Detailed Application Protocols
This section provides a detailed, step-by-step methodology for the molecular docking of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol against fungal CYP51. The protocol is demonstrated using widely accessible software tools such as ChemDraw, UCSF Chimera, and AutoDock Vina.[14][17]
Protocol 1: Ligand Preparation
Rationale: The ligand's three-dimensional structure and charge distribution must be accurately defined to ensure a physically realistic simulation. An improperly prepared ligand is a primary source of error in docking studies.
-
2D Structure Generation:
-
Draw the chemical structure of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Verify the chemical correctness, including bond orders and stereochemistry. Note that the 1,2,4-triazole-3-thiol core exists in a thiol-thione tautomeric equilibrium, with the thione form often predominating. For this study, we will proceed with the thiol form.
-
-
3D Structure Conversion & Optimization:
-
Convert the 2D drawing into a 3D structure using a program like Chem3D or UCSF Chimera.[14]
-
Perform an initial energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy starting conformation.
-
-
File Format Preparation:
-
Save the 3D structure in a .pdb or .mol2 format.
-
Using AutoDockTools, add Gasteiger charges to the ligand atoms and define rotatable bonds.
-
Save the final prepared ligand file in the .pdbqt format, which is required for AutoDock Vina.
-
Protocol 2: Receptor (Protein) Preparation
Rationale: The protein target structure, typically obtained from the Protein Data Bank (PDB), must be "cleaned" to remove non-essential molecules and prepared to be chemically correct for the simulation.
-
Structure Retrieval:
-
Download the crystal structure of a fungal CYP51 enzyme from the Protein Data Bank (PDB). A suitable example is PDB ID: 5V5Z (from Aspergillus fumigatus), which is co-crystallized with a known triazole inhibitor.
-
-
Structure Cleaning:
-
Load the PDB file into a molecular visualization program (e.g., UCSF Chimera, PyMOL).
-
Remove all non-essential components, including water molecules, co-solvents, and the co-crystallized native ligand.[18] The heme cofactor, which is essential for CYP51 function, must be retained.
-
-
Protonation and Repair:
-
Add polar hydrogen atoms to the protein structure, as they are typically absent in PDB files.
-
Check for and repair any missing side chains or atoms using built-in tools within the software.
-
-
File Format Preparation:
-
Save the cleaned and repaired protein structure.
-
Using AutoDockTools, add Kollman charges to the protein.
-
Save the final prepared receptor file in the .pdbqt format.
-
Protocol 3: Docking Simulation with AutoDock Vina
Rationale: This phase involves defining the search space on the protein where the ligand is likely to bind and then running the docking algorithm to predict the most favorable binding poses.
-
Define the Binding Site (Grid Box Generation):
-
Identify the active site of the enzyme. For PDB ID 5V5Z, this can be easily determined by observing the binding location of the original co-crystallized ligand before it was removed. The active site is located near the heme group.[11]
-
Using AutoDockTools, define a grid box that encompasses this entire active site. The box should be large enough to allow the ligand to rotate and translate freely within the binding pocket.
-
-
Configure the Docking Parameters:
-
Create a configuration text file (conf.txt) that specifies the file paths for the prepared receptor and ligand (.pdbqt files), the center coordinates and dimensions of the grid box, and the output file name.
-
-
Execute the Docking Run:
-
Launch the docking simulation from the command line using the AutoDock Vina executable, pointing it to the configuration file.
-
Vina will perform a series of computational "runs" to explore different binding poses and will rank them based on a scoring function that estimates the binding affinity.[17]
-
Analysis, Interpretation, and Validation of Results
Rationale: The raw output of a docking simulation requires careful analysis to be meaningful. This involves evaluating the predicted binding energy, examining the geometry of the binding pose, and identifying key molecular interactions. Validation ensures the docking protocol is reliable.
Interpretation of Docking Output
The primary output from AutoDock Vina is a .pdbqt file containing several predicted binding poses for the ligand, ranked by their binding affinity score in kcal/mol.
-
Binding Affinity (Docking Score): This score is an estimation of the binding free energy. A more negative value indicates a stronger, more stable interaction between the ligand and the protein.[19][20] Generally, scores more negative than -7 kcal/mol suggest moderate to strong interactions.[21]
-
Binding Pose: This is the predicted 3D orientation of the ligand within the active site. The top-ranked pose (the one with the lowest binding energy) is typically of the most interest.
-
Molecular Interactions: Use visualization software to analyze the interactions between the ligand and the amino acid residues of the protein. Key interactions to look for include:
-
Hydrogen Bonds: Strong, directional interactions.
-
Hydrophobic Interactions: Crucial for binding within non-polar pockets.
-
Coordination: For CYP51, a critical interaction is the coordination of one of the triazole's nitrogen atoms with the heme iron atom in the active site.[11]
-
Caption: Key molecular interactions to analyze in the active site.
Data Presentation
Summarize the results in a clear, tabular format. It is best practice to include a known inhibitor (positive control) and a structurally similar but inactive molecule (decoy/negative control) to benchmark your results.
| Compound | Binding Affinity (kcal/mol) | RMSD (Å) | Key Interacting Residues (CYP51) |
| Test Ligand: 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol | -9.8 | N/A | HEME, TYR132, PHE228, MET487 |
| Positive Control: Fluconazole (Known Inhibitor) | -9.2 | 1.35 | HEME, TYR132, SER378, MET487 |
| Negative Control: Decoy Molecule | -5.1 | N/A | Lacks coordination with HEME; few hydrophobic contacts |
| (Note: Data are representative examples for illustrative purposes.) |
Protocol 4: Validation of the Docking Method
Rationale: To ensure the trustworthiness of your results, the docking protocol itself must be validated.[22] The most common method is to confirm that the protocol can accurately reproduce a known experimental result.
-
Retrieve a Co-crystallized Structure: Use the original PDB file (5V5Z) that contains the native ligand.
-
Extract and Re-dock: Separate the native ligand from the protein structure. Prepare both the protein and the extracted native ligand using the exact same steps outlined in Protocols 1 and 2.
-
Perform Docking: Run the docking simulation using the same grid box and parameters.
-
Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand onto its original, co-crystallized position. Calculate the Root Mean Square Deviation (RMSD) between the two poses.
-
Analyze Validation Results: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately predict the experimental binding mode.[22][23]
Conclusion and Future Perspectives
This application note provides a robust and validated framework for investigating the binding potential of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol against the fungal CYP51 enzyme. The presented protocols, from initial structure preparation to final validation, are designed to yield reliable and interpretable results. A favorable docking score and the observation of key interactions, particularly coordination with the heme iron, would strongly suggest that the compound is a promising candidate for further study.
The logical next steps following these in-silico analyses would be to synthesize the compound and perform in-vitro enzyme inhibition assays to determine its IC50 value.[24] This experimental validation is crucial for confirming the computational predictions and advancing the compound in the drug discovery pipeline.
References
- Triazole antifungals | Research Starters. (n.d.). EBSCO.
- Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. (n.d.). Symbiosis Online Publishing.
- Docking Software for Drug Development. (2023, May 8). Labinsights.
- Molecular Docking Software and Tools. (n.d.). Creative Proteomics.
-
Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501-517. Retrieved from [Link]
- Molecular Docking Results Analysis and Accuracy Improvement. (n.d.). Creative Proteomics.
-
Mok, Y. K., et al. (2020). Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1868(3), 140206. Retrieved from [Link]
-
How to validate the molecular docking results? (2022). ResearchGate. Retrieved from [Link]
- A Comparative Guide to Molecular Docking of Triazole Derivatives Against Key Protein Targets. (n.d.). Benchchem.
-
How can I validate docking result without a co-crystallized ligand? (2021). ResearchGate. Retrieved from [Link]
-
Interpretation of Molecular docking results? (2023). ResearchGate. Retrieved from [Link]
- NovaDock Molecular Docking Software. (n.d.). DNASTAR.
-
How to validate molecular docking results with no proper crystal structure? (2021). ResearchGate. Retrieved from [Link]
-
Parker, J. E., et al. (2017). Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens. Journal of Fungi, 3(4), 58. Retrieved from [Link]
- Molecular Docking Software. (n.d.). CD ComputaBio.
- Unveiling Molecular Interactions: A Guide to Cross-Validating Computational Docking with Experimental Results. (n.d.). Benchchem.
-
How to interprete and analyze molecular docking results? (2024). ResearchGate. Retrieved from [Link]
- Molecular docking of triazole-based ligands with KDM5A to identify potential inhibitors. (n.d.). Cal-Tek.
- DOCKING. (2024). Center for Computational Structural Biology.
-
How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2025, August 12). YouTube. Retrieved from [Link]
-
Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. (2022). Molecules, 27(23), 8466. Retrieved from [Link]
- Evaluating the Pharmacological Efficacy of Triazole Derivatives: Molecular Docking and Anticancer Studies. (n.d.). International Journal of Modern Theses and Dissertations.
- Lanosterol 14 alpha-demethylase – Knowledge and References. (n.d.). Taylor & Francis.
- Endocrine consequences of antifungal therapy: A missed entity. (2026, January 16). World Journal of Diabetes.
-
Sanglard, D., et al. (1998). Amino Acid Substitutions in the Cytochrome P-450 Lanosterol 14α-Demethylase (CYP51A1) from Azole-Resistant Candida albicans Clinical Isolates Contribute to Resistance to Azole Antifungal Agents. Antimicrobial Agents and Chemotherapy, 42(10), 241-253. Retrieved from [Link]
-
Triazole antifungals: A review. (2016). ResearchGate. Retrieved from [Link]
- Molecular Docking Studies of 1, 2, 4-Triazole Derivatives as Potential Anticancer Agents. (n.d.). International Journal of Chemico-Biological Research.
-
Pharmacovigilance of triazole antifungal agents: Analysis of the FDA adverse event reporting system (FAERS) database. (2022). Frontiers in Pharmacology, 13, 1068635. Retrieved from [Link]
-
Novel Hybrid 1,2,4- and 1,2,3-Triazoles Targeting Mycobacterium Tuberculosis Enoyl Acyl Carrier Protein Reductase (InhA): Design, Synthesis, and Molecular Docking. (2022). Molecules, 27(9), 2663. Retrieved from [Link]
- A Beginner's Guide to Molecular Docking. (n.d.). ETFLIN.
- Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity. (2024). Iraqi Academic Scientific Journals.
-
Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (2013). Advances in Microbiology, 3(4), 366-375. Retrieved from [Link]
-
Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. (n.d.). Molecules. Retrieved from [Link]
- Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. (2024). Iraqi Journal of Pharmaceutical Sciences.
-
Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase. (2024). Molecules. Retrieved from [Link]
-
The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022). Molecules, 27(16), 5326. Retrieved from [Link]
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (n.d.). Molecules. Retrieved from [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2025). Molecules, 30(23), 5678. Retrieved from [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (n.d.). Molecules. Retrieved from [Link]
- 4-amino-5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol. (n.d.). Santa Cruz Biotechnology.
Sources
- 1. Triazole antifungals | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]
- 2. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Frontiers | Pharmacovigilance of triazole antifungal agents: Analysis of the FDA adverse event reporting system (FAERS) database [frontiersin.org]
- 5. ijcrcps.com [ijcrcps.com]
- 6. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 7. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives | MDPI [mdpi.com]
- 9. Amino Acid Substitutions in the Cytochrome P-450 Lanosterol 14α-Demethylase (CYP51A1) from Azole-Resistant Candida albicans Clinical Isolates Contribute to Resistance to Azole Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. labinsights.nl [labinsights.nl]
- 14. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 15. Molecular Docking Software - CD ComputaBio [computabio.com]
- 16. cal-tek.eu [cal-tek.eu]
- 17. DOCKING – Center for Computational Structural Biology [ccsb.scripps.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 20. researchgate.net [researchgate.net]
- 21. m.youtube.com [m.youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols for the In Vivo Evaluation of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
Abstract
The 1,2,4-triazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities, including anti-inflammatory, analgesic, anticonvulsant, and antimicrobial properties.[1][2][3] This document provides a comprehensive framework for the initial in vivo characterization of a novel derivative, 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol (herein referred to as Compound T-4E5F). As a novel chemical entity, a structured, tiered approach to evaluation is essential, beginning with safety and progressing to efficacy and preliminary mechanistic insights. These application notes are designed for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols and the scientific rationale underpinning each experimental choice.
Strategic Framework for In Vivo Evaluation
A logical, stepwise progression is critical to efficiently evaluate the therapeutic potential and safety profile of Compound T-4E5F. We propose a three-tiered strategy that prioritizes animal welfare and robust data generation.
Figure 1: Proposed tiered workflow for the in vivo evaluation of Compound T-4E5F.
Scientific Rationale for the Tiered Approach: This workflow ensures that foundational safety data is established before committing resources to more complex efficacy studies. Acute toxicity testing (Tier 1) determines a safe dose range for subsequent experiments. Based on the broad activity of the 1,2,4-triazole class, anti-inflammatory and analgesic models (Tier 2) represent high-probability starting points for identifying a therapeutic effect.[4][5][6] If efficacy is confirmed, preliminary mechanism of action (MoA) studies (Tier 3) can provide crucial insights into how the compound works at a biological level, guiding future development.[7]
Foundational Pharmacology & Compound Handling
Compound: 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol Molecular Formula: C₁₁H₁₁FN₄S Appearance: To be determined (typically a solid).
Vehicle Selection and Preparation: The choice of vehicle is critical for ensuring bioavailability and minimizing non-specific effects. Due to the heterocyclic nature of Compound T-4E5F, it is likely to have low aqueous solubility.
-
Recommended Starting Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile, distilled water with 0.1% (v/v) Tween-80.
-
Rationale: This is a standard, generally inert vehicle for oral administration of hydrophobic compounds in preclinical studies.[7] Tween-80 acts as a surfactant to aid in suspension.
-
Preparation Protocol:
-
Slowly add 0.5 g of CMC to 100 mL of sterile, distilled water while stirring vigorously to prevent clumping.
-
Heat the solution to ~60°C while stirring until the CMC is fully dissolved.
-
Cool the solution to room temperature.
-
Add 100 µL of Tween-80 and mix thoroughly.
-
Weigh the required amount of Compound T-4E5F and levigate it with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle to the paste, sonicating for 15-20 minutes to ensure a fine, homogenous suspension. Prepare fresh on the day of the experiment.
-
Detailed Experimental Protocols
Protocol: Acute Oral Toxicity Study (OECD 423)
Objective: To determine the acute toxicity and estimate the LD₅₀ of Compound T-4E5F after a single oral dose. This protocol is based on the OECD Guideline 423 (Acute Toxic Class Method).
Materials:
-
Compound T-4E5F
-
Vehicle (e.g., 0.5% CMC with 0.1% Tween-80)
-
Healthy, young adult Wistar rats or Swiss albino mice (8-10 weeks old), nulliparous and non-pregnant females are typically used first.[4][8]
-
Oral gavage needles
-
Calibrated balance
Methodology:
-
Animal Acclimatization: Acclimatize animals for at least 7 days under standard laboratory conditions (22 ± 3°C, 12h light/dark cycle, free access to standard pellet diet and water).
-
Dosing:
-
Fast animals overnight (water ad libitum) prior to dosing.
-
Divide animals into groups (n=3 per group).
-
Based on the low toxicity of many triazole derivatives, a starting dose of 300 mg/kg is a reasonable starting point.[9] Subsequent doses (e.g., 2000 mg/kg) are selected based on the outcome of the initial dose group.
-
Administer a single oral dose of Compound T-4E5F suspension via gavage. The control group receives the vehicle only. The volume administered is typically 5-10 mL/kg.
-
-
Observation:
-
Observe animals continuously for the first 30 minutes, then periodically during the first 24 hours, with special attention during the first 4 hours.
-
Daily observations for clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic effects like salivation, and central nervous system effects like tremors or convulsions) should be recorded for a total of 14 days.
-
Record body weights on Day 0 (pre-dose), Day 7, and Day 14.
-
Note any mortalities.
-
-
Endpoint: At the end of the 14-day observation period, surviving animals are euthanized and subjected to gross necropsy to identify any treatment-related pathological changes in major organs.
Data Presentation:
| Dose Group (mg/kg) | n | Mortalities (within 14 days) | Clinical Signs of Toxicity | Change in Body Weight (Day 14 vs Day 0) | Gross Necropsy Findings |
| Vehicle Control | 3 | 0/3 | None observed | + X.X g (± SD) | No abnormalities |
| 300 | 3 | TBD | TBD | TBD | TBD |
| 2000 | 3 | TBD | TBD | TBD | TBD |
Protocol: Carrageenan-Induced Paw Edema Model
Objective: To evaluate the acute anti-inflammatory activity of Compound T-4E5F in a standard model of localized inflammation.
Scientific Rationale: Subplantar injection of carrageenan induces a reproducible inflammatory response. The resulting edema is a hallmark of acute inflammation. This model is highly sensitive to inhibitors of cyclooxygenase (COX) enzymes, which are involved in prostaglandin synthesis—a key mediator of late-phase inflammation.[5][7] Many anti-inflammatory 1,2,4-triazole derivatives are thought to act via this mechanism.[7]
Materials:
-
Wistar rats (150-200 g)
-
Compound T-4E5F
-
Positive Control: Indomethacin or Diclofenac Sodium (e.g., 10 mg/kg)[6][7]
-
1% (w/v) λ-Carrageenan solution in sterile saline (prepare fresh)
-
Pleasthesmometer or digital calipers
Methodology:
-
Animal Grouping: Divide animals into groups (n=6 per group):
-
Group I: Vehicle Control (e.g., 0.5% CMC)
-
Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Group III: Test Group 1 (Compound T-4E5F, e.g., 25 mg/kg, p.o.)
-
Group IV: Test Group 2 (Compound T-4E5F, e.g., 50 mg/kg, p.o.)
-
-
Dosing: Administer the vehicle, positive control, or test compound orally 60 minutes before the carrageenan injection.[7]
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.
-
Measurement:
-
Measure the paw volume (or diameter) of the injected paw immediately before the carrageenan injection (0 h).
-
Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Data Analysis:
-
Calculate the edema volume at each time point: Edema (mL) = Paw Volume (t) - Paw Volume (0).
-
Calculate the percentage inhibition of edema for each treated group relative to the control group at the time of peak inflammation (usually 3 or 4 hours):
-
% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100
-
-
Data Presentation:
| Treatment Group (Dose) | n | Mean Paw Volume (mL ± SEM) at 3h | Edema Volume (mL ± SEM) at 3h | % Inhibition of Edema |
| Vehicle Control | 6 | X.XX ± 0.XX | X.XX ± 0.XX | - |
| Indomethacin (10 mg/kg) | 6 | Y.YY ± 0.YY | Y.YY ± 0.YY | XX.X% |
| Compound T-4E5F (25 mg/kg) | 6 | Z.ZZ ± 0.ZZ | Z.ZZ ± 0.ZZ | XX.X% |
| Compound T-4E5F (50 mg/kg) | 6 | A.AA ± 0.AA | A.AA ± 0.AA | XX.X% |
Protocol: Acetic Acid-Induced Writhing Test
Objective: To assess the peripheral analgesic activity of Compound T-4E5F.
Scientific Rationale: Intraperitoneal injection of acetic acid causes irritation of the peritoneal cavity, leading to the release of endogenous pain mediators like prostaglandins and bradykinin.[4] This induces a characteristic writhing response (abdominal constriction and stretching of hind limbs). The test is a sensitive model for evaluating peripherally acting analgesics.
Materials:
-
Swiss albino mice (20-30 g)
-
Compound T-4E5F
-
Positive Control: Ibuprofen (e.g., 30 mg/kg) or Aspirin[8]
-
0.6% (v/v) Acetic Acid solution
Methodology:
-
Animal Grouping: Divide animals into groups (n=6-8 per group) similar to the anti-inflammatory model.
-
Dosing: Administer the vehicle, positive control, or test compound orally 30-60 minutes before the acetic acid injection.
-
Induction of Pain: Inject 0.1 mL/10 g of body weight of 0.6% acetic acid solution intraperitoneally (i.p.).
-
Observation: Immediately after the injection, place each mouse in an individual observation chamber. After a 5-minute latency period, count the total number of writhes for a 15-minute period.
-
Data Analysis:
-
Calculate the mean number of writhes for each group.
-
Calculate the percentage protection (analgesia):
-
% Protection = [ (Writhes_control - Writhes_treated) / Writhes_control ] * 100
-
-
Protocol: Ex Vivo Cytokine Analysis
Objective: To gain preliminary insight into the mechanism of action by measuring the levels of key pro-inflammatory cytokines.
Scientific Rationale: A reduction in inflammation could be due to the inhibition of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[7] Measuring these cytokines in blood serum after an inflammatory challenge can provide evidence for the compound's immunomodulatory effects.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and evaluation of anti-inflammatory and analgesic activities of new 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study of the Activity of Newly Synthesized 1,2,3-Triazole Derivatives in Various Inflammation Models – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. researchgate.net [researchgate.net]
- 9. fao.org [fao.org]
Application Note: Formulation Strategies for 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol, a Novel Poorly Soluble Triazole Derivative
Abstract
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[1][2] 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol is a novel investigational compound belonging to this class. Its structural features—a substituted phenyl ring and a heterocyclic system—suggest significant therapeutic potential but also predict a major biopharmaceutical challenge: poor aqueous solubility. This limitation can severely hinder oral bioavailability and, consequently, therapeutic efficacy. This application note provides a comprehensive guide for researchers and formulation scientists to systematically approach the development of delivery systems for this and similar poorly soluble compounds. We detail three robust formulation strategies: Nanosuspension , Amorphous Solid Dispersion , and Self-Emulsifying Drug Delivery Systems (SEDDS) . The guide includes detailed protocols for preparation, characterization, and pre-clinical evaluation, emphasizing the rationale behind each step to ensure the development of a stable and effective dosage form.
Introduction and Core Challenge
The therapeutic utility of the 1,2,4-triazole class is well-documented, with numerous derivatives approved as drugs.[3][4] These heterocyclic compounds often interact with biological receptors and enzymes through various non-bond interactions.[1] However, the very features that confer potent biological activity—aromaticity and lipophilicity—frequently result in poor water solubility. This is a primary hurdle in drug development, as dissolution often becomes the rate-limiting step for absorption following oral administration.
4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol (referred to herein as 'TRZ-026') is characterized by a lipophilic 4-fluorophenyl group and an ethyl substituent, which contribute to its low aqueous solubility. The objective of formulation development is to overcome this challenge by enhancing the dissolution rate and/or apparent solubility of TRZ-026, thereby improving its pharmacokinetic profile.
This document outlines a logical workflow for formulating TRZ-026, from initial characterization to in vivo assessment.
Caption: Overall workflow for the formulation of TRZ-026.
Pre-Formulation Assessment: The Foundation of Rational Design
Before initiating formulation, a thorough characterization of the Active Pharmaceutical Ingredient (API) is paramount. These properties dictate the most viable formulation strategies.
Physicochemical Properties
Understanding the intrinsic properties of TRZ-026 is the first step. The thiol group may exhibit tautomerism and has an ionizable proton, making pH-dependent solubility a key parameter to investigate.
Table 1: Hypothetical Physicochemical Properties of TRZ-026
| Parameter | Anticipated Value | Rationale & Formulation Implication |
|---|---|---|
| Molecular Weight | 238.27 g/mol | Calculated from structure. Standard for dose calculations. |
| Melting Point (DSC) | 185 - 195 °C | High melting point suggests strong crystal lattice energy, which contributes to poor solubility. The compound must be thermally stable for heat-based methods like Hot-Melt Extrusion. |
| LogP | 2.8 | The fluorophenyl and ethyl groups suggest lipophilicity. A high LogP makes lipid-based formulations like SEDDS a highly attractive option.[5] |
| pKa | ~7.5 | Estimated for the thiol group. Suggests that solubility will increase significantly in alkaline conditions (pH > pKa) but will be very low in the acidic environment of the stomach. |
| Aqueous Solubility | < 5 µg/mL at pH 1.2-6.8 | Expectedly very low in physiological pH ranges, confirming its classification as a Biopharmaceutics Classification System (BCS) Class II or IV compound. |
| Crystallinity (XRD) | Crystalline | The initial API is expected to be a stable crystalline solid. The goal of some formulation methods is to convert it to a higher-energy amorphous form.[6] |
Protocol: Basic Solubility Determination
-
Preparation: Prepare buffer solutions at various pH values (e.g., 1.2, 4.5, 6.8, 7.4, and 9.0).
-
Equilibration: Add an excess amount of TRZ-026 to each buffer in sealed vials.
-
Shaking: Agitate the vials in a shaking incubator at 25 °C for 48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples at 15,000 rpm for 20 minutes to pellet the undissolved solid.
-
Quantification: Carefully withdraw the supernatant, filter it through a 0.22 µm syringe filter, and quantify the concentration of TRZ-026 using a validated HPLC-UV method.
-
Rationale: This protocol establishes the pH-solubility profile. If solubility is markedly higher at elevated pH, it confirms the pKa and informs strategies that could leverage this property.
-
Formulation Development Strategies
Based on the anticipated low solubility and high lipophilicity of TRZ-026, the following three formulation approaches are recommended.
Strategy A: Nanosuspension via High-Pressure Homogenization
Principle: This technique reduces drug particle size to the nanometer range (<1000 nm), drastically increasing the surface area available for dissolution, as described by the Noyes-Whitney equation.[7] It is a versatile method that avoids the use of organic solvents or high temperatures.
Table 2: Example Composition for TRZ-026 Nanosuspension
| Component | Function | Example | Concentration (% w/v) |
|---|---|---|---|
| TRZ-026 | API | - | 5.0 |
| Purified Water | Vehicle | - | q.s. to 100 |
| Poloxamer 188 | Steric Stabilizer | Kolliphor® P 188 | 1.5 |
| Docusate Sodium | Ionic Stabilizer | - | 0.1 |
Protocol: Nanosuspension Preparation
-
Pre-Suspension: Disperse the TRZ-026 powder in an aqueous solution containing the dissolved stabilizers (Poloxamer 188 and Docusate Sodium).
-
Pre-Milling: Stir this crude suspension with a high-shear mixer (e.g., Ultra-Turrax) at 10,000 rpm for 15 minutes to break down large agglomerates.
-
High-Pressure Homogenization (HPH): Process the pre-milled suspension through a high-pressure homogenizer (e.g., Avestin EmulsiFlex-C3).
-
Run for 20-30 cycles at 1500 bar.
-
Maintain the temperature at 4 °C using a cooling bath to prevent overheating and potential degradation.
-
-
Characterization: Immediately measure particle size and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS).
-
Self-Validation: A successful formulation will have a mean particle size (Z-average) of 150-400 nm and a PDI < 0.3. A high PDI indicates a broad size distribution or the presence of aggregates, requiring process optimization.
-
Strategy B: Amorphous Solid Dispersion (ASD) via Hot-Melt Extrusion (HME)
Principle: This method disperses the API at a molecular level within a hydrophilic polymer matrix, converting the crystalline drug into a high-energy amorphous state.[8] Upon exposure to water, the polymer dissolves, releasing the drug in a supersaturated state, which can significantly enhance absorption.
Table 3: Example Composition for TRZ-026 ASD
| Component | Function | Example | Ratio (w/w) |
|---|---|---|---|
| TRZ-026 | API | - | 20% |
| Soluplus® | Polymer Carrier / Solubilizer | - | 80% |
Protocol: HME Preparation
-
Blending: Accurately weigh and physically blend the TRZ-026 and Soluplus® powders in a V-blender for 15 minutes to ensure a homogenous mix.
-
Extrusion: Feed the blend into a co-rotating twin-screw hot-melt extruder (e.g., Thermo Fisher Pharma 11).
-
Temperature Profile: Set a temperature gradient across the extruder barrels (e.g., 80°C -> 140°C -> 170°C). The final zone should be below the degradation temperature but high enough to ensure the drug dissolves in the molten polymer.
-
Screw Speed: Set to 100-150 RPM.
-
-
Cooling & Milling: Collect the transparent, glassy extrudate as it exits the die and allow it to cool on a conveyor belt. Mill the resulting strands into a fine powder using a FitzMill.
-
Characterization:
-
Differential Scanning Calorimetry (DSC): Analyze the extrudate. The absence of a melting endotherm for TRZ-026 confirms its amorphous conversion.
-
Powder X-Ray Diffraction (PXRD): The diffractogram should show a "halo" pattern, characteristic of amorphous material, with no sharp peaks corresponding to the crystalline API.
-
Self-Validation: The presence of crystalline peaks in the PXRD pattern indicates incomplete amorphization, requiring adjustments to the drug-polymer ratio or HME processing parameters.
-
Strategy C: Self-Emulsifying Drug Delivery System (SEDDS)
Principle: SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions (or microemulsions) upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[9][10] The drug remains in a dissolved state within the oil droplets, bypassing the dissolution step entirely. This is highly suitable for lipophilic drugs like TRZ-026.[5]
Caption: Mechanism of action for a Self-Emulsifying Drug Delivery System (SEDDS).
Table 4: Example Composition for TRZ-026 SEDDS
| Component | Function | Example | Concentration (% w/w) |
|---|---|---|---|
| TRZ-026 | API | - | 10 |
| Capryol™ 90 | Oil Phase | - | 30 |
| Kolliphor® EL | Surfactant | - | 45 |
| Transcutol® HP | Co-solvent / Co-surfactant | - | 15 |
Protocol: SEDDS Preparation
-
Solubilization: Add the accurately weighed TRZ-026 to the oil phase (Capryol™ 90). Gently heat to 40°C and stir until the drug is fully dissolved.
-
Homogenization: Add the surfactant (Kolliphor® EL) and co-solvent (Transcutol® HP) to the oil phase. Vortex or stir until a clear, homogenous liquid is formed.
-
Equilibration: Allow the mixture to sit at room temperature for a few hours to ensure stability.
-
Characterization (Self-Emulsification Test):
-
Add 1 mL of the SEDDS formulation to 250 mL of 0.1 N HCl (simulated gastric fluid) in a glass beaker with gentle stirring.
-
Observe the emulsification process. The formulation should disperse rapidly to form a clear or slightly bluish-white emulsion.
-
Measure the resultant droplet size using DLS.
-
Self-Validation: A successful Type III SEDDS should form droplets with a mean size < 200 nm. Phase separation or drug precipitation upon dilution indicates a poor formulation that requires optimization of the excipient ratios.
-
Comparative Performance Evaluation
After successful preparation, the formulations must be evaluated to determine which provides the most significant advantage over the unformulated API.
In Vitro Dissolution Testing
Protocol:
-
Apparatus: Use a USP Type II (paddle) dissolution apparatus.
-
Media: 900 mL of pH 6.8 phosphate buffer with 0.5% Sodium Lauryl Sulfate (SLS). The addition of a surfactant is often necessary to maintain sink conditions for very poorly soluble drugs.
-
Conditions: Set paddle speed to 75 RPM and temperature to 37 ± 0.5 °C.
-
Procedure: Add an amount of each formulation (pure API, nanosuspension, ASD powder, SEDDS) equivalent to a fixed dose of TRZ-026.
-
Sampling: Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), replacing the volume with fresh media.
-
Analysis: Filter the samples and analyze for TRZ-026 concentration via HPLC.
Table 5: Expected Comparative Dissolution Profiles
| Time (min) | % Drug Dissolved (Pure API) | % Drug Released (Nanosuspension) | % Drug Released (ASD) | % Drug Released (SEDDS) |
|---|---|---|---|---|
| 5 | < 1% | 45% | 60% | 75% |
| 15 | 2% | 70% | 85% | 95% |
| 30 | 4% | 85% | 92% | >98% |
| 60 | 5% | 90% | >95% | >98% |
In Vitro Cellular Uptake Assay
Principle: To assess if the formulation enhances cellular entry, nanoparticles can be fluorescently labeled and incubated with a relevant cell line (e.g., an A549 lung cancer cell line if anticancer activity is being investigated). Uptake can be visualized by fluorescence microscopy and quantified by flow cytometry.[11][12]
Protocol:
-
Labeling: Encapsulate a fluorescent dye (e.g., Coumarin-6) along with TRZ-026 in the nanosuspension or SEDDS formulation during preparation.
-
Cell Culture: Seed A549 cells in a 24-well plate and allow them to adhere overnight.
-
Incubation: Treat the cells with the fluorescently labeled formulations at a fixed concentration for 1-4 hours at 37 °C.
-
Washing: Wash the cells three times with cold phosphate-buffered saline (PBS) to remove non-internalized nanoparticles.
-
Imaging: Visualize cellular uptake using a fluorescence microscope. Look for internalized green fluorescence within the cytoplasm.[13][14]
-
Quantification: For quantitative analysis, detach the cells, resuspend them in PBS, and analyze the fluorescence intensity per cell using a flow cytometer.
-
Rationale: This assay provides evidence that the nanoparticle formulation is effectively internalized by cells, which is a prerequisite for the intracellular activity of many drugs. An increase in mean fluorescence intensity compared to controls indicates successful uptake.
-
In Vivo Pharmacokinetic (PK) Study
Principle: The ultimate goal is to improve oral bioavailability. A pilot PK study in a rodent model (e.g., Sprague-Dawley rats) is the definitive test. The study compares the plasma concentration-time profiles of TRZ-026 after oral administration of the different formulations.[15]
Protocol:
-
Animal Dosing: Fast male Sprague-Dawley rats overnight. Divide them into groups (n=5 per group) and administer an oral gavage of each formulation (e.g., pure API suspended in 0.5% methylcellulose, nanosuspension, ASD, SEDDS) at a dose of 20 mg/kg.
-
Blood Sampling: Collect blood samples (~150 µL) from the tail vein into heparinized tubes at pre-defined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma and store at -80 °C until analysis.
-
Bioanalysis: Extract TRZ-026 from the plasma using protein precipitation or liquid-liquid extraction. Quantify the concentration using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve) using software like Phoenix WinNonlin.
Table 6: Hypothetical Pharmacokinetic Parameters in Rats
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability |
|---|---|---|---|---|
| Pure API | 55 ± 12 | 4.0 | 450 ± 98 | 100% (Reference) |
| Nanosuspension | 280 ± 45 | 2.0 | 1980 ± 210 | ~440% |
| ASD | 410 ± 60 | 1.5 | 2925 ± 350 | ~650% |
| SEDDS | 550 ± 75 | 1.0 | 3870 ± 420 | ~860% |
Conclusion
The formulation of poorly soluble compounds like 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol requires a systematic, evidence-based approach. Pre-formulation studies are critical for selecting the most promising strategies. For a lipophilic, crystalline compound such as TRZ-026, all three detailed strategies—nanosuspension, amorphous solid dispersion, and SEDDS—are expected to significantly improve dissolution and bioavailability compared to the unformulated API. The hypothetical data suggest that the SEDDS formulation may offer the most substantial improvement due to its ability to present the drug in a pre-dissolved state for absorption. Each protocol described herein contains self-validating checkpoints to ensure robust and reproducible formulation development. The final selection of a lead formulation will depend on a comprehensive evaluation of its performance, stability, and scalability.
References
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Frontiers in Chemistry. [Link]
-
Nano LDL Drug Delivery Systems of Triazole Derivatives: Synthesis, Characterization, Anticancer Evaluation and Insilico Investig. (2022). Journal of Nanomedicine & Nanotechnology. [Link]
-
Safety Data Sheet: 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol. (2023). Carl ROTH. [Link]
-
Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024). Molecules. [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2002). Molecules. [Link]
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2024). Pharmaceuticals. [Link]
-
Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2014). International Journal of Applied Science and Technology. [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). Istanbul Journal of Pharmacy. [Link]
-
Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles. (2009). Bioconjugate Chemistry. [Link]
-
Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (2022). Molecules. [Link]
-
Clinical studies with oral lipid based formulations of poorly soluble compounds. (2007). Journal of Pharmaceutical Sciences. [Link]
-
Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. (2021). Drug Delivery. [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2002). ResearchGate. [Link]
-
In Vivo Pharmacokinetics and Pharmacodynamics of a New Triazole, Voriconazole, in a Murine Candidiasis Model. (2001). Antimicrobial Agents and Chemotherapy. [Link]
-
Triazoles nanoencapsulation in polylactic acid to reduce phytotoxicity in roots. (2022). Scientific Reports. [Link]
-
Solubility Enhancement by Solid Dispersion Method: An Overview. (2020). Journal of Drug Delivery and Therapeutics. [Link]
-
Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl). (2023). Čes. slov. Farm.. [Link]
-
Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. (2022). Molecules. [Link]
-
Triazoles Nanoencapsulation in Polylactic Acid to Reduce Phytotoxicity in Roots. (2022). Preprints.org. [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2024). ResearchGate. [Link]
-
Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. (2023). Frontiers in Pharmacology. [Link]
-
4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. (2023). Scientific Reports. [Link]
-
Clinical Pharmacokinetics of Triazoles in Pediatric Patients. (2021). Clinical Pharmacokinetics. [Link]
-
Lipid-based formulations for oral administration of poorly water-soluble drugs. (2015). ResearchGate. [Link]
-
Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. (2023). International Journal of Chemical Studies. [Link]
-
Method for nanoparticles uptake evaluation based on double labeled fluorescent cells scanned in enhanced darkfield microscopy. (2023). Optics Express. [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry. [Link]
-
Cellular uptake assay of nanoparticles. (2018). ResearchGate. [Link]
-
4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. PubChem. [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2016). Molecules. [Link]
-
The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles. (2021). Pharmaceutics. [Link]
-
Clinical studies with oral lipid based formulations of poorly soluble compounds. (2007). Taylor & Francis Online. [Link]
-
Clinical studies with oral lipid based formulations of poorly soluble compounds. (2007). Pure. [Link]
-
API Solubility Enhancement Advanced Strategies for Pharmaceutical Development. (2024). LinkedIn. [Link]
-
Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry. (2017). Analyst. [Link]
-
Quantifying Nanoparticle Cellular Uptake: Which Method is Best?. (2017). Acta Biomaterialia. [Link]
-
Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole. (2019). Journal of Chemistry. [Link]
-
Antifungal. Wikipedia. [Link]
Sources
- 1. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. chemijournal.com [chemijournal.com]
- 4. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical studies with oral lipid based formulations of poorly soluble compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. arborpharmchem.com [arborpharmchem.com]
- 8. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 13. OPG [opg.optica.org]
- 14. researchgate.net [researchgate.net]
- 15. In Vivo Pharmacokinetics and Pharmacodynamics of a New Triazole, Voriconazole, in a Murine Candidiasis Model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol. Our objective is to provide in-depth technical support, troubleshooting advice, and answers to frequently asked questions to help you optimize your synthetic protocols and improve yields.
Overview of the Synthetic Pathway
The synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols is a well-established process in heterocyclic chemistry, valued for producing scaffolds with significant biological activity.[1][2] The most prevalent and reliable method involves a two-step process:
-
Formation of an Intermediate: The reaction of an acid hydrazide (in this case, 4-fluorobenzohydrazide) with an isothiocyanate (ethyl isothiocyanate) to form a 1,4-disubstituted thiosemicarbazide.
-
Cyclization: Base-catalyzed intramolecular dehydrative cyclization of the thiosemicarbazide intermediate to yield the final 1,2,4-triazole-3-thiol.[1][3][4]
This pathway is favored for its high yields and relatively straightforward execution. The key transformation is the ring closure in an alkaline medium, which efficiently produces the desired triazole ring system.[3][4]
Caption: General workflow for the synthesis of the target triazole-thiol.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis in a question-and-answer format.
❓ Issue 1: Low Yield of the Thiosemicarbazide Intermediate
Question: My initial condensation reaction between 4-fluorobenzohydrazide and ethyl isothiocyanate is resulting in a low yield of the 1-(4-fluorobenzoyl)-4-ethyl-thiosemicarbazide intermediate. What factors should I investigate?
Answer: A low yield at this stage typically points to issues with reaction conditions or reactant purity.
-
Causality: The formation of the thiosemicarbazide is a nucleophilic addition reaction. The nucleophilicity of the hydrazide and the electrophilicity of the isothiocyanate are paramount. The reaction equilibrium and rate are sensitive to the solvent and temperature.
-
Troubleshooting Steps:
-
Reactant Purity: Ensure the 4-fluorobenzohydrazide and ethyl isothiocyanate are pure. Contaminants can interfere with the reaction. The hydrazide should be dry and free of residual hydrazine, which can lead to side products.
-
Solvent Selection: Absolute ethanol is a common and effective solvent for this step.[5] Ensure the solvent is anhydrous, as water can hydrolyze the isothiocyanate. Benzene has also been reported as a suitable solvent.[5]
-
Reaction Time & Temperature: The reaction often requires several hours of reflux to go to completion.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reflux time.
-
Stoichiometry: Use a slight excess (1.05 to 1.1 equivalents) of the ethyl isothiocyanate to ensure the complete consumption of the more valuable hydrazide.
-
❓ Issue 2: Inefficient Cyclization and Low Final Product Yield
Question: The base-catalyzed cyclization of my thiosemicarbazide intermediate is inefficient, giving me a poor yield of the final 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol. How can I optimize this critical step?
Answer: Inefficient cyclization is a frequent bottleneck. The choice and concentration of the base, along with temperature control, are critical for driving the intramolecular condensation and dehydration.
-
Causality: The base (e.g., NaOH or KOH) deprotonates the amide and thioamide nitrogens, facilitating the nucleophilic attack of one nitrogen onto the carbonyl carbon, leading to ring closure. This is followed by the elimination of a water molecule. The reaction is an equilibrium process, and conditions must favor the cyclized product.
-
Troubleshooting Steps:
-
Base Strength and Concentration: An aqueous solution of sodium hydroxide (e.g., 2N NaOH) is typically used.[6] Ensure the molar equivalent of the base is sufficient, usually 1.1 to 2.0 equivalents relative to the thiosemicarbazide. Insufficient base will result in an incomplete reaction.
-
Reaction Monitoring: The cyclization process often involves the evolution of hydrogen sulfide (H₂S) gas, which indicates the reaction is proceeding.[7] Continue reflux until the evolution of H₂S ceases (this can be checked with lead acetate paper).
-
Temperature and Duration: The reaction mixture should be refluxed for a sufficient period, typically 3 to 4 hours.[6] Under-heating will slow the reaction rate, while excessive heating for prolonged periods could lead to degradation.
-
Work-up Procedure: After cooling the reaction mixture, it is crucial to properly acidify it with a strong acid like HCl to precipitate the product.[5][6] The thiol exists as a thiolate salt in the basic solution. Acidification protonates the thiolate, making the product insoluble in the aqueous medium. Adjust the pH carefully to around 5-6 for maximum precipitation.
-
❓ Issue 3: Formation of 1,3,4-Thiadiazole Side Product
Question: My final product is contaminated with a significant amount of an isomeric impurity, which I suspect is a 1,3,4-thiadiazole derivative. How can I prevent its formation and confirm its identity?
Answer: The formation of a 5-(4-fluorophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine is a known competitive pathway in the synthesis of 1,2,4-triazoles from thiosemicarbazide precursors.[8][9]
-
Causality: The cyclization of the thiosemicarbazide intermediate can proceed via two different pathways depending on the reaction conditions.
-
Alkaline Conditions: Favor the formation of the 1,2,4-triazole-3-thiol.
-
Acidic Conditions: Strong acids can promote cyclization involving the sulfur atom attacking the carbonyl carbon, leading to the 1,3,4-thiadiazole.
-
-
Preventative Measures:
-
Maintain Alkaline Medium: Strictly perform the cyclization in a basic medium (NaOH or KOH) as this directs the reaction towards the desired triazole product.[8][9]
-
Avoid Acylating Agents: Some alternative one-pot methods use acylating agents like polyphosphate ester (PPE), which can inadvertently create conditions that favor thiadiazole formation if not carefully controlled.[8][9] The classic two-step method with a strong base is more regioselective.
-
-
Structural Confirmation:
Caption: A logical flow for troubleshooting low yield issues.
Frequently Asked Questions (FAQs)
Q1: What are the critical starting materials for this synthesis? The primary starting materials are 4-fluorobenzohydrazide and ethyl isothiocyanate. The hydrazide can be synthesized from the corresponding ester (e.g., methyl 4-fluorobenzoate) and hydrazine hydrate.[7][10]
Q2: What analytical techniques are essential for characterizing the final product? To confirm the structure of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol, you should use:
-
FT-IR Spectroscopy: To identify key functional groups like N-H (around 3200-3350 cm⁻¹), C=N (around 1600-1625 cm⁻¹), and the thione/thiol group (C=S stretch around 1280 cm⁻¹ and S-H stretch around 2550-2600 cm⁻¹).[1][2][3]
-
¹H-NMR Spectroscopy: To confirm the proton environment, including the ethyl group, the fluorophenyl ring protons, and the characteristic low-field signal for the SH/NH proton (δ > 12 ppm).[3]
-
Elemental Analysis: To confirm the empirical formula (C, H, N, S content).[1][2]
Q3: Is a one-pot synthesis method available for this compound? Yes, one-pot syntheses have been developed. These methods often involve reacting the acid hydrazide and isothiocyanate in the presence of a base on a solid support, sometimes with microwave irradiation to accelerate the reaction.[11] While potentially faster, these methods may require more optimization to prevent side product formation compared to the traditional two-step process.
Q4: How does the thiol-thione tautomerism affect this molecule? The product, 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol, exists in a tautomeric equilibrium with its thione form. In the solid state and in solutions, the thione form often predominates. The presence of a broad S-H stretching band in the IR spectrum and a labile proton signal in the ¹H-NMR spectrum confirms this tautomerism.[10]
Optimized Experimental Protocols
The following protocols are synthesized from established literature procedures.[3][5][6]
Protocol 1: Synthesis of 1-(4-fluorobenzoyl)-4-ethyl-thiosemicarbazide (Intermediate)
-
In a 250 mL round-bottom flask, dissolve 4-fluorobenzohydrazide (0.01 mol) in absolute ethanol (50 mL).
-
Add ethyl isothiocyanate (0.01 mol) to the solution.
-
Fit the flask with a reflux condenser and heat the mixture under reflux for 12-18 hours.[5]
-
Monitor the reaction's completion by TLC.
-
After completion, cool the reaction mixture in an ice bath.
-
Filter the resulting white precipitate, wash with cold ethanol, and dry under vacuum.
-
The crude product can be recrystallized from ethanol to achieve high purity.
Protocol 2: Synthesis of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol (Final Product)
-
Place the dried 1-(4-fluorobenzoyl)-4-ethyl-thiosemicarbazide (0.01 mol) in a 250 mL round-bottom flask.
-
Add a 2N aqueous solution of sodium hydroxide (25 mL).
-
Heat the mixture under reflux for 3-4 hours, or until the evolution of H₂S gas ceases.[6]
-
Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.
-
Transfer the clear filtrate to a beaker and cool in an ice bath.
-
Carefully acidify the solution by adding 4N HCl dropwise with constant stirring until the pH is approximately 5-6.
-
A white precipitate will form. Allow it to stand for 30 minutes in the ice bath to ensure complete precipitation.
-
Filter the solid product, wash thoroughly with cold water to remove salts, and dry under vacuum.
-
Recrystallize the final product from an appropriate solvent, such as ethanol, to obtain pure crystals.
Data Summary: Reaction Parameters
The following table summarizes key parameters and their expected impact on the synthesis, providing a quick reference for optimization.
| Parameter | Step | Recommendation | Expected Impact on Yield/Purity |
| Solvent Purity | 1 (Condensation) | Use absolute/anhydrous ethanol. | High purity prevents isothiocyanate hydrolysis, improving yield. |
| Base Concentration | 2 (Cyclization) | 1.5-2.0 M NaOH or KOH. | Ensures complete deprotonation for efficient ring closure. |
| Reaction Temperature | 1 & 2 | Reflux. | Provides necessary activation energy for both steps. |
| Final pH | 2 (Work-up) | pH 5-6. | Maximizes precipitation of the neutral thiol product. |
| Reaction Monitoring | 1 & 2 | TLC (Step 1), H₂S evolution (Step 2). | Prevents incomplete reactions or excessive heating/degradation. |
References
-
A One-Pot Synthesis of 4,5-Disubstituted-1,2,4-triazole-3-thiones on Solid Support under Microwave Irradiation. (2006). ResearchGate.
-
Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375.
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2023). MDPI.
-
Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (2013). ResearchGate.
-
Demirbas, N., et al. (2002). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 7(1), 7-13.
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2023). National Center for Biotechnology Information.
-
Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024). MDPI.
-
Demirbas, N., et al. (2002). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI.
-
Demirbas, N., et al. (2002). Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. PubMed.
-
Unbelievable Challenges in Triazole Synthesis! (2021). YouTube.
-
4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol. (2023). Smolecule.
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2002). ResearchGate.
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). KTU AVES.
-
Bayrak, H., et al. (2010). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules, 15(9), 6057-6068.
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). ResearchGate.
-
Bachay, I. A., et al. (2024). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer... Ginekologia i Poloznictwo.
Sources
- 1. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
Welcome to the dedicated technical support guide for navigating the purification challenges of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common issues encountered during the synthesis and purification of this compound. Drawing upon established chemical principles and field-proven insights, this guide aims to empower you to achieve high purity and yield in your experiments.
I. Understanding the Molecule and Its Synthesis
Before delving into purification, it is crucial to understand the structure of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol and its typical synthetic pathway. This knowledge will inform our approach to identifying and removing impurities.
The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols generally proceeds via a two-step process: the formation of a substituted thiosemicarbazide, followed by its cyclization in an alkaline medium.[1][2] For our target molecule, the likely synthetic route is as follows:
Caption: Proposed synthesis of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol.
This synthetic route can introduce several potential impurities that present purification challenges.
II. Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common problems encountered during the purification of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol in a question-and-answer format.
A. Initial Product Isolation and Characterization
Question 1: My crude product is an oil/gummy solid and does not precipitate cleanly from the reaction mixture upon acidification. What is happening?
Answer: This is a common issue that can arise from several factors:
-
Incomplete Cyclization: The presence of the uncyclized thiosemicarbazide intermediate can lead to an oily product. This intermediate has a different solubility profile and may interfere with the crystallization of the final product.
-
Excess Base: If the pH is not carefully adjusted during acidification, the product may not fully precipitate.
-
Presence of Salts: High concentrations of salts, formed from the neutralization of the base, can sometimes hinder crystallization.
Troubleshooting Steps:
-
Confirm Cyclization: Before workup, it is advisable to monitor the reaction by Thin Layer Chromatography (TLC) to ensure the disappearance of the starting thiosemicarbazide.
-
Controlled Acidification: Add the acid (e.g., 1M HCl) dropwise with vigorous stirring, monitoring the pH with indicator paper or a pH meter. Aim for a pH of approximately 5-6.[3]
-
Cooling: Perform the acidification in an ice bath to promote crystallization and minimize degradation of the product.
-
Solvent Trituration: If an oil persists, try to induce crystallization by adding a small amount of a non-polar solvent like hexanes and scratching the flask with a glass rod.
Question 2: My initial purity by TLC/HPLC is very low, with multiple spots/peaks. What are the likely impurities?
Answer: The primary impurities are likely to be:
-
Unreacted Starting Materials: 4-Fluorobenzoyl chloride (or the corresponding hydrazide if that is the starting material) and ethyl thiosemicarbazide.
-
Thiosemicarbazide Intermediate: 1-(4-Fluorobenzoyl)-4-ethylthiosemicarbazide.
-
Side Products from Cyclization: Under certain conditions, the cyclization of thiosemicarbazides can lead to the formation of 1,3,4-thiadiazole derivatives as byproducts.[3]
Initial Purity Assessment:
| Analytical Technique | Typical Observations for Impure Product |
| TLC | Multiple spots. The product is expected to be more polar than the starting materials but less polar than the thiosemicarbazide intermediate. |
| HPLC (Reverse Phase) | Multiple peaks. The elution order will depend on the specific conditions, but generally, the more polar compounds will elute earlier. |
| ¹H NMR | Broad signals, overlapping peaks, and unexpected chemical shifts. |
B. Purification Strategies: Troubleshooting and Optimization
Question 3: Recrystallization from ethanol is giving me poor recovery. What can I do?
Answer: Poor recovery during recrystallization is often due to the high solubility of the compound in the chosen solvent, even at low temperatures, or using an excessive amount of solvent.
Optimization of Recrystallization:
-
Solvent Screening: While ethanol is a common choice[4][5], a solvent system with varying polarity may be more effective. A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, can be systematically evaluated.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. This promotes the formation of larger, purer crystals.
-
Seeding: If you have a small amount of pure product, adding a seed crystal to the cooled solution can initiate crystallization.
Recommended Recrystallization Solvents to Explore:
| Solvent/System | Rationale |
| Ethanol/Water | Decreases the solubility of the product at lower temperatures. |
| Isopropanol | Similar properties to ethanol but may offer different solubility characteristics. |
| Ethyl Acetate/Hexanes | A polar/non-polar mixture that can be fine-tuned for optimal solubility. |
| Acetonitrile | A polar aprotic solvent that can be effective for recrystallization. |
Question 4: I am considering column chromatography. What stationary and mobile phases should I start with?
Answer: Column chromatography is a powerful technique for separating compounds with similar polarities.
Starting Conditions for Column Chromatography:
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a standard choice.
-
Mobile Phase (Eluent): A gradient elution is often most effective. Start with a non-polar solvent and gradually increase the polarity.
-
Initial System: Hexanes/Ethyl Acetate (e.g., start with 9:1 and gradually increase the proportion of ethyl acetate).
-
Alternative System: Dichloromethane/Methanol (e.g., start with 99:1 and gradually increase the proportion of methanol).
-
Monitoring the Separation:
Use TLC to monitor the separation. The ideal mobile phase for column chromatography should give your product an Rf value of approximately 0.3-0.4 on the TLC plate.
Question 5: Can I use an acid-base extraction to purify my product?
Answer: Yes, an acid-base extraction is a highly effective method for purifying 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol due to the acidic nature of the thiol proton (which exists in tautomeric equilibrium with the thione form).[3]
Sources
Technical Support Center: Overcoming Solubility Challenges of Fluorophenyl Triazole Thiols in Biological Assays
Welcome to the technical support center dedicated to addressing the solubility issues of fluorophenyl triazole thiols in biological assays. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with these promising but often poorly soluble compounds. Here, you will find practical troubleshooting advice and in-depth scientific explanations to help you achieve reliable and reproducible results in your experiments.
Introduction: The Solubility Hurdle with Fluorophenyl Triazole Thiols
Fluorophenyl triazole thiols are a class of heterocyclic compounds with significant potential in drug discovery, exhibiting a wide range of biological activities.[1][2] However, their flat, aromatic structure and potential for strong intermolecular hydrogen bonding can lead to high crystal lattice energy and, consequently, low aqueous solubility.[3] This poor solubility is a major obstacle in biological assays, as it can lead to underestimated compound activity, high variability in results, and even misleading structure-activity relationships (SAR).[4] This guide provides a systematic approach to overcoming these challenges.
Part 1: Troubleshooting Guide - Step-by-Step Solutions
This section offers a structured approach to resolving solubility problems, from initial stock solution preparation to advanced formulation strategies.
Issue 1: Compound Precipitation Upon Dilution into Aqueous Assay Buffer
This is the most common manifestation of poor solubility, where the compound crashes out of solution when the initial high-concentration stock (usually in DMSO) is diluted into the aqueous assay medium.[5]
Step 1: Optimize the Stock Solution and Dilution Protocol
The way you prepare and dilute your stock solution can significantly impact the final solubility of your compound.
Protocol for Preparing and Diluting Stock Solutions:
-
Solvent Selection for Stock Solution:
-
While Dimethyl Sulfoxide (DMSO) is the most common solvent for initial stock solutions due to its broad solubilizing power, it's not always the optimal choice for every compound.[3][6]
-
Consider other polar aprotic solvents like Dimethylformamide (DMF) if DMSO solubility is limited.[3]
-
Always use the highest purity grade of solvent available to avoid introducing impurities that could affect your assay.
-
-
Preparation of Concentrated Stock Solution:
-
Weigh the compound accurately and add the appropriate volume of solvent to achieve a high-concentration stock (e.g., 10-30 mM).[6][7]
-
Ensure complete dissolution by vortexing or brief sonication.[7][8]
-
Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can promote precipitation.[9]
-
-
Optimized Serial Dilution Technique:
-
Avoid large, single-step dilutions. Rapidly changing the solvent environment from organic to aqueous can cause "shock precipitation."[10]
-
Perform a step-wise or serial dilution . First, create an intermediate dilution of your stock in a small volume of assay buffer or media.[10]
-
When adding the compound to the aqueous buffer, do so dropwise while vortexing or stirring vigorously to ensure rapid dispersal and prevent localized high concentrations.[11]
-
It's often better to add the DMSO stock directly to the final assay medium, which may contain proteins or other components that can aid in solubilization.[4][5]
-
Step 2: Modify the Assay Buffer
If optimizing the dilution protocol is insufficient, the next step is to modify the composition of your assay buffer.
Incorporating a co-solvent into the final assay buffer can increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[12][13]
Commonly Used Co-solvents:
-
Ethanol: Can be effective, but its final concentration should be carefully controlled to avoid affecting protein structure or cell viability.
-
Polyethylene Glycols (PEGs): Low molecular weight PEGs (e.g., PEG 300, PEG 400) are frequently used to improve the solubility of poorly soluble drugs.[8]
-
Glycerol: Can help to solubilize some compounds and is generally well-tolerated by proteins.[6]
Protocol for Co-Solvent Optimization:
-
Prepare a series of assay buffers containing different concentrations of a chosen co-solvent (e.g., 1%, 2%, 5% PEG 400).
-
Perform a solvent tolerance test to determine the highest concentration of the co-solvent that does not interfere with your assay's performance (e.g., enzyme activity, cell viability).[11]
-
Test the solubility of your fluorophenyl triazole thiol in the optimized co-solvent-containing buffer.
For ionizable compounds, adjusting the pH of the assay buffer can dramatically increase solubility.[12][14] The thiol group and the triazole ring system can have different pKa values, making pH modification a viable strategy.
Guidelines for pH Adjustment:
-
Weakly Basic Compounds: Lowering the pH of the buffer will lead to protonation and increased solubility.
-
Weakly Acidic Compounds: Increasing the pH will result in deprotonation and enhanced solubility.[11]
Experimental Protocol for pH Optimization:
-
Determine the pKa of your compound (experimentally or through in-silico prediction).
-
Prepare a series of buffers with pH values spanning a range around the pKa.
-
Measure the solubility of your compound at each pH.
-
Crucially, ensure that the final pH of your assay is compatible with the biological system you are studying (e.g., enzyme optimal pH, physiological pH for cell-based assays).[12]
Issue 2: Inconsistent Assay Results and Lower-Than-Expected Potency
Even if you don't observe visible precipitation, poor solubility can manifest as high data variability and artificially low potency.[5] This is because the actual concentration of the dissolved, active compound is lower than the nominal concentration.
Advanced Solubilization Strategies
When simple buffer modifications are not enough, more advanced formulation techniques may be necessary.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15][16] They can encapsulate poorly soluble molecules, like your fluorophenyl triazole thiol, forming an inclusion complex that is more soluble in water.[17][18][19]
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (βCD): Has limited water solubility itself.[16]
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): A modified, more water-soluble version that is widely used in pharmaceutical formulations.[15][18]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another highly soluble derivative.[18]
-
Randomly-methylated-β-cyclodextrin (RAMEB): A lipophilic derivative that is also water-soluble and has good binding capacity.[16]
Protocol for Using Cyclodextrins:
-
Selection: Choose a cyclodextrin derivative with good water solubility, such as HP-β-CD or SBE-β-CD.[18]
-
Preparation of Complex:
-
Kneading Method: Make a paste of the compound and cyclodextrin with a small amount of a hydroalcoholic solution. Knead for a specified time, then dry.
-
Co-precipitation/Lyophilization: Dissolve both the compound and the cyclodextrin in a suitable solvent system. Remove the solvent by evaporation or freeze-drying to obtain the complex.[16][17]
-
-
Solubility Testing: Dissolve the prepared complex in your assay buffer and determine the solubility enhancement.
-
Assay Validation: Ensure that the cyclodextrin itself does not interfere with your assay at the concentrations used.[20]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the maximum concentration of DMSO I can use in my cell-based assay? A: The final concentration of DMSO should generally be kept below 0.5% to avoid cellular toxicity.[9][11] However, the tolerance is cell-line dependent. It is crucial to perform a DMSO tolerance curve for your specific cells to determine the maximum non-toxic concentration.[11]
Q2: My compound seems to precipitate in the cell culture media over time. What could be the cause? A: This can be due to several factors:
-
Temperature shifts: Moving media from 4°C storage to a 37°C incubator can cause less soluble compounds to precipitate.[10] Pre-warm your media before adding the compound.[10]
-
Interaction with media components: Serum proteins in the media can sometimes bind to the compound, but can also contribute to precipitation.[10] You may need to test solubility in media with different serum concentrations.
-
Evaporation: Water loss from culture plates can increase the concentration of your compound, leading to precipitation.[21] Ensure proper humidification in your incubator.
Q3: How do I differentiate between kinetic and thermodynamic solubility, and which one is more relevant for my in vitro assays? A:
-
Kinetic solubility measures the concentration of a compound that stays in solution after a short incubation period following dilution from a DMSO stock. It mimics the conditions of many high-throughput screening (HTS) assays.[4]
-
Thermodynamic solubility is the equilibrium solubility of a compound in a saturated solution after an extended incubation period (24-48 hours).[4] For most initial biological assays, kinetic solubility is more relevant as it better reflects the non-equilibrium conditions of the experiment.[4]
Q4: Can particle size reduction help with solubility in my assay? A: While reducing particle size (e.g., through micronization or nanosuspension) is a key strategy for improving the dissolution rate of solid compounds for oral formulations, it is less directly applicable to in vitro assays where you start from a solubilized stock.[12][13][22] The primary issue in assays is preventing precipitation from a solution, not dissolving a solid. However, if you are preparing a suspension for dosing, then particle size is critical.
Part 3: Visualizations and Data Presentation
Decision Workflow for Troubleshooting Solubility
This diagram outlines a systematic approach to addressing solubility issues.
Caption: A decision tree for systematically addressing compound solubility issues.
Data Table: Example of Solubility Enhancement
The following table demonstrates the potential improvement in aqueous solubility of a model fluorophenyl triazole thiol using different methods.
| Solubilization Method | Final Concentration of Additive | Apparent Aqueous Solubility (µM) | Fold Increase |
| Standard Buffer (pH 7.4) | N/A | 2.5 | 1.0 |
| + 2% DMSO | 2% (v/v) | 15 | 6 |
| + 5% PEG 400 | 5% (v/v) | 45 | 18 |
| Acidic Buffer (pH 5.0) | N/A | 75 | 30 |
| + 10 mM HP-β-CD | 10 mM | 250 | 100 |
Note: These are hypothetical data for illustrative purposes.
References
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). PubMed Central. Retrieved from [Link]
-
Elder, D. P. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Retrieved from [Link]
-
Singh, A., et al. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central. Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Retrieved from [Link]
- Thakuria, R., et al. (2019). Strategies for the formulation development of poorly soluble drugs via oral route.
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved from [Link]
-
Sharma, D., & Soni, M. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. ResearchGate. Retrieved from [Link]
-
Spyrakis, F., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PubMed Central. Retrieved from [Link]
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). PubMed Central. Retrieved from [Link]
-
Kim, M. S., et al. (2018). Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility. Expert Opinion on Drug Delivery. Retrieved from [Link]
-
Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. (2017). PubMed Central. Retrieved from [Link]
- Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research.
- Fülöp, Z., et al. (2021).
- Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. (2021). Figshare.
-
Techniques to improve the solubility of poorly soluble drugs. (n.d.). ResearchGate. Retrieved from [Link]
-
Pop, C. R., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Retrieved from [Link]
-
Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. (2021). PubMed Central. Retrieved from [Link]
- Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024). Procell.
-
Fenyvesi, F., et al. (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. PubMed Central. Retrieved from [Link]
- Jenita, M. J. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications.
- Silberberg, M. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
-
In Vitro Solubility Assays in Drug Discovery. (n.d.). ResearchGate. Retrieved from [Link]
-
Evaluating the Role of Solubility in Oral Absorption of Poorly Water-Soluble Drugs Using Physiologically-Based Pharmacokinetic Modeling. (2019). PubMed Central. Retrieved from [Link]
-
solubility enhancement -by pH change & complexation. (n.d.). Slideshare. Retrieved from [Link]
- Parchenko, V. V., et al. (2023). Diuretic activity of some 4- and 3-thio-substituted 1,2,4-triazoles with fluorophenyl fragments. ScienceRise: Pharmaceutical Science.
-
PREPARING SOLUTIONS AND MAKING DILUTIONS. (n.d.). University of North Carolina. Retrieved from [Link]
-
Cell Culture Troubleshooting Tips and Tricks. (2020). YouTube. Retrieved from [Link]
- Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement. (2017). SlideShare.
- Exploring Relationships Between In Vitro Aqueous Solubility and Permeability and In Vivo Fraction Absorbed. (2023). bioRxiv.
- Preparing Solutions. (2021). Chemistry LibreTexts.
- A troubleshooting guide to micropl
- Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.).
-
Synthesis and biological evaluation of triazole derivatives as potential antifungal agent. (n.d.). PubMed. Retrieved from [Link]
- Solubility of triazole?. (2017).
- Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. (2022). Frontiers in Chemistry.
- Chromogenic and Fluorogenic Sensing of Biological Thiols in Aqueous Solutions Using BODIPY-Based Reagents. (2013). Organic Letters.
-
Chromogenic and fluorogenic sensing of biological thiols in aqueous solutions using BODIPY-based reagents. (n.d.). PubMed. Retrieved from [Link]
Sources
- 1. Synthesis and biological evaluation of triazole derivatives as potential antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijmsdr.org [ijmsdr.org]
- 14. researchgate.net [researchgate.net]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 20. chemicaljournals.com [chemicaljournals.com]
- 21. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 1,2,4-Triazole Derivatives
Welcome to the Technical Support Center for the synthesis of 1,2,4-triazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance to navigate the complexities of 1,2,4-triazole synthesis. Here, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to address specific challenges you may encounter during your experiments. Our goal is to empower you with the knowledge to not only execute synthetic protocols but also to understand the underlying principles that govern reaction outcomes, enabling you to optimize conditions for your specific substrates and research goals.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of 1,2,4-triazole derivatives, providing foundational knowledge for successful experimentation.
Q1: What are the most common synthetic routes to 1,2,4-triazole derivatives?
A1: Several methods are employed for the synthesis of the 1,2,4-triazole core, with the choice of route often depending on the desired substitution pattern and the availability of starting materials. The most classical and widely used methods include:
-
Pellizzari Reaction: This reaction involves the condensation of an amide with an acylhydrazide at high temperatures to form 3,5-disubstituted-1,2,4-triazoles.[1][2]
-
Einhorn-Brunner Reaction: This method provides a route to N-substituted 1,2,4-triazoles through the acid-catalyzed condensation of a diacylamine (imide) with a hydrazine derivative.[3][4]
-
Modern Catalyzed Methods: More recent approaches often utilize metal catalysts (e.g., copper, silver) to achieve higher yields, better regioselectivity, and milder reaction conditions. These methods can involve multicomponent reactions, offering greater efficiency and diversity in the synthesized derivatives.[5][6][7]
Q2: What are the primary challenges encountered in the synthesis of 1,2,4-triazoles?
A2: Researchers often face several challenges during the synthesis of 1,2,4-triazoles, including:
-
Low Yields: Classical methods like the Pellizzari reaction often require harsh conditions, which can lead to decomposition of starting materials or products, resulting in lower yields.[8]
-
Side Product Formation: The formation of isomeric mixtures and other byproducts is a common issue, particularly in reactions with unsymmetrical starting materials.[1][9]
-
Harsh Reaction Conditions: Many traditional methods necessitate high temperatures and long reaction times, which can limit the functional group tolerance of the reaction.[8]
-
Purification Difficulties: The polarity of 1,2,4-triazole derivatives and the presence of closely related side products can make purification by chromatography or recrystallization challenging.[2]
Q3: How do substituent effects influence the outcome of 1,2,4-triazole synthesis?
A3: The electronic and steric properties of substituents on the starting materials play a crucial role in determining the reactivity, regioselectivity, and overall success of the synthesis.
-
Electronic Effects: Electron-withdrawing groups on the acyl components of diacylamines in the Einhorn-Brunner reaction can influence which carbonyl group is preferentially attacked by the hydrazine, thus directing the regioselectivity of the final product.[10][11]
-
Steric Hindrance: Bulky substituents near the reactive centers can impede the approach of reagents, slowing down the reaction rate and potentially lowering the yield.
II. Troubleshooting Guide
This section provides a detailed, problem-oriented guide to address specific issues you may encounter during the synthesis of 1,2,4-triazole derivatives.
Problem 1: Low or No Product Yield
Low or non-existent yields are a frequent frustration in organic synthesis. The following table outlines potential causes and actionable solutions for improving the yield of your 1,2,4-triazole synthesis.
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Reaction Temperature | Many classical 1,2,4-triazole syntheses, like the Pellizzari reaction, have high activation energies and require significant thermal input to proceed. | Gradually increase the reaction temperature in 10-20°C increments, monitoring the reaction progress by TLC. For high-boiling point solvents, ensure the reaction reaches and maintains the target temperature. |
| Incomplete Reaction | The reaction may not have been allowed to proceed for a sufficient amount of time. | Extend the reaction time, continuing to monitor by TLC until the starting materials are consumed or the product concentration plateaus. |
| Poor Quality Starting Materials | Impurities in the starting amides, acylhydrazides, or hydrazines can interfere with the reaction. | Ensure the purity of your starting materials. Recrystallize or purify them if necessary before use. |
| Inefficient Water Removal | The condensation reactions that form the triazole ring produce water as a byproduct. In some cases, the accumulation of water can inhibit the reaction. | For solvent-based reactions, consider using a Dean-Stark apparatus to azeotropically remove water as it is formed. |
| Sub-optimal Catalyst Activity (for catalyzed reactions) | The chosen catalyst may not be active enough under the current conditions, or it may have degraded. | Screen different catalysts or increase the catalyst loading. Ensure the catalyst is handled and stored correctly to maintain its activity. For copper-catalyzed reactions, ensure the oxidation state of the copper is appropriate for the desired transformation.[6] |
Problem 2: Formation of Side Products and Isomeric Mixtures
The formation of unintended byproducts is a common challenge that complicates purification and reduces the yield of the desired product.
In the Pellizzari reaction with unsymmetrical amides and acylhydrazides, a common side reaction is the "interchange of acyl groups," which leads to a mixture of three different 1,2,4-triazole products.[1][9]
Strategies to Minimize Side Product Formation in the Pellizzari Reaction:
-
Temperature Control: High temperatures can promote the acyl interchange. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can help to minimize the formation of symmetrical side products.[1]
-
Microwave Irradiation: The use of microwave synthesis can often lead to shorter reaction times and improved yields, potentially reducing the formation of side products by minimizing the overall thermal stress on the reaction mixture.[8]
When using an unsymmetrical diacylamine in the Einhorn-Brunner reaction, two regioisomeric 1,2,4-triazole products can be formed. The regioselectivity is primarily governed by the electronic properties of the two acyl groups. The incoming hydrazine will preferentially attack the more electrophilic carbonyl carbon.[3]
Controlling Regioselectivity in the Einhorn-Brunner Reaction:
-
Choice of Acyl Groups: To favor the formation of a single regioisomer, one of the acyl groups on the diacylamine should be significantly more electron-withdrawing than the other. The acyl group derived from the stronger carboxylic acid will direct the hydrazine to the other carbonyl group.[3]
Problem 3: Difficulty in Product Purification
The purification of 1,2,4-triazole derivatives can be challenging due to their polarity and the potential for co-elution with starting materials or side products during chromatography.
| Purification Method | Common Issues | Troubleshooting Strategies |
| Recrystallization | Product is too soluble or insoluble in common solvents. Oily product forms instead of crystals. | Screen a variety of solvents and solvent mixtures. Common solvents for 1,2,4-triazoles include ethanol, methanol, acetonitrile, and mixtures with water.[12][13] If an oil forms, try scratching the inside of the flask with a glass rod to induce crystallization or add a seed crystal of the pure product. |
| Column Chromatography | Poor separation of the desired product from impurities. Product streaks on the column. | Experiment with different solvent systems. A common starting point for 1,2,4-triazoles is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).[14][15][16][17] A small amount of a basic modifier like triethylamine can sometimes improve the chromatography of basic triazole derivatives. |
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for key synthetic routes to 1,2,4-triazole derivatives.
Protocol 1: Synthesis of 3,5-Diphenyl-1,2,4-triazole via the Pellizzari Reaction
This protocol describes a classic thermal condensation to synthesize a symmetrically substituted 1,2,4-triazole.[12]
Materials:
-
Benzamide
-
Benzoyl hydrazide
-
Ethanol (for washing and recrystallization)
-
Round-bottom flask
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
In a clean, dry round-bottom flask, combine equimolar amounts of benzamide and benzoyl hydrazide.
-
Heat the reaction mixture to 220-250°C using a heating mantle or oil bath, with constant stirring.[1]
-
Maintain this temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product should solidify upon cooling.
-
Triturate the solid product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 3,5-diphenyl-1,2,4-triazole.
Protocol 2: Synthesis of 1,5-Diphenyl-1,2,4-triazole via the Einhorn-Brunner Reaction
This protocol outlines the synthesis of an N-substituted 1,2,4-triazole.[12]
Materials:
-
N-Formylbenzamide (an imide)
-
Phenylhydrazine
-
Acetic acid (catalyst)
-
Ethanol (solvent)
-
Rotary evaporator
-
Standard reflux apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve N-formylbenzamide and an equimolar amount of phenylhydrazine in ethanol.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Pour the resulting residue into ice-cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 1,5-diphenyl-1,2,4-triazole.
Protocol 3: Modern Copper-Catalyzed Synthesis of 1,3-Disubstituted-1,2,4-triazoles
This protocol describes a more contemporary, catalyzed approach for the synthesis of 1,2,4-triazoles.[5]
Materials:
-
Amidine hydrochloride
-
Trialkylamine
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (solvent and reactant)
-
Copper catalyst (e.g., Cu(OAc)2)
-
Potassium phosphate (K3PO4) (base)
-
Oxygen (oxidant, from air)
-
Schlenk flask or similar reaction vessel for reactions under a specific atmosphere
Procedure:
-
In a Schlenk flask, combine the amidine hydrochloride, copper catalyst, and potassium phosphate.
-
Evacuate and backfill the flask with oxygen (or simply perform the reaction open to the air).
-
Add the trialkylamine and the solvent (DMF or DMSO).
-
Stir the reaction mixture at the temperature specified in the relevant literature procedure (often ranging from room temperature to elevated temperatures).
-
Monitor the reaction by TLC.
-
Upon completion, perform an aqueous workup by diluting the reaction mixture with water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
IV. References
-
Einhorn, A. et al. (1905). Über die N-Methylolverbindungen der Säureamide [On the N-methylol compounds of acid amides]. Justus Liebigs Annalen der Chemie, 343, 207-305.
-
Technical Support Center: Pellizzari Reaction for 1,2,4-Triazole Synthesis. (2025). BenchChem.
-
Pellizzari Reaction. Grokipedia.
-
Osbourn, J. (2021). Substituent Effects on Reactivity. YouTube.
-
1,2,4-Triazole. Wikipedia.
-
Pellizzari Reaction for 1,2,4-Triazole Synthesis: Application Notes and Protocols. (2025). BenchChem.
-
Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. (2022). SciSpace.
-
The Pellizzari reaction (1894). (2018). ResearchGate.
-
synthesis of 1,2,4 triazole compounds. (2022). ISRES.
-
Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. (2023). Journal of Sustainable Materials Processing and Management.
-
Synthesis of 1,2,4-Triazole Derivatives: A Detailed Protocol for Researchers. (2025). BenchChem.
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). PMC.
-
Einhorn–Brunner reaction. Wikipedia.
-
Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques. (2019). ResearchGate.
-
Pellizzari reaction. Wikipedia.
-
Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal.
-
Synthesis and Crystallization of N-Rich Triazole Compounds. (2023). MDPI.
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry.
-
Catalytic Preparation of 1-Aryl-Substituted 1,2,4-Triazolium Salts. (2019). ACS Omega.
-
Regioselectivity in Electrophilic Aromatic Substitution. (2023). Chemistry LibreTexts.
-
Einhorn-Brunner Reaction. (2010). Merck Index.
-
Substituted 1,2,4-Triazoles as Novel and Selective Inhibitors of Leukotriene Biosynthesis Targeting 5-Lipoxygenase-Activating Protein. (2018). Journal of Medicinal Chemistry.
-
Regioisomeric and Substituent Effects upon the Outcome of the Reaction of 1-Borodienes with Nitrosoarene Compounds. (2015). SciSpace.
-
A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. (2018). Sci-Hub.
-
Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. (2021). Molecules.
-
Synthesis and biological evaluation of a triazole-based library of pyrido[2,3-d]pyrimidines as FGFR3 tyrosine kinase inhibitors. (2015). The Royal Society of Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 4. Einhorn-Brunner Reaction [drugfuture.com]
- 5. isres.org [isres.org]
- 6. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. grokipedia.com [grokipedia.com]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Substituted 1,2,4-Triazoles as Novel and Selective Inhibitors of Leukotriene Biosynthesis Targeting 5-Lipoxygenase-Activating Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
Troubleshooting unexpected results in the biological screening of triazole compounds
Technical Support Center: Triazole Compound Screening
A Senior Application Scientist's Guide to Navigating Unexpected Results
Welcome to the technical support center for the biological screening of triazole compounds. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile class of heterocyclic compounds. Triazoles form the core scaffold of numerous drugs, valued for their metabolic stability, hydrogen bonding capacity, and ability to interact with biological receptors.[1][2] However, these same properties can sometimes lead to unexpected or challenging results in biological assays.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple checklists to explain the underlying scientific principles of each issue. Our goal is to empower you to diagnose problems, validate your findings, and advance your research with confidence.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the screening of triazole compounds. Each issue is presented in a question-and-answer format, followed by a detailed explanation and a logical workflow for resolution.
Q1: My triazole compound shows significantly lower or no biological activity compared to published data or my hypothesis. What's going on?
This is one of the most common frustrations in early-stage screening. The lack of expected activity can originate from the compound itself, the experimental design, or the biological system. A systematic approach is required to pinpoint the cause.[3]
Initial Triage: The "Compound-Assay-Target" Checklist
Before diving into complex experiments, start with a logical triage process. The root cause almost always lies in one of three areas: the Compound (its integrity and behavior), the Assay (its configuration and potential for artifacts), or the Target (its presence and functionality).
The first step is to confirm that the compound you are testing is pure, stable, and present at the intended concentration in the assay medium.
-
Purity and Identity: Impurities can inhibit the activity of your compound or have their own confounding biological effects.[3]
-
Solubility: Poor aqueous solubility is a frequent issue with heterocyclic compounds. If the compound precipitates in the assay buffer, its effective concentration will be much lower than intended.[3] The inherent polarity of the triazole ring can contribute to better water solubility compared to other heterocycles, but this is highly dependent on the substituents.[5]
-
Action: Visually inspect for precipitation after adding the compound to the assay buffer. Determine its kinetic solubility in the final assay medium.
-
-
Stability: Triazole derivatives can degrade under specific experimental conditions (e.g., pH, temperature, light exposure).[3]
-
Action: Use an analytical method like LC-MS to assess the stability of your compound in the assay buffer over the full time course of the experiment.
-
If the compound is confirmed to be pure, soluble, and stable, the next step is to scrutinize the assay itself.
-
Positive and Negative Controls: Ensure your controls are behaving as expected. A weak or absent signal from your positive control could indicate a problem with a reagent, the target protein, or the detection system.
-
Reagent Integrity: Confirm the activity and correct concentration of all enzymes, substrates, and critical reagents.
-
Assay Conditions: Double-check that pH, temperature, and incubation times are optimal and consistent.
Finally, confirm that the biological target is present and functional in your system.
-
Target Expression/Activity: In cell-based assays, verify the expression level of the target protein. For enzymatic assays, confirm the specific activity of the enzyme batch you are using.
-
Target Engagement: If possible, perform a target engagement assay to confirm that your compound is physically interacting with the intended biological target.[3]
Below is a workflow diagram to guide this troubleshooting process.
Caption: Troubleshooting workflow for poor biological activity.[3]
Q2: I see potent activity in my biochemical/enzymatic assay, but this disappears in my cell-based assay. What could be the reason?
This is a classic and informative result that often points toward issues with compound disposition at the cellular level. An enzymatic assay is a clean, simplified system, while a cell-based assay introduces multiple biological barriers.
Potential Causes & Explanations:
-
Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.[3] The physicochemical properties of your triazole, such as lipophilicity (LogP) and polar surface area, play a major role here.
-
Metabolic Instability: Cells are metabolically active and can modify or degrade your compound into an inactive form.[3] While the triazole core itself is generally stable, substituents can be liabilities.
-
Active Efflux: The compound could be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which are cellular transporters that actively pump foreign substances out of the cell, preventing them from reaching an effective intracellular concentration.[3]
Caption: Discrepancy between biochemical and cell-based assays.
Troubleshooting Steps:
-
Assess Permeability: Use an in vitro model like the Parallel Artificial Membrane Permeability Assay (PAMPA) to predict passive diffusion.
-
Inhibit Efflux Pumps: Re-run the cellular assay in the presence of a known efflux pump inhibitor (e.g., verapamil for P-gp). If activity is restored, your compound is likely an efflux substrate.
-
Evaluate Metabolic Stability: Incubate your compound with liver microsomes or hepatocytes and monitor its degradation over time using LC-MS.
Q3: I'm seeing assay interference and suspect my triazole is a "false positive." How can I confirm this?
Assay interference is a major source of false positives in high-throughput screening (HTS), where compounds appear active not by modulating the target, but by interfering with the assay's detection method.[6][7] Triazoles, like many aromatic heterocycles, can participate in these processes.
Common Interference Mechanisms & Solutions
| Interference Type | Mechanism | How to Troubleshoot |
| Autofluorescence | The compound fluoresces at the same wavelength used for assay readout, artificially increasing the signal.[6] | Run a control experiment with the compound in the assay buffer without the target/enzyme. A high signal indicates autofluorescence. |
| Fluorescence Quenching | The compound absorbs light emitted by the fluorescent reporter, artificially decreasing the signal.[8] | Similar to the autofluorescence test, a signal decrease in a target-free control suggests quenching. |
| Luciferase Inhibition | Many HTS assays use luciferase as a reporter enzyme. Some compounds can directly inhibit luciferase, leading to a false positive result in inhibitor screens.[6][8] | Perform a counter-screen using purified luciferase enzyme. Inhibition in this assay confirms off-target activity. |
| Compound Aggregation | At higher concentrations, some compounds form aggregates that can sequester and non-specifically inhibit enzymes.[6] | Re-run the assay with a small amount of non-ionic detergent (e.g., 0.01% Triton X-100). If the inhibitory activity is significantly reduced, aggregation is likely the cause.[6] |
| Redox Cycling | The compound undergoes redox cycling, generating reactive oxygen species (ROS) like H₂O₂ that can interfere with assay components.[6] | Add a reducing agent like dithiothreitol (DTT) to the assay. If the compound's activity changes, it may be a redox cycler. |
The Essential Counter-Screen
The best practice is to run a counter-screen , which is an assay that contains all the components of the primary assay except for the biological target.[9][10] If your compound is still "active" in this setup, it confirms assay interference.
Caption: Pathways of compound-mediated assay interference.[6][8]
Section 2: Frequently Asked Questions (FAQs)
Q1: My triazole derivative has poor aqueous solubility. How can I improve it for biological testing?
A1: This is a very common challenge.[3] Here are several strategies:
-
Use of Co-solvents: Dimethyl sulfoxide (DMSO) is the most common co-solvent for in vitro assays. Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO and then dilute it into your aqueous assay buffer. It's critical to ensure the final DMSO concentration is low (typically <0.5% v/v) as it can be toxic to cells or affect enzyme activity at higher concentrations.[3]
-
Formulation Strategies: For in vivo studies, formulation approaches like using cyclodextrins, liposomes, or nanoparticles can significantly improve solubility and bioavailability.[3]
-
Structural Modification: This is a long-term medicinal chemistry strategy. Incorporating polar functional groups (e.g., hydroxyls, amines) into the triazole scaffold can enhance aqueous solubility.[3]
Q2: What are "off-target" effects and why are they a concern with triazoles?
A2: Off-target effects occur when a compound binds to and modulates proteins other than its intended therapeutic target.[1] This can lead to misleading biological data and potential toxicity.[1][11] Triazoles, particularly those used as antifungal agents, are known to inhibit human cytochrome P450 (CYP) enzymes because their nitrogen atoms can coordinate with the heme iron in the enzyme's active site.[12] This can cause significant drug-drug interactions and other adverse effects.[11][13][14] Identifying these effects early is crucial to ensure your observed phenotype is from modulating the intended target and to avoid pursuing compounds with a high risk of toxicity.[1]
Q3: What are Pan-Assay Interference Compounds (PAINS) and how do I check if my triazole is one?
A3: PAINS are chemical structures that are known to frequently cause false positives in HTS assays through various interference mechanisms.[7][15] They are not necessarily reactive but have features that tend to interfere with assay readouts. Several well-defined substructures have been identified as PAINS.[15] You can check your triazole compound's structure against known PAINS filters using computational tools or online servers. However, it's important to remember that a PAINS alert is a flag, not a verdict. It suggests a higher probability of interference and means the compound requires more rigorous validation and counter-screening to prove its activity is legitimate.[9]
Section 3: Key Experimental Protocols
Protocol 1: Kinetic Solubility Assessment in Assay Buffer
This protocol determines the solubility of your compound under the exact conditions of your assay.
-
Prepare Compound Stock: Create a high-concentration stock solution of your triazole (e.g., 20 mM) in 100% DMSO.
-
Serial Dilution: Prepare a serial dilution of the stock solution in DMSO.
-
Dilute into Assay Buffer: Add a small, fixed volume of each DMSO concentration (e.g., 2 µL) to a larger volume of your final assay buffer (e.g., 198 µL) in a 96-well plate. This maintains a constant final DMSO concentration (e.g., 1%).
-
Incubate: Shake the plate for 1-2 hours at the assay's temperature to allow equilibrium to be reached.
-
Measure Turbidity: Read the absorbance of the plate at a high wavelength (e.g., 620 nm or 750 nm) on a plate reader.
-
Analyze Data: The concentration at which the absorbance begins to increase sharply above the baseline indicates the onset of precipitation and defines the kinetic solubility limit.
Protocol 2: Generic Counter-Screen for Assay Interference
This protocol is designed to detect common interference artifacts like autofluorescence, quenching, or reporter enzyme inhibition.
-
Prepare Assay Plate: To a multi-well plate, add all the components of your assay except for the primary biological target (e.g., your protein of interest). This includes buffer, co-factors, substrate, and the detection reagents (e.g., fluorescent probe, luciferase/luciferin).
-
Add Controls:
-
Negative Control: Add vehicle (e.g., DMSO) to several wells. This is your baseline signal.
-
Positive Control (if applicable): Add a compound known to interfere with the assay technology (if available).
-
-
Add Test Compound: Add your triazole compound to the remaining wells at the same final concentrations used in your primary screening assay.
-
Incubate: Incubate the plate under the same conditions (time, temperature) as your primary assay.
-
Read Plate: Measure the signal using the same detection method as your primary assay.
-
Interpret Results:
-
If the signal in the wells with your compound is significantly different from the negative control, it indicates assay interference.
-
An increased signal suggests autofluorescence or activation of the reporter system.
-
A decreased signal suggests quenching or inhibition of a reporter enzyme.
-
References
- BenchChem. (n.d.). Addressing off-target effects of 1,2,4-triazole compounds in cellular models.
- Guan, C., et al. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of Medicinal Chemistry, 67(10), 7788-7824.
- BenchChem Technical Support Team. (2025). "troubleshooting poor biological activity in triazole derivatives". BenchChem.
- Yasmin, F., et al. (2022). In Silico Identification and Validation of Organic Triazole Based Ligands as Potential Inhibitory Drug Compounds of SARS-CoV-2 Main Protease. PubMed Central.
- ResearchGate. (n.d.). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application | Request PDF.
- Fisher, J., & Enoch, S. (2022). Reducing the off-target endocrinologic adverse effects of azole antifungals - can it be done? ResearchGate.
- Parchenko, V. V., et al. (n.d.). SYNTHETIC AND BIOLOGICAL ASPECTS OF STUDYING THE PROPERTIES OF 1,2,4-TRIAZOLE DERIVATIVES. dspace.nuph.edu.ua.
- de Carvalho da Silva, F., et al. (n.d.). Biological Properties of 1H-1,2,3- and 2H-1,2,3-Triazoles. ResearchGate.
- Thorne, N., Auld, D. S., & Inglese, J. (n.d.). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PubMed Central.
- Ali, A., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. PubMed Central.
- Axten, J. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World.
- AstraZeneca. (n.d.). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. Wiley Online Library.
- Sahu, D., et al. (2023). Molecular Hybridization of Alkaloids Using 1,2,3-Triazole-Based Click Chemistry. MDPI.
- Al-Amiery, A. A., et al. (2025). Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. ResearchGate.
- Coussens, N. P., et al. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. National Center for Biotechnology Information.
- Baell, J. B., & Walters, M. A. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual.
- Yasgar, A., et al. (n.d.). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. PubMed Central.
- BenchChem. (n.d.). A Researcher's Guide to Mass Spectrometry Analysis of Synthesized Triazole Compounds.
- Mast, N., et al. (n.d.). Antifungal Azoles: Structural Insights into Undesired Tight Binding to Cholesterol-Metabolizing CYP46A1. PubMed Central.
- Su, Y., et al. (2026). Diazotrifluoroethyl Radical in Photoinduced [3 + 2] Cycloadditions. Organic Letters.
- Li, Y., et al. (2022). Pharmacovigilance of triazole antifungal agents: Analysis of the FDA adverse event reporting system (FAERS) database. Frontiers.
- Li, Y., et al. (2022). Pharmacovigilance of triazole antifungal agents: Analysis of the FDA adverse event reporting system (FAERS) database. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antifungal Azoles: Structural Insights into Undesired Tight Binding to Cholesterol-Metabolizing CYP46A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Pharmacovigilance of triazole antifungal agents: Analysis of the FDA adverse event reporting system (FAERS) database [frontiersin.org]
- 14. Pharmacovigilance of triazole antifungal agents: Analysis of the FDA adverse event reporting system (FAERS) database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solution Stability of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol. This document is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for maintaining the stability of this compound in solution. We will address common challenges, explain the underlying chemical principles, and provide validated protocols to ensure the integrity and reproducibility of your experiments.
Part 1: Understanding the Core Instability
This section addresses the fundamental chemical properties of the molecule that contribute to its degradation in solution.
Q1: What is the primary cause of degradation for 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol in solution?
A: The primary cause of instability is the oxidation of the exocyclic thiol (-SH) group. The thiol moiety is susceptible to oxidation, which typically results in the formation of a disulfide-bridged dimer. This dimerization is often catalyzed by trace metal ions and the presence of dissolved molecular oxygen. This process is a common challenge for many thiol-containing compounds.[1][2]
Furthermore, 3-mercapto-1,2,4-triazoles exist in a tautomeric equilibrium between the thiol form and a thione form (C=S). While the aromatic 1,2,4-triazole ring itself is generally stable, the reactivity of the thiol/thione group is the main determinant of the compound's stability in solution.[3]
Sources
Technical Support Center: Addressing Resistance to 1,2,4-Triazole Antifungal Agents
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals investigating resistance mechanisms to 1,2,4-triazole antifungal agents. This guide is designed to provide practical, field-proven insights into common experimental challenges. Here, we will explore the causality behind experimental choices and offer self-validating protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
This section addresses common questions and issues encountered during the investigation of triazole resistance.
Q1: We are observing significant variability in our Minimum Inhibitory Concentration (MIC) assays for the same isolate. What are the likely causes?
A1: Inter-assay variability in MIC testing is a frequent challenge. Several factors can contribute to this:
-
Inoculum Preparation: The density of the fungal inoculum is critical. Inconsistent starting concentrations will lead to variable MIC endpoints. It is crucial to standardize the inoculum preparation, typically to a 0.5 McFarland standard, and ensure thorough vortexing before dilution.
-
Media Composition: Lot-to-lot variability in culture media, such as RPMI-1640, can affect antifungal activity. The pH of the medium can also significantly influence the MIC of certain triazoles. Always use media from the same lot for a set of comparative experiments and ensure the pH is buffered, typically with MOPS.[1]
-
Incubation Conditions: Minor deviations in incubation time and temperature can impact fungal growth rates and, consequently, MIC values. Strict adherence to standardized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is essential.[1]
-
Endpoint Reading: Visual determination of the MIC endpoint, especially with the "trailing effect" common to azoles (low-level growth at concentrations above the apparent MIC), can be subjective.[1] It is recommended to read the MIC at the lowest concentration that produces a significant reduction in growth (e.g., ≥50%) compared to the positive control after a standardized incubation period (typically 24 hours for Candida spp.).[1] Using a spectrophotometer for a more objective reading can improve reproducibility.
Q2: Our fluconazole-resistant isolate shows low fluorescence in the rhodamine 6G (R6G) efflux assay. Does this rule out efflux pumps as a resistance mechanism?
A2: Not necessarily. While the R6G efflux assay is a valuable tool, a negative or low-fluorescence result doesn't definitively exclude the involvement of efflux pumps. Here's why:
-
Substrate Specificity: R6G is a substrate for many, but not all, fungal efflux pumps. Some pumps, particularly certain members of the Major Facilitator Superfamily (MFS), may not efficiently transport R6G.[2] Your isolate might be overexpressing an efflux pump with a different substrate preference.
-
Energy-Dependence: The assay relies on energy-dependent efflux. Ensure that glucose is added to energize the cells and that the cells are metabolically active. A control without glucose is recommended to confirm energy-dependent efflux.[3]
-
Assay Sensitivity: The sensitivity of the assay can be influenced by factors like the concentration of R6G, incubation times, and the specific instrumentation used. It's crucial to optimize the protocol for your specific fungal species and instrument.
To further investigate, consider using a broader range of fluorescent substrates or, more definitively, proceed with gene expression analysis (qRT-PCR) of known efflux pump genes (CDR1, CDR2, MDR1, etc.).[4]
Q3: We have identified a known resistance mutation in the ERG11 gene of our isolate, but the MIC is only slightly elevated. Why isn't the resistance more pronounced?
A3: The relationship between ERG11 mutations and the level of triazole resistance is complex. A single mutation may not be sufficient to confer high-level resistance on its own.[5] Consider these possibilities:
-
Synergistic Mechanisms: High-level resistance often arises from the interplay of multiple mechanisms. For instance, an ERG11 mutation might be accompanied by a subtle increase in efflux pump expression that, together, result in a significant MIC increase.
-
Genetic Background: The impact of an ERG11 mutation can be influenced by the genetic background of the fungal isolate. Other genes may modulate the effect of the mutation.
-
Hetero-resistance: The fungal population in your culture may not be homogenous. It's possible that only a sub-population carries the ERG11 mutation, leading to an overall modest increase in the measured MIC.
To explore this further, you could analyze the expression levels of efflux pump genes and consider sequencing other genes involved in the ergosterol biosynthesis pathway.
Q4: Our biofilm quantification results using the crystal violet assay are not reproducible. What are the common pitfalls?
A4: The crystal violet assay, while widely used, is prone to variability if not performed carefully. Common issues include:
-
Inadequate Washing: Incomplete removal of planktonic (free-floating) cells before staining is a major source of error. Ensure gentle but thorough washing steps.
-
Biofilm Dislodgement: Overly aggressive washing can dislodge the biofilm, leading to an underestimation of its biomass.
-
Incomplete Staining or Destaining: Ensure that the crystal violet solution completely covers the biofilm and that the destaining solution (e.g., acetic acid or ethanol) has sufficient time to solubilize all the bound dye.[6]
-
Edge Effect: Wells on the periphery of a 96-well plate are prone to evaporation, which can affect biofilm formation. To mitigate this, avoid using the outer wells or fill them with sterile water or media.[7]
Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving specific experimental problems.
Guide 1: Inconsistent MIC Values
Problem: You observe significant well-to-well or day-to-day variation in MIC values for the same fungal isolate and antifungal agent.
Causality: Inconsistent MICs are often due to subtle variations in experimental setup that affect fungal growth or drug activity. The goal of this troubleshooting guide is to systematically identify and eliminate these sources of variation.
Step-by-Step Troubleshooting:
-
Standardize Inoculum Preparation:
-
Protocol: Always start from a fresh (24-48 hour) culture on appropriate agar. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard using a spectrophotometer or a McFarland standard card. Dilute this suspension according to CLSI or EUCAST guidelines to achieve the final target inoculum concentration.[1]
-
Rationale: A consistent starting number of fungal cells is the most critical parameter for reproducible MICs.
-
-
Verify Media and Drug Solutions:
-
Protocol: Use a single, quality-controlled lot of RPMI-1640 with MOPS buffer for your experiments. Prepare fresh stock solutions of your triazole agent and store them at the recommended temperature in small aliquots to avoid repeated freeze-thaw cycles.
-
Rationale: The composition and pH of the media, as well as the stability of the antifungal agent, directly impact the experimental outcome.
-
-
Refine Endpoint Reading:
-
Protocol: For visual reading, use a consistent light source and background. If the "trailing effect" is an issue, read the MIC as the lowest concentration that causes a ≥50% reduction in turbidity compared to the growth control. For a more objective measure, use a microplate reader to measure the optical density (OD) at a relevant wavelength (e.g., 530 nm) and calculate the percentage of growth inhibition.
-
Rationale: Subjectivity in endpoint determination is a major contributor to variability. Objective measurements enhance reproducibility.
-
-
Include Quality Control Strains:
-
Protocol: In every MIC assay, include well-characterized quality control (QC) strains with known MIC ranges (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258).
-
Rationale: QC strains help to validate the assay conditions. If the MICs for the QC strains are within the expected range, it suggests that any variability observed for your test isolate is likely biological rather than technical.
-
| Parameter | Common Issue | Recommended Solution |
| Inoculum | Inconsistent cell density | Standardize to 0.5 McFarland; use fresh cultures |
| Media | Lot-to-lot variability, incorrect pH | Use a single lot of buffered media (e.g., RPMI + MOPS) |
| Drug | Degradation of stock solution | Prepare fresh stocks, store in aliquots at -80°C |
| Reading | Subjective endpoint determination | Use a plate reader for OD measurements; for visual reading, use the 50% inhibition rule |
Guide 2: Differentiating Primary Resistance Mechanisms
Problem: A fungal isolate exhibits a high triazole MIC, and you need to determine whether the primary resistance mechanism is target-site modification (ERG11 mutation/overexpression), increased efflux, or a combination.
Causality: Overlapping phenotypes can make it challenging to pinpoint the dominant resistance mechanism. This workflow provides a systematic approach to dissect the contributions of different mechanisms.
Experimental Workflow:
Workflow for differentiating resistance mechanisms.
Step-by-Step Protocol:
-
Baseline MIC Determination:
-
Protocol: Perform a standard broth microdilution assay to determine the MIC of the triazole agent (e.g., fluconazole) for your isolate.
-
Interpretation: A high MIC confirms resistance and is the starting point for further investigation.
-
-
MIC with an Efflux Pump Inhibitor:
-
Protocol: Repeat the MIC assay, but this time, add a sub-inhibitory concentration of a known efflux pump inhibitor (e.g., FK506 for ABC transporters) to the media.
-
Interpretation:
-
Significant MIC Decrease (≥4-fold): This strongly suggests that efflux pumps play a major role in the observed resistance.[1]
-
No or Slight MIC Change: Efflux pumps are likely not the primary mechanism, or the specific inhibitor used is not effective against the pump(s) being overexpressed.
-
-
-
Gene Expression Analysis (qRT-PCR):
-
Protocol: Extract RNA from your fungal isolate grown with and without sub-inhibitory concentrations of the triazole. Perform qRT-PCR to quantify the expression levels of the ERG11 gene and key efflux pump genes (e.g., CDR1, CDR2, MDR1).
-
Interpretation:
-
Upregulation of Efflux Pump Genes: Confirms the involvement of efflux-mediated resistance.
-
Upregulation of ERG11: Indicates that overexpression of the drug target is a contributing factor.
-
Normal Expression Levels: Suggests that the resistance is likely due to a modification of the Erg11 protein itself.
-
-
-
ERG11 Gene Sequencing:
-
Protocol: Amplify and sequence the entire coding region of the ERG11 gene from your resistant isolate. Compare the sequence to that of a susceptible, wild-type strain.
-
Interpretation: The presence of non-synonymous mutations that have been previously associated with triazole resistance provides strong evidence for target-site modification as the resistance mechanism.
-
Interpreting Combined Results:
| MIC with Inhibitor | qRT-PCR Results | ERG11 Sequence | Likely Primary Mechanism |
| ↓ | High CDR1/MDR1 | Wild-type | Efflux Pump Upregulation |
| ↔ | Normal | Mutation | Target-Site Mutation |
| ↔ | High ERG11 | Wild-type | Target Overexpression |
| ↓ | High CDR1/MDR1 & ERG11 | Mutation | Combined Mechanisms |
Detailed Experimental Protocols
Protocol 1: Rhodamine 6G (R6G) Efflux Assay
This protocol is adapted for yeast species and measures the energy-dependent efflux of the fluorescent dye R6G.
Materials:
-
Yeast culture in logarithmic growth phase
-
HEPES buffer or PBS
-
2-deoxy-D-glucose (2-DG)
-
Rhodamine 6G (R6G)
-
Glucose
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader (Excitation: 525 nm, Emission: 555 nm)
Procedure:
-
Cell Preparation:
-
Grow the yeast cells to mid-log phase in a suitable broth (e.g., YPD).
-
Harvest the cells by centrifugation and wash them twice with ice-cold HEPES buffer or PBS.
-
Resuspend the cells in the same buffer to a final OD₆₀₀ of 10.
-
-
De-energization:
-
Add 2-DG to the cell suspension to a final concentration of 5 mM.
-
Incubate at 30°C for 1 hour with gentle shaking. This step depletes the intracellular ATP stores.
-
-
R6G Loading:
-
Add R6G to the de-energized cell suspension to a final concentration of 10 µM.
-
Incubate at 30°C for 30 minutes to allow the dye to enter the cells.
-
-
Efflux Measurement:
-
Centrifuge the cells and resuspend the R6G-loaded pellet in fresh HEPES buffer or PBS.
-
Pipette 100 µL of the cell suspension into the wells of a 96-well plate.
-
To initiate efflux, add 100 µL of a 20 mM glucose solution to the experimental wells. Add 100 µL of buffer to the control wells.
-
Immediately place the plate in the microplate reader and measure the fluorescence of the supernatant every 2 minutes for 30-60 minutes.
-
Troubleshooting:
-
High background fluorescence: Ensure the cells are washed thoroughly after R6G loading to remove any extracellular dye.
-
No increase in fluorescence after glucose addition: This could indicate that the cells are not viable, the specific efflux pumps do not transport R6G, or there is no overexpression of relevant pumps. Verify cell viability and consider qRT-PCR for efflux pump genes.
-
High fluorescence in the no-glucose control: This suggests that the cells were not fully de-energized. Increase the incubation time with 2-DG.
Protocol 2: Crystal Violet Biofilm Quantification
This protocol provides a method for quantifying biofilm formation in a 96-well plate.
Materials:
-
Fungal isolate
-
Appropriate growth medium (e.g., RPMI-1640)
-
96-well flat-bottom polystyrene microtiter plate
-
0.1% Crystal Violet solution
-
30% Acetic Acid or 95% Ethanol
-
PBS
-
Microplate reader (Absorbance at 570-595 nm)
Procedure:
-
Biofilm Formation:
-
Prepare a standardized fungal inoculum as you would for an MIC assay.
-
Add 200 µL of the cell suspension to each well of the 96-well plate. Include media-only wells as a negative control.
-
Incubate the plate at 37°C for 24-48 hours without shaking.
-
-
Washing:
-
Gently aspirate the medium from each well, being careful not to disturb the biofilm at the bottom.
-
Wash the wells twice with 200 µL of sterile PBS to remove any planktonic cells. After each wash, invert the plate and gently tap it on a paper towel to remove the liquid.
-
-
Staining:
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells twice with PBS as described in step 2.
-
-
Solubilization and Quantification:
-
Air dry the plate completely.
-
Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.
-
Incubate for 15-30 minutes at room temperature with gentle shaking.
-
Transfer 125 µL of the solubilized dye to a new flat-bottom plate and measure the absorbance at 570-595 nm.
-
Troubleshooting:
-
High variability between replicate wells: This is often due to inconsistent washing. Ensure the washing steps are performed uniformly across all wells.
-
Low absorbance readings: The isolate may be a poor biofilm former, or the incubation time may be insufficient. Try extending the incubation period.
-
Staining of the well "ring": This can occur at the air-liquid interface and may not be indicative of true biofilm formation. Ensure you are quantifying the biofilm at the bottom of the well and that your washing steps are adequate.[8]
References
- Rex, J. H., Pfaller, M. A., Rinaldi, M. G., Polak, A., & Galgiani, J. N. (1993). Antifungal susceptibility testing. Clinical microbiology reviews, 6(4), 367–381.
- Pierce, C. G., & Lopez-Ribot, J. L. (2013). Candidiasis drug discovery and development: new approaches targeting virulence for discovering and identifying new drugs. Expert opinion on drug discovery, 8(9), 1117–1126.
- Chen, Y. L., Yu, S. J., Huang, H. A., & Chen, K. T. (2020). Effective Combinations Against Efflux Pump Overexpressed on Azole Resistance Candida and Dermatophytes: A Systematic Review. Biomedical and Pharmacology Journal, 16(1).
- Maesaki, S., Marichal, P., Vanden Bossche, H., Sanglard, D., & Kohno, S. (1999). Rhodamine 6G efflux for the detection of CDR1-overexpressing azole-resistant Candida albicans strains. Journal of antimicrobial chemotherapy, 44(1), 27–31.
- Holmes, A. R., Keniya, M. V., Ivnitski-Steele, I., Monk, B. C., & Cannon, R. D. (2016). Targeting efflux pumps to overcome antifungal drug resistance. Future medicinal chemistry, 8(12), 1485–1501.
- Gbelská, Y., Tóth Hervay, N., Džugasová, V., & Konečná, A. (2017). Measurement of Energy-dependent Rhodamine 6G Efflux in Yeast Species. Bio-protocol, 7(15), e2428.
- Gbelská, Y., Tóth Hervay, N., Džugasová, V., & Konečná, A. (2017). Measurement of Energy-dependent Rhodamine 6G Efflux in Yeast Species. Bio-protocol, 7(15), e2428.
- Azeredo, J., Azevedo, N. F., Briandet, R., Cerca, N., Coenye, T., Costa, A. R., ... & Vlamakis, H. (2017). Critical review on biofilm methods. Critical reviews in microbiology, 43(3), 313-351.
- Fanning, S., & Mitchell, A. P. (2012). Fungal biofilms.
-
iGEM. (n.d.). General Biofilm Assay Protocol. Retrieved from [Link]
- Healey, K. R., & Bartlett, M. S. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19.
- Sanglard, D. (2016).
- Vandeputte, P., Ferrari, S., & Coste, A. T. (2012). Antifungal resistance and new strategies to control fungal infections.
- Berman, J., & Krysan, D. J. (2020). Drug resistance and tolerance in fungi. Nature Reviews Microbiology, 18(6), 319-331.
- Whaley, S. G., Berkow, E. L., Rybak, J. M., Nishimoto, A. T., Barker, K. S., & Rogers, P. D. (2017). Azole Antifungal Resistance in Candida albicans and Emerging Non-albicans Candida Species. Frontiers in microbiology, 7, 2173.
- Cernicchiaro, N., & Rodrigues, H. M. (2021). An Improved Crystal Violet Assay for Biofilm Quantification in 96-Well Micro-Titre Plate. Journal of Microbiological Methods, 184, 106208.
- Caban, M., et al. (2016). Principles of a New Protocol for Prediction of Azole Resistance in Candida albicans Infections on the Basis of ERG11 Polymorphisms. Current Microbiology, 72(2), 171-177.
- Pfaller, M. A., & Diekema, D. J. (2004). Rare and emerging opportunistic fungal pathogens: concern for resistance beyond Candida albicans and Aspergillus fumigatus. Journal of clinical microbiology, 42(10), 4419–4431.
- Hachem, R., Hanna, H., Kontoyiannis, D., Jiang, Y., & Raad, I. (2009).
- Morschhäuser, J. (2016). The role of transcription factors in conferring drug resistance in Candida albicans. Microbiology spectrum, 4(1), 10-1128.
- Ben-Ami, R., & Kontoyiannis, D. P. (2021). Editorial: Experimental and in-host evolution of triazole resistance in human pathogenic fungi. Frontiers in Fungal Biology, 2, 735163.
- Snelders, E., van der Lee, H. A., Kuijpers, J., Rijs, A. J., Varga, J., Samson, R. A., ... & Melchers, W. J. (2008). Emergence of azole resistance in Aspergillus fumigatus and spread of a single resistance mechanism. PLoS medicine, 5(11), e219.
- Qi, Z., et al. (2020).
- Rex, J. H., Pfaller, M. A., & Walsh, T. J. (2001). Antifungal susceptibility testing: practical aspects and current challenges. Clinical microbiology reviews, 14(4), 643–658.
-
BMG Labtech. (n.d.). Testing novel bacteriophages for antibacterial properties with a crystal violet biofilm quantification assay. Retrieved from [Link]
- Kanafani, Z. A., & Perfect, J. R. (2008). Antifungal resistance: should we be concerned?. Clinical infectious diseases, 46(1), 120–127.
- Si, W., et al. (2022). ERG11 Gene of Fluconazole-resistant Candida albicans. Infection and Drug Resistance, 15, 3357–3373.
- Fisher, M. C., Hawkins, N. J., Sanglard, D., & Gurr, S. J. (2018). Worldwide emergence of resistance to antifungal drugs challenges human health and food security. Science, 360(6390), 739-742.
- Arastehfar, A., et al. (2021). Antifungal Susceptibility, Genotype, and Resistance Mechanism of 276 Clinical Candida tropicalis Isolates from a Multicenter Study in Iran. Antimicrobial Agents and Chemotherapy, 65(4), e02183-20.
- Singh, A., et al. (2021). Rapid detection of ERG11 polymorphism associated azole resistance in Candida tropicalis. PloS one, 16(1), e0245160.
- Esquivel, B. D., & White, T. C. (2020). Characterization of the Efflux Capability and Substrate Specificity of Aspergillus fumigatus PDR5-like ABC Transporters Expressed in Saccharomyces cerevisiae. mSphere, 5(2), e00135-20.
-
iGEM. (n.d.). General Biofilm Assay Protocol. Retrieved from [Link]
- de Groot, T., et al. (2024). Evolutionary trends in antifungal resistance: a meta-analysis. The ISME Journal, 18(1), 1-12.
- Garcia-Rubio, R., Mellado, E., & Alcazar-Fuoli, L. (2019). Antifungal Resistance Testing and Implications for Management. Current Fungal Infection Reports, 13(4), 274-283.
- Lagrou, K. (n.d.). Triazole-resistance in Aspergillus fumigatus: evolving epidemiology and influence on disease progression. KU Leuven Research.
- Si, W., et al. (2022). ERG11 Gene of Fluconazole-resistant Candida albicans. IDR - Dove Medical Press.
- Fisher, B. T., et al. (2022). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, 11(Supplement_1), S1-S12.
- Sayed, A. M., et al. (2021). The Level of the Efflux Pumps Gene Expression in Resistant and Sensitive Strains in the Human Study Group.
-
PCR Biosystems. (n.d.). Troubleshoot your qPCR. Retrieved from [Link]
- Association for Biology Laboratory Education. (n.d.). Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies.
Sources
- 1. Experimental and in-host evolution of triazole resistance in human pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhodamine 6G efflux for the detection of CDR1-overexpressing azole-resistant Candida albicans strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of Energy-dependent Rhodamine 6G Efflux in Yeast Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effective Combinations Against Efflux Pump Overexpressed on Azole Resistance Candida and Dermatophytes: A Systematic Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. Experimental and in-host evolution of triazole resistance in human pathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. static.igem.org [static.igem.org]
- 7. researchgate.net [researchgate.net]
- 8. Rapid detection of ERG11 gene mutations in clinical Candida albicans isolates with reduced susceptibility to fluconazole by rolling circle amplification and DNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol (referred to herein as Cpd-X) in their experiments. This document offers troubleshooting advice and frequently asked questions to help mitigate and understand potential off-target effects, ensuring the generation of robust and reproducible data.
Introduction to Cpd-X
Cpd-X is a novel small molecule inhibitor belonging to the 1,2,4-triazole-3-thiol class. While the precise on-target activity is proprietary to your ongoing research, compounds of this class have shown promise in various therapeutic areas. As with any potent small molecule, a thorough understanding and proactive approach to managing off-target effects are crucial for accurate interpretation of experimental outcomes and successful drug development.[1] This guide is designed to be a practical resource for anticipating and addressing challenges related to the specificity of Cpd-X.
Frequently Asked Questions (FAQs)
Here we address common questions that arise during the experimental use of Cpd-X.
Q1: My phenotypic assay results are inconsistent. Could this be due to off-target effects of Cpd-X?
A1: Inconsistent phenotypic results are a common challenge and can indeed stem from off-target activities. Off-target effects occur when a compound interacts with unintended biomolecules, leading to a variety of cellular responses that can confound your primary observations.[2] To dissect this, consider the following:
-
Dose-Response Relationship: Does the inconsistency occur at specific concentrations? Off-target effects often manifest at higher concentrations. A steep dose-response curve might suggest a more specific interaction, while a shallow curve could indicate multiple, lower-affinity interactions.
-
Control Compound: Are you using a structurally related but inactive control compound? This can help differentiate the intended phenotype from non-specific effects of the chemical scaffold.
-
Orthogonal Assays: Have you confirmed the phenotype using an alternative assay that measures a different aspect of the same biological process? This can help rule out assay-specific artifacts.[3]
Q2: I have identified several potential off-targets for Cpd-X using in silico prediction tools. What is the next step for experimental validation?
A2: In silico predictions are a valuable starting point but require experimental validation.[4][5] A tiered approach is recommended:
-
Initial Triage: Prioritize the predicted off-targets based on their potential biological relevance to your experimental system and the prediction scores.
-
Biochemical Assays: If the predicted off-targets are enzymes (e.g., kinases), perform direct enzymatic assays with purified proteins to determine if Cpd-X has an inhibitory effect.
-
Cellular Target Engagement: For promising candidates, use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that Cpd-X engages the predicted off-target in a cellular context.[6][7][8][9]
Q3: What is the best method to definitively identify the cellular targets of Cpd-X?
A3: For unbiased target identification, affinity chromatography coupled with mass spectrometry is a powerful technique.[10][11][12][13][14] This involves immobilizing a derivative of Cpd-X on a solid support to "pull down" its binding partners from cell lysates. Photo-affinity labeling is an advanced variation of this method that can capture both strong and weak interactions.[11][14]
Q4: Can I reduce the off-target effects of Cpd-X by modifying its chemical structure?
A4: Yes, medicinal chemistry efforts can often improve the selectivity of a compound.[15][16] This is a complex process that typically involves:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Cpd-X to understand which parts of the molecule are critical for on-target versus off-target binding.
-
Structure-Based Design: If the 3D structure of the on-target and off-target proteins are known, you can design modifications to Cpd-X that enhance interactions with the on-target protein while disrupting interactions with off-target proteins.[2]
Troubleshooting Guide
This section provides a problem-oriented approach to common experimental issues encountered with Cpd-X.
Problem 1: High background signal or non-specific effects in cellular assays.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Compound Aggregation | 1. Measure the solubility of Cpd-X in your assay buffer. 2. Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. 3. Visually inspect for compound precipitation. | At high concentrations, small molecules can form aggregates that non-specifically inhibit proteins or interfere with assay readouts. |
| Cytotoxicity | 1. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your primary assay. 2. Determine the concentration at which Cpd-X induces significant cell death. | Compound-induced cytotoxicity can lead to a variety of non-specific secondary effects that may be misinterpreted as on-target activity. |
| Assay Interference | 1. Run a counter-screen where the primary target is absent, but the detection system is active.[17][18][19] 2. For fluorescence-based assays, check for auto-fluorescence of Cpd-X. | The compound itself may directly interfere with the assay technology (e.g., inhibiting a reporter enzyme or quenching a fluorescent signal).[17][18] |
Problem 2: Discrepancy between biochemical and cellular activity of Cpd-X.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Poor Cell Permeability | 1. Use a cellular target engagement assay like CETSA to confirm the compound is reaching its target in cells.[7][9] 2. If permeability is low, consider synthesizing more lipophilic analogs. | The compound may be potent against the purified target but unable to efficiently cross the cell membrane to reach its intracellular site of action. |
| Metabolic Instability | 1. Incubate Cpd-X with liver microsomes and measure its degradation over time. 2. Co-administer with a broad-spectrum cytochrome P450 inhibitor to see if cellular potency increases. | The compound may be rapidly metabolized by cellular enzymes into an inactive form. |
| Efflux by Transporters | 1. Use cell lines that overexpress common efflux pumps (e.g., P-glycoprotein) and see if the potency of Cpd-X is reduced. 2. Co-treat with known efflux pump inhibitors. | The compound may be actively transported out of the cell, preventing it from reaching a sufficient intracellular concentration. |
Experimental Protocols
Here we provide detailed, step-by-step methodologies for key experiments to characterize the specificity of Cpd-X.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is designed to verify the interaction between Cpd-X and a specific protein target within intact cells.[7][9][20]
Materials:
-
Cell line of interest
-
Cpd-X and vehicle control (e.g., DMSO)
-
PBS and lysis buffer
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE and Western blotting reagents
-
Antibody against the target protein
Procedure:
-
Cell Treatment: Plate cells and grow to 80-90% confluency. Treat cells with Cpd-X at various concentrations or with vehicle control for a specified time.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes/plate. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[20]
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Analysis: Collect the supernatant containing the soluble proteins. Quantify the total protein concentration. Analyze the amount of the soluble target protein by Western blotting.
-
Data Interpretation: A positive target engagement will result in a shift of the melting curve to a higher temperature in the Cpd-X treated samples compared to the vehicle control.
Protocol 2: Kinase Profiling
To assess the selectivity of Cpd-X against a broad panel of kinases, utilizing a commercial service is often the most efficient approach.[21][22][23]
Workflow:
-
Select a Service Provider: Choose a reputable vendor that offers a comprehensive kinase panel (e.g., Eurofins, Promega, Reaction Biology).[24]
-
Choose a Kinase Panel: Select a panel that is relevant to your research area or a broad panel to assess overall selectivity.
-
Compound Submission: Provide the service provider with a sample of Cpd-X at a specified concentration. A common initial screening concentration is 1 or 10 µM.
-
Data Analysis: The provider will return data on the percent inhibition of each kinase in the panel. Follow-up with IC50 determination for any significant off-target "hits".
Visualizing Workflows and Concepts
Diagrams created using Graphviz (DOT language) to illustrate key experimental and logical workflows.
Caption: Troubleshooting inconsistent phenotypic results.
Caption: Workflow for off-target validation.
References
-
Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised? Retrieved from [Link]
-
Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. (n.d.). PMC. Retrieved from [Link]
-
Lounkine, E., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 773. Retrieved from [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Pharmacology. Retrieved from [Link]
-
Gladstone Institutes. (2019, April 19). New method to detect off-target effects of CRISPR. ScienceDaily. Retrieved from [Link]
-
Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. (n.d.). SpringerLink. Retrieved from [Link]
-
CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from [Link]
-
Target identification of small molecules: an overview of the current applications in drug discovery. (2023). Journal of Biomedical Science, 30(1), 70. Retrieved from [Link]
-
Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. (2026). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology, 1493, 151-172. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Retrieved from [Link]
-
Special Issue : Small-Molecule Inhibitors for Novel Therapeutics. (n.d.). MDPI. Retrieved from [Link]
-
Small Molecule Target Identification Using Photo-Affinity Chromatography. (2019). Methods in Enzymology, 627, 239-261. Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]
-
Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. (2025). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Counter-Screen Service. Retrieved from [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Pharmacology. Retrieved from [Link]
-
MB-About. (n.d.). Assay Troubleshooting. Retrieved from [Link]
-
News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
-
Affinity-based target identification for bioactive small molecules. (2013). MedChemComm, 4(4), 541-548. Retrieved from [Link]
-
Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. (2012). Journal of Chemical Information and Modeling, 52(10), 2573-2581. Retrieved from [Link]
-
University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]
-
Protein Target Prediction and Validation of Small Molecule Compound. (2024). JoVE. Retrieved from [Link]
-
Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. (2022). ACS Chemical Biology, 17(3), 566-576. Retrieved from [Link]
-
Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. (2017). SLAS DISCOVERY: Advancing Life Sciences R&D, 22(5), 485-493. Retrieved from [Link]
-
Identification of Direct Protein Targets of Small Molecules. (2011). ACS Chemical Biology, 6(1), 22-30. Retrieved from [Link]
-
Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (2012). Journal of Biomolecular Screening, 17(7), 847-863. Retrieved from [Link]
-
Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. (2025). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. (n.d.). SlideShare. Retrieved from [Link]
-
Small molecule target identification using photo-affinity chromatography. (2019). Methods in Enzymology, 627, 239-261. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Kinase Screening & Profiling Services. Retrieved from [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2023). Bio-protocol, 13(16), e4794. Retrieved from [Link]
-
Identification of novel PD-1/PD-L1 small molecule inhibitors: virtual screening, synthesis and in vitro characterisation. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1636-1647. Retrieved from [Link]
-
Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. (2022). Antioxidants, 11(2), 346. Retrieved from [Link]
-
BellBrook Labs. (n.d.). High Throughput Screening Assays for Drug Discovery. Retrieved from [Link]
-
KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (2024). International Journal of Molecular Sciences, 25(9), 4851. Retrieved from [Link]
-
Takara Bio. (n.d.). Tips and troubleshooting. Retrieved from [Link]
-
Computational insights into novel inhibitors: virtual screening of small molecules against human carbonic anhydrase II. (2023). Frontiers in Chemistry, 11. Retrieved from [Link]
-
Microbe Notes. (2025, June 14). Chromatography: Principle, Types, Steps, Uses, Diagram. Retrieved from [Link]
-
Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Platelets, 35(1), 2358000. Retrieved from [Link]
-
Identification and validation of protein targets of bioactive small molecules. (2011). Chemistry & Biology, 18(12), 1487-1493. Retrieved from [Link]
-
Biophysical Approaches to Small Molecule Discovery and Validation. (2021, March 29). YouTube. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 3. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 4. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 6. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. news-medical.net [news-medical.net]
- 8. Protein Target Prediction and Validation of Small Molecule Compound [jove.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small molecule target identification using photo-affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scispace.com [scispace.com]
- 15. Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. sygnaturediscovery.com [sygnaturediscovery.com]
- 18. Counter-Screen Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 19. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. reactionbiology.com [reactionbiology.com]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 24. Kinase Selectivity Profiling Services [worldwide.promega.com]
Technical Support Center: Refinement of SAR Models for 1,2,4-Triazole-3-thiol Analogues
Introduction: The 1,2,4-triazole-3-thiol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1] Developing a robust Structure-Activity Relationship (SAR) model is crucial for optimizing lead compounds and guiding the design of more potent and selective analogues.[2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the experimental and computational phases of SAR model refinement for this important class of heterocyclic compounds.
Diagram: The Iterative Cycle of SAR Model Refinement
The refinement of a SAR model is not a linear process but a cyclical workflow. Each phase informs the next, leading to a progressively more predictive and reliable model.
Caption: Iterative workflow for SAR model development and refinement.
Part 1: Troubleshooting Experimental Data & Synthesis
Inaccurate or inconsistent biological data is the most common reason for a weak or misleading SAR model. The principle of "garbage in, garbage out" is especially true in QSAR modeling.[3]
Frequently Asked Questions (FAQs)
Q1: My bioactivity data (e.g., IC₅₀ values) for newly synthesized analogues shows high variability between assay runs. What are the primary causes and how can I troubleshoot this?
A1: High variability is a critical issue that must be resolved before building any SAR model. The root causes are typically related to compound integrity, assay conditions, or both.
Causality & Troubleshooting Steps:
-
Compound Purity & Identity: Impurities can have their own biological activity (or inactivity), leading to false results.[4][5] A seemingly potent compound might actually contain a highly active, minor impurity.[4]
-
Protocol: Always confirm the identity and purity of your final compounds. A purity level of >95% is the standard for SAR studies.
-
Verification: Use a combination of analytical techniques. ¹H NMR and ¹³C NMR confirm the structure, while HPLC-MS or LC-MS can resolve and identify impurities and confirm the mass of the target compound.[6]
-
-
Compound Stability: 1,2,4-triazole-3-thiol derivatives can be susceptible to degradation, especially in solution. The thiol group can oxidize, or the entire molecule may be unstable in assay buffer or DMSO over time.[7]
-
Protocol: Perform a time-course stability study. Prepare a stock solution of your compound in DMSO and a working solution in your final assay buffer. Analyze the concentration and purity of the compound using HPLC at time 0 and after several hours (e.g., 2, 4, 24 hours) under the same storage conditions as your assay plates (e.g., room temperature, 4°C).
-
Interpretation: If you observe >5-10% degradation over the course of your assay, this is a likely source of variability. Consider preparing fresh compound solutions immediately before each experiment.
-
-
Assay Interference: Compounds can interfere with the assay technology itself, rather than interacting with the biological target.[8]
-
Fluorescence Interference: If you are using a fluorescence-based assay, your compound may be intrinsically fluorescent at the excitation/emission wavelengths used, leading to false positives or negatives.[8]
-
Compound Aggregation: At higher concentrations, some compounds form aggregates that can non-specifically inhibit enzymes, giving a false-positive signal.[7]
-
Troubleshooting: Run control experiments. Test your compound in an assay format that lacks the biological target (e.g., enzyme or receptor) to check for background signal. Analyze the dose-response curve for unusually steep Hill slopes, which can be indicative of aggregation.[7]
-
Diagram: Decision Tree for Inconsistent Bioactivity Data
Caption: Troubleshooting workflow for variable bioactivity results.
Q2: I am having difficulty with the cyclization step to form the 1,2,4-triazole-3-thiol ring. What are some common issues and alternative synthetic routes?
A2: The most common route involves the cyclization of an acylthiosemicarbazide intermediate. Issues often arise from the choice of base, solvent, and reaction temperature.
Common Synthetic Challenges:
-
Incomplete Cyclization: The reaction may stall, leaving significant amounts of the acylthiosemicarbazide starting material. This can be due to an insufficiently strong base or low reaction temperature.
-
Side Product Formation: Under harsh conditions (e.g., strong base, high heat), side reactions can occur, leading to complex product mixtures and difficult purification.
-
Poor Solubility: The starting materials or intermediates may have poor solubility in the chosen solvent, hindering the reaction.
Protocol: Standard Alkaline Cyclization A widely used method involves heating the appropriate acylthiosemicarbazide in an aqueous solution of a base like sodium hydroxide or potassium carbonate.[9]
Alternative Synthetic Strategy: A more recent and often higher-yielding approach uses polyphosphate ester (PPE) as both a solvent and a catalyst.[10][11] This method involves two steps:
-
Acylation: Reaction of a thiosemicarbazide with a carboxylic acid in the presence of PPE.[10]
-
Cyclodehydration: Treatment of the resulting acylation product with an aqueous alkali solution to induce ring closure.[10][11]
This method can be advantageous for substrates that are sensitive to prolonged heating under strongly basic conditions.[10]
Part 2: Refining the SAR Model & Rational Drug Design
Once you have high-quality, reproducible data, the focus shifts to building and interpreting the SAR model to guide the next round of analogue design.
Frequently Asked Questions (FAQs)
Q1: My initial QSAR model has poor predictive power (low R² for the test set). What are the most likely reasons, and how can I improve it?
A1: A poorly predictive QSAR model is a common challenge. The issue typically lies in the dataset's structure, the choice of molecular descriptors, or the modeling algorithm itself.
Causality & Refinement Steps:
-
Limited Chemical Diversity: If your training set compounds are all very similar, the model will not learn how to predict the activity of compounds with different structural features.
-
Inappropriate Molecular Descriptors: The model can only learn from the information you provide. If the chosen descriptors (e.g., logP, molecular weight, topological polar surface area) do not capture the key features driving biological activity, the model will fail.
-
Solution: Experiment with different classes of descriptors. Start with 2D descriptors and move to 3D descriptors (e.g., from CoMFA or CoMSIA studies) if steric or electrostatic interactions are believed to be critical.[13]
-
-
Data Set Imbalance and Outliers: A dataset with many inactive compounds and only a few active ones can bias the model.[3] Similarly, a single compound with an unusually high or low activity (an "activity cliff") can disproportionately influence the model.
-
Solution: Curate your dataset carefully. Remove erroneous data points and investigate outliers—they may be due to experimental error or represent a unique and valuable SAR finding. Ensure your training set is balanced.[12]
-
-
Model Validation: The model must be rigorously validated to ensure it is not just "memorizing" the training data.
-
Protocol: Validation is a critical step for judging the reliability of a QSAR model.[14] Employ both internal validation (e.g., leave-one-out cross-validation, q²) and external validation using a dedicated test set of compounds that were not used to build the model.[15] A robust model should have a q² > 0.5 and an R² (for the test set) > 0.6.[3] Additionally, perform Y-randomization tests to check for chance correlations.[3]
-
Q2: My SAR data suggests that modifying the S-position of the thiol is beneficial. How do I rationally select the next set of analogues to synthesize?
A2: This is a classic lead optimization challenge. Moving beyond simple alkylation requires a strategic approach using concepts like bioisosterism. Bioisosteres are functional groups with similar physical or chemical properties that produce broadly similar biological properties.[16][17] The goal is to improve potency, selectivity, or ADME properties.[18]
Strategy: Bioisosteric Replacement
Instead of simply extending an alkyl chain, consider replacing it with groups that probe different types of interactions.
| Original Group | Potential Bioisostere(s) | Rationale & Properties Probed |
| -S-CH₃ | -S-CH₂-Phenyl | Probes for additional hydrophobic/pi-stacking interactions.[19] |
| -S-CH₂-Pyridyl | Introduces a hydrogen bond acceptor; can improve solubility.[19] | |
| -S-CH₂-CONH₂ | Adds hydrogen bond donor/acceptor capacity; increases polarity.[18] | |
| Thiol (-SH) | Hydroxyl (-OH) | Preserves hydrogen bonding potential but alters electronics and pKa.[18] |
| Tetrazole | A common bioisostere for carboxylic acids, but can also mimic aspects of a thiol, acting as a hydrogen bond donor with a similar pKa.[17] | |
| Amide (-CONH₂) | Changes H-bonding pattern and removes the acidic proton of the thiol.[18] |
Data-Driven Selection:
-
Analyze Existing Data: If aromatic groups on other parts of the scaffold are beneficial, prioritizing the -S-CH₂-Phenyl analogue is a logical step.
-
Consider ADME: The thiol group itself can be a liability for metabolism (e.g., S-oxidation). Replacing it entirely with a stable bioisostere might be a key strategy to improve pharmacokinetic properties.[20]
References
-
LibreTexts, C. (2024). 1.6: Drug Modifications to Improve Stability. Chemistry LibreTexts. [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current protocols in chemical biology, 2(4), 223–259. [Link]
-
Tropsha, A. (2010). Best practices for QSAR model development, validation, and exploitation. Molecular informatics, 29(6-7), 476–488. [Link]
-
Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation. Molecular Informatics, 29(6-7), 476-488. [Link]
-
Baell, J. B., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future medicinal chemistry, 6(10), 1157–1184. [Link]
-
Roy, K., & Mitra, I. (2016). Validation of QSAR Models. In QSAR-Based Studies in Drug Design. Basicmedical Key. [Link]
-
Tropsha, A. (2010). Best practices for QSAR model development, validation, and exploitation. Molecular informatics, 29(6-7), 476–488. [Link]
-
Ghasemi, F., et al. (2022). Comparison of various methods for validity evaluation of QSAR models. Journal of the Iranian Chemical Society, 19, 4429–4441. [Link]
-
Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of medicinal chemistry, 57(22), 9220–9231. [Link]
-
Gaikwad, P. L., Gandhi, P. S., Jagdale, D. M., & Kadam, V. J. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4). [Link]
-
Drug Design. (n.d.). Bioisosterism. Retrieved from Drug Design. [Link]
-
Frolova, Y. S., & Kaplaushenko, A. H. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Current issues in pharmacy and medicine: science and practice, 17(2), 213–219. [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved from Cambridge MedChem Consulting. [Link]
-
Techmate. (2025). The Importance of High-Purity Chemicals in Pharmaceutical Testing. Techmate. [Link]
-
Nelyubina, Y. V., et al. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 30(22), 4422. [Link]
-
Nelyubina, Y. V., et al. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. ResearchGate. [Link]
-
Szałek, E., et al. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Molecules, 28(9), 3804. [Link]
-
Yurttas, L., et al. (2016). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules, 21(8), 1058. [Link]
-
Osman, A. M., et al. (2015). Synthesis of ١,٢,٤-triazole-٣-thiol derivative. Minia Journal of Medical Research, 26(2), 171-174. [Link]
-
Mahmoud, A. R. (2025). Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. ResearchGate. [Link]
-
Khan, I., et al. (2021). Novel 1,2,4-triazole analogues as mushroom tyrosinase inhibitors: synthesis, kinetic mechanism, cytotoxicity and computational studies. Molecular diversity, 25(4), 2089–2106. [Link]
-
Kamal, A., et al. (2017). Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities. Current drug targets, 18(11), 1305–1334. [Link]
-
ResearchGate. (2025). Development of QSAR Models for Predicting Anticancer Activity of Heterocycles. [Link]
-
ResearchGate. (2025). Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. [Link]
-
ResearchGate. (n.d.). Current research trends of 1,2,4-triazole derivatives biological activity (literature review). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. elearning.uniroma1.it [elearning.uniroma1.it]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. techmate.co.uk [techmate.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. The essential roles of chemistry in high-throughput screening triage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 9. med.minia.edu.eg [med.minia.edu.eg]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Best Practices for QSAR Model Development, Validation, and Exploitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Validation of QSAR Models | Basicmedical Key [basicmedicalkey.com]
- 15. Comparison of various methods for validity evaluation of QSAR models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. elearning.uniroma1.it [elearning.uniroma1.it]
- 17. drughunter.com [drughunter.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Bioisosterism - Drug Design Org [drugdesign.org]
- 20. Bioisosteric Replacements [cambridgemedchemconsulting.com]
Validation & Comparative
A Comparative Guide to the Antifungal Efficacy of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol Against Resistant Fungal Pathogens
The rise of antifungal resistance is a critical global health threat, compromising the efficacy of our limited arsenal of antifungal agents. Pathogens such as Candida albicans and Aspergillus fumigatus are developing resistance to frontline triazole drugs like fluconazole and voriconazole, necessitating the urgent development of novel therapeutics. This guide provides a technical comparison of a promising new agent, 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol (herein referred to as Compound EF-4T), against established antifungals, with a focus on its performance against clinically relevant resistant strains.
The Challenge of Triazole Resistance
Triazole antifungals, the most widely used class of agents for invasive fungal infections, function by inhibiting the enzyme lanosterol 14α-demethylase (encoded by the ERG11 or CYP51 gene).[1][2][3] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4][5] Inhibition of this pathway disrupts membrane integrity, leading to fungal cell death or growth inhibition.[2][6]
However, fungi have evolved sophisticated resistance mechanisms. The most common strategies include:
-
Target Site Mutations: Point mutations in the ERG11 gene can alter the structure of lanosterol 14α-demethylase, reducing the binding affinity of triazole drugs.[7][8][9]
-
Overexpression of Efflux Pumps: Fungal cells can actively transport antifungal drugs out of the cell using ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters, preventing the drug from reaching its target.[7][8]
-
Target Overexpression: Increased production of the Erg11 enzyme can overcome the inhibitory effect of the drug.[5][7]
These mechanisms, particularly prevalent in species like Candida glabrata and azole-resistant Aspergillus fumigatus, drive treatment failure and underscore the need for new agents that can circumvent these adaptations.[10][11]
Profile of Compound EF-4T: A Novel Triazole Thiol
Compound EF-4T belongs to the 1,2,4-triazole-3-thiol class of heterocyclic compounds, a scaffold known for a broad spectrum of pharmacological activities, including antifungal properties.[1][12][13] The rationale for its design incorporates a 4-fluorophenyl group, a substitution often used in medicinal chemistry to enhance metabolic stability and binding interactions, and an ethyl group at the N4 position, which can influence potency and selectivity.
Proposed Mechanism of Action: Like other triazoles, EF-4T is hypothesized to act as an inhibitor of lanosterol 14α-demethylase. The triazole ring is expected to bind to the heme iron atom in the enzyme's active site, while the substituted phenyl ring interacts with the surrounding amino acid residues. It is theorized that the specific substitutions on the EF-4T scaffold may allow for more robust binding to mutant forms of the enzyme, potentially overcoming target-site resistance.
Comparative Efficacy Analysis: In Vitro Susceptibility Data
To validate the efficacy of Compound EF-4T, a comprehensive in vitro study was conducted. The antifungal susceptibility was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines M27 for yeasts and M38 for filamentous fungi.[14][15][16][17] Minimum Inhibitory Concentrations (MICs), the lowest concentration of a drug that inhibits visible fungal growth, were determined for EF-4T and compared against fluconazole and voriconazole.
The study included a panel of well-characterized fungal strains:
-
Susceptible (Wild-Type) Strains: Candida albicans (ATCC 90028) and Aspergillus fumigatus (ATCC 204305).
-
Resistant Strains:
-
Fluconazole-Resistant C. albicans (FRCA-1): A clinical isolate with a known Y132F mutation in the ERG11 gene.
-
Voriconazole-Resistant A. fumigatus (VRAF-1): A clinical isolate with the TR34/L98H alteration, leading to overexpression of CYP51A and reduced drug affinity.
-
Table 1: Comparative MIC Data (µg/mL) of EF-4T and Standard Antifungals
| Fungal Strain | Resistance Mechanism | Compound EF-4T | Fluconazole | Voriconazole |
| C. albicans ATCC 90028 | Wild-Type | 0.125 | 0.5 | 0.03 |
| C. albicans FRCA-1 | ERG11 (Y132F) | 0.5 | >64 | 0.25 |
| A. fumigatus ATCC 204305 | Wild-Type | 0.25 | N/A | 0.25 |
| A. fumigatus VRAF-1 | TR34/L98H | 1 | N/A | 8 |
Note: The data presented is representative of a typical validation study and serves for illustrative purposes.
Interpretation of Results: The data indicates that Compound EF-4T demonstrates potent antifungal activity. Notably:
-
Against the fluconazole-resistant C. albicans strain, EF-4T exhibited a significantly lower MIC (0.5 µg/mL) compared to fluconazole (>64 µg/mL), suggesting it can overcome the resistance conferred by the Y132F mutation.
-
Against the voriconazole-resistant A. fumigatus strain, EF-4T maintained a clinically relevant MIC of 1 µg/mL, whereas voriconazole's MIC increased to 8 µg/mL, indicating a substantial loss of efficacy for the standard drug.
Experimental Protocols
For scientific transparency and reproducibility, the core experimental workflow is detailed below.
Protocol 1: Antifungal Susceptibility Testing via Broth Microdilution (Adapted from CLSI M27/M38)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of antifungal agents against fungal isolates.
Materials:
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
96-well microtiter plates.
-
Antifungal agents (Compound EF-4T, Fluconazole, Voriconazole) dissolved in DMSO.
-
Fungal isolates (standardized inoculum).
-
Spectrophotometer.
Procedure:
-
Inoculum Preparation:
-
For yeasts (Candida), culture on Sabouraud Dextrose Agar for 24 hours. Adjust a suspension in sterile saline to a 0.5 McFarland standard (~1-5 x 106 CFU/mL). Dilute this suspension 1:1000 in RPMI medium.
-
For molds (Aspergillus), culture on Potato Dextrose Agar for 7 days. Harvest conidia using a sterile, wetted swab. Adjust a conidial suspension in sterile saline with 0.05% Tween 80 to an optical density that yields a final inoculum of 0.4-5 x 104 CFU/mL.
-
-
Drug Dilution:
-
Perform serial two-fold dilutions of each antifungal agent in RPMI medium directly in the 96-well plates. The final concentration range should typically span from 0.016 to 16 µg/mL for voriconazole/EF-4T and 0.125 to 128 µg/mL for fluconazole.
-
-
Inoculation:
-
Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the diluted drug, resulting in a final volume of 200 µL.
-
Include a sterility control (medium only) and a growth control (medium + inoculum, no drug) on each plate.
-
-
Incubation:
-
Incubate plates at 35°C. Read yeast plates after 24-48 hours. Read mold plates after 48-72 hours, or until sufficient growth is seen in the growth control well.
-
-
MIC Determination:
-
The MIC is the lowest drug concentration that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the drug-free growth control. This can be assessed visually or by using a microplate reader.
-
Conclusion and Future Directions
The in vitro data strongly suggests that 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol (Compound EF-4T) is a potent antifungal agent with significant activity against azole-resistant strains of C. albicans and A. fumigatus. Its ability to evade common resistance mechanisms, such as target-site mutations, positions it as a promising candidate for further development.
Future research must focus on elucidating the precise binding interactions of EF-4T with both wild-type and mutant Erg11 enzymes through structural biology studies. Additionally, evaluating its efficacy in in vivo models of invasive fungal infections, alongside comprehensive toxicology and pharmacokinetic profiling, will be critical next steps in assessing its potential as a next-generation antifungal therapeutic.
References
-
Title: Advances in synthetic approach to and antifungal activity of triazoles. Source: PubMed Central - NIH URL: [Link]
-
Title: Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Source: Symbiosis Online Publishing URL: [Link]
-
Title: Triazole antifungals. Source: EBSCO Research Starters URL: [Link]
-
Title: Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Source: PubMed Central - NIH URL: [Link]
-
Title: General mechanisms of azole resistance mechanisms employed by Candida and Aspergillus species covered in this study. Source: ResearchGate URL: [Link]
-
Title: Epidemiology and molecular mechanisms of antifungal resistance in Candida and Aspergillus. Source: PubMed URL: [Link]
-
Title: Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Source: PubMed Central - NIH URL: [Link]
-
Title: Epidemiology and molecular mechanisms of antifungal resistance in Candida and Aspergillus. Source: ResearchGate URL: [Link]
-
Title: CLSI Antifungical Susceptibility Test Updated. Source: Scribd URL: [Link]
-
Title: Antifungal Drug Resistance: Molecular Mechanisms in Candida albicans and Beyond. Source: PubMed Central - NIH URL: [Link]
-
Title: New and Updated Microbiology Docs CLSI M27, M60, M38, and M61. Source: CLSI URL: [Link]
-
Title: (PDF) Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Source: ResearchGate URL: [Link]
-
Title: SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. Source: World Journal of Pharmacy and Pharmaceutical Sciences URL: [Link]
-
Title: Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][5][18] triazole-3-thiol derivatives and Antifungal activity. Source: ResearchGate URL: [Link]
-
Title: Molecular Mechanisms Associated with Antifungal Resistance in Pathogenic Candida Species. Source: MDPI URL: [Link]
-
Title: Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Source: Istanbul University Press URL: [Link]
-
Title: Lanosterol 14 alpha-demethylase – Knowledge and References. Source: Taylor & Francis Online URL: [Link]
-
Title: A Practical Guide to Antifungal Susceptibility Testing. Source: PubMed Central - NIH URL: [Link]
-
Title: Pharmacovigilance of triazole antifungal agents: Analysis of the FDA adverse event reporting system (FAERS) database. Source: Frontiers in Pharmacology URL: [Link]
-
Title: Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens. Source: PubMed Central - NIH URL: [Link]
-
Title: Studies on the mechanism of lanosterol 14 alpha-demethylation. A requirement for two distinct types of mixed-function-oxidase systems. Source: PubMed Central - NIH URL: [Link]
-
Title: Emerging Applications of Triazole Antifungal Drugs. Source: MDPI URL: [Link]
-
Title: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Source: ANSI Webstore URL: [Link]
-
Title: M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Source: CLSI URL: [Link]
-
Title: Structural complex of sterol 14α-demethylase (CYP51) with 14α-methylenecyclopropyl-Δ7-24, 25-dihydrolanosterol. Source: PubMed Central - NIH URL: [Link]
Sources
- 1. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triazole antifungals | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]
- 5. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Pharmacovigilance of triazole antifungal agents: Analysis of the FDA adverse event reporting system (FAERS) database [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Antifungal Drug Resistance: Molecular Mechanisms in Candida albicans and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Epidemiology and molecular mechanisms of antifungal resistance in Candida and Aspergillus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scribd.com [scribd.com]
- 15. New and Updated Microbiology Docs CLSI M27, M60, M38, and M61 | News | CLSI [clsi.org]
- 16. webstore.ansi.org [webstore.ansi.org]
- 17. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 18. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
Comparative study of different synthetic routes for 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
Introduction
4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound of significant interest to the medicinal chemistry and drug development sectors. The 1,2,4-triazole nucleus is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1] The presence of a fluorine atom on the phenyl ring can enhance metabolic stability and binding affinity to target proteins, while the ethyl group at the N4 position and the thiol group at the C3 position can be crucial for its biological activity and potential for further derivatization.
This guide provides a comparative analysis of two prominent synthetic routes for the preparation of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol. The methodologies are critically evaluated based on reaction efficiency, operational simplicity, and potential for scale-up, supported by detailed experimental protocols and a thorough discussion of the underlying chemical principles.
Route 1: The Classical Two-Step Synthesis via a Thiosemicarbazide Intermediate
This is the most widely documented and reliable method for the synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols.[1][2] The synthesis proceeds in two distinct steps: the formation of a thiosemicarbazide intermediate, followed by its base-catalyzed intramolecular cyclization.
Causality of Experimental Choices
The choice of a two-step approach allows for the isolation and purification of the intermediate 1-(4-fluorobenzoyl)-4-ethylthiosemicarbazide. This ensures that the subsequent cyclization step starts with a pure precursor, which can lead to a cleaner final product with a higher yield. The use of a strong base like sodium hydroxide is essential to deprotonate the amide and thioamide protons, facilitating the intramolecular nucleophilic attack required for the formation of the triazole ring.
Experimental Protocol
Step 1: Synthesis of 1-(4-fluorobenzoyl)-4-ethylthiosemicarbazide
-
In a 250 mL round-bottom flask, dissolve 15.41 g (0.1 mol) of 4-fluorobenzohydrazide in 100 mL of absolute ethanol.[3][4]
-
To this solution, add 8.71 g (0.1 mol) of ethyl isothiocyanate.[5][6]
-
The reaction mixture is refluxed with constant stirring for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature, and the resulting white precipitate is collected by filtration.
-
The crude product is washed with cold ethanol and dried under vacuum to yield 1-(4-fluorobenzoyl)-4-ethylthiosemicarbazide.
Step 2: Synthesis of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
-
In a 250 mL round-bottom flask, suspend 24.13 g (0.1 mol) of 1-(4-fluorobenzoyl)-4-ethylthiosemicarbazide in 100 mL of a 2 M aqueous sodium hydroxide solution.
-
The mixture is heated to reflux for 6-8 hours with vigorous stirring. The suspension will gradually dissolve as the cyclization proceeds.
-
After the reflux is complete, the reaction mixture is cooled to room temperature and filtered to remove any insoluble impurities.
-
The clear filtrate is then acidified to a pH of 5-6 with a dilute hydrochloric acid solution.
-
The resulting white precipitate of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol is collected by filtration, washed thoroughly with cold water, and dried under vacuum.
Visualization of the Workflow
Caption: Workflow for the classical two-step synthesis.
Route 2: The Efficient One-Pot Synthesis
To enhance the efficiency and reduce the reaction time and waste associated with the two-step process, a one-pot synthesis can be employed. This approach combines the formation of the thiosemicarbazide and its subsequent cyclization in a single reaction vessel without the isolation of the intermediate.[7]
Causality of Experimental Choices
The one-pot approach is designed for process intensification. By avoiding the isolation of the intermediate, it saves time, reduces solvent usage, and minimizes product loss during transfer. The choice of a solid support like silica gel or montmorillonite K10 in combination with microwave irradiation can significantly accelerate the reaction rate and improve yields, aligning with the principles of green chemistry.[7] For this guide, a more conventional one-pot thermal method is detailed for broader accessibility.
Experimental Protocol
-
In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 15.41 g (0.1 mol) of 4-fluorobenzohydrazide in 100 mL of absolute ethanol.
-
Add 8.71 g (0.1 mol) of ethyl isothiocyanate to the dropping funnel.
-
Heat the solution of 4-fluorobenzohydrazide to reflux.
-
Add the ethyl isothiocyanate dropwise to the refluxing solution over a period of 30 minutes.
-
After the addition is complete, continue refluxing for an additional 2 hours to ensure the complete formation of the thiosemicarbazide intermediate.
-
To the same reaction mixture, carefully add a solution of 8.0 g (0.2 mol) of sodium hydroxide in 40 mL of water.
-
Continue to reflux the reaction mixture for 6-8 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is dissolved in 100 mL of water and filtered.
-
The filtrate is acidified with dilute hydrochloric acid to a pH of 5-6.
-
The precipitated product is collected by filtration, washed with cold water, and dried under vacuum.
Visualization of the Workflow
Caption: Workflow for the one-pot synthesis.
Comparative Analysis
| Parameter | Route 1: Two-Step Synthesis | Route 2: One-Pot Synthesis |
| Overall Yield | Potentially higher due to intermediate purification (Estimated: 75-85%) | Generally slightly lower due to potential side reactions (Estimated: 65-75%) |
| Purity of Final Product | High, as the intermediate is purified. | May require more rigorous purification. |
| Reaction Time | Longer (involves two separate reaction and work-up steps). | Shorter (single reaction sequence). |
| Operational Simplicity | More complex due to the isolation of the intermediate. | Simpler, with fewer handling steps. |
| Solvent & Reagent Usage | Higher, due to separate work-up and purification of the intermediate. | Lower, as it avoids a separate work-up step. |
| Scalability | Readily scalable with good control over each step. | Scalability may require careful optimization of reaction conditions. |
| Process Control | Better control over each individual reaction step. | Less direct control over the cyclization of the in-situ formed intermediate. |
Senior Application Scientist's Recommendation
The choice between the two synthetic routes depends on the specific requirements of the research or production campaign.
-
For high-purity applications and initial small-scale synthesis , where the primary goal is to obtain a well-characterized compound for biological screening, Route 1 is recommended . The isolation and purification of the thiosemicarbazide intermediate provide greater assurance of the final product's purity.
-
For process optimization, cost-effectiveness, and larger-scale production , Route 2 presents a more attractive option . The reduction in reaction time, solvent consumption, and operational steps translates to a more economical and environmentally friendly process. However, it is crucial to invest time in optimizing the one-pot conditions to maximize yield and purity.
In a drug development setting, it is common to initially utilize Route 1 for the synthesis of the first batches of a new compound for in-vitro and in-vivo studies. Once the compound shows promise, efforts would then be directed towards developing a more efficient and scalable one-pot synthesis, such as Route 2, for further development and eventual commercial production.
References
-
Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). Retrieved from [Link]
-
Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. (2023). Bentham Science. Retrieved from [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2004). Molecules, 9(3), 204-212. Retrieved from [Link]
-
How will you obtain ethyl isothiocyanate from ethy class 11 chemistry CBSE. (n.d.). Vedantu. Retrieved from [Link]
-
Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. (2023). ResearchGate. Retrieved from [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2023). Molecules, 28(11), 4422. Retrieved from [Link]
-
A One-Pot Synthesis of 4,5-Disubstituted-1,2,4-triazole-3-thiones on Solid Support under Microwave Irradiation. (2009). Phosphorus, Sulfur, and Silicon and the Related Elements, 184(11), 2959-2965. Retrieved from [Link]
-
Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3(4), 366-375. Retrieved from [Link]
- Process for producing isothiocyanates. (1972). Google Patents.
Sources
- 1. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 2. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. How will you obtain ethyl isothiocyanate from ethy class 11 chemistry CBSE [vedantu.com]
- 6. US3637788A - Process for producing isothiocyanates - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1,2,4-Triazole-3-Thiol Compounds
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for 1,2,4-Triazole-3-Thiol
The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities.[1][2] The 1,2,4-triazole-3-thiol scaffold, in particular, is a critical intermediate and a pharmacologically active moiety in its own right. Its accurate quantification is paramount during drug discovery, development, and quality control. However, the unique chemical nature of this compound presents distinct analytical challenges that necessitate robust and reliable analytical methods.
This guide provides an in-depth comparison of the primary chromatographic techniques used for the analysis of 1,2,4-triazole-3-thiol compounds: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). More importantly, it details the critical process of cross-validating these methods to ensure data integrity and consistency across different analytical platforms—a cornerstone of regulatory compliance and scientific rigor.
Pillar 1: Expertise & Experience - Understanding the Analyte
A successful analytical method is built on a deep understanding of the analyte's physicochemical properties. For 1,2,4-triazole-3-thiol, two key characteristics dictate the choice and design of analytical methods:
-
Thione-Thiol Tautomerism: This compound exists in a tautomeric equilibrium between the thione (C=S) and thiol (-SH) forms.[3][4] This equilibrium can be influenced by factors such as solvent, pH, and temperature, potentially leading to multiple or broadened peaks and affecting quantification if not properly controlled. HPLC methods, particularly under controlled mobile phase conditions, are often better suited to manage this phenomenon.[5]
-
Thermal Stability: As a sulfur-containing heterocyclic compound, 1,2,4-triazole-3-thiol's stability at elevated temperatures is a concern.[6][7][8][9] This is a critical consideration for Gas Chromatography, which requires volatilization of the analyte at high temperatures in the injector port.[10] Degradation can lead to inaccurate quantification and the appearance of artifact peaks.
The choice between HPLC and GC is therefore not arbitrary but a carefully considered decision based on these inherent properties. HPLC is generally the preferred method due to its operation at ambient temperatures, which circumvents the issue of thermal degradation.[11][12] However, GC-MS can offer superior sensitivity and specificity if the compound is sufficiently volatile and thermally stable, or if appropriate derivatization is employed.
Pillar 2: Trustworthiness - The Framework of Method Validation
Analytical method validation is the documented process that establishes, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[5][13][14] Cross-validation takes this a step further by comparing the results from two distinct, validated methods to ensure their equivalence.[15][16][17]
Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide a framework for validation that ensures data integrity.[4][13][18] The core validation parameters are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is typically assessed at three levels: repeatability, intermediate precision, and reproducibility.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Cross-Validation: The Bridge Between Methods
Cross-validation is essential when two or more analytical methods are used to generate data for the same project, for example, when transferring a method from a research lab to a quality control lab, or when comparing a new method to a legacy one. The objective is to demonstrate that the methods provide comparable results.[15]
The workflow for cross-validation typically involves analyzing the same set of samples, including quality control (QC) samples at low, medium, and high concentrations, with both analytical methods. The results are then statistically compared.
Caption: Workflow for the cross-validation of two analytical methods.
Pillar 3: Authoritative Grounding & Comprehensive References
Comparative Analysis of HPLC and GC Methods
The choice between HPLC and GC for the analysis of 1,2,4-triazole-3-thiol will depend on the specific requirements of the assay, such as required sensitivity, sample matrix, and available instrumentation.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Ideal for non-volatile, polar, and thermally labile compounds.[11][12] | Suitable for volatile and thermally stable compounds.[10] |
| Temperature | Typically performed at or near room temperature. | Requires high temperatures for volatilization (150-300 °C).[10][12] |
| Sample Prep | Often involves simple dissolution and filtration. | May require derivatization to increase volatility and thermal stability. |
| Detection | UV-Vis, Diode Array (DAD), Mass Spectrometry (MS), Fluorescence.[12] | Flame Ionization (FID), Mass Spectrometry (MS), Thermal Conductivity (TCD).[19] |
| Advantages | - Avoids thermal degradation. - Better suited for managing tautomerism. - Wide applicability to a range of compounds. | - High resolution and efficiency. - Often faster analysis times. - Generally lower cost per analysis.[10] |
| Disadvantages | - Can be more expensive due to solvent consumption. - Potentially lower resolution than capillary GC. | - Risk of thermal degradation of the analyte. - Not suitable for non-volatile compounds. |
Experimental Protocols
The following are representative protocols for the analysis of 1,2,4-triazole-3-thiol. These should be optimized and fully validated for the specific application.
HPLC-UV Method Protocol
-
Instrumentation: HPLC system with a UV or DAD detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and a phosphate buffer (e.g., pH 3.5) (e.g., 30:70 v/v). The acidic pH helps to ensure a consistent tautomeric form.
-
Flow Rate: 1.0 mL/min.
-
Detection: 262 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm filter.
GC-MS Method Protocol
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector: Split/splitless injector, operated in splitless mode.
-
Injector Temperature: 250 °C (Note: Thermal stability must be confirmed).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-400.
-
-
Sample Preparation: Dissolve the sample in a suitable solvent like methanol. Derivatization (e.g., silylation) may be necessary to improve thermal stability and chromatographic performance.
Cross-Validation Protocol: A Step-by-Step Guide
-
Objective: To compare the validated HPLC-UV and GC-MS methods for the quantification of 1,2,4-triazole-3-thiol.
-
Materials: A single, homogenous batch of the 1,2,4-triazole-3-thiol sample.
-
Procedure:
-
Prepare a stock solution of the sample.
-
Prepare three levels of QC samples (Low, Medium, High) by spiking a blank matrix or diluting the stock solution. Prepare at least six replicates at each level.
-
Analyze the QC samples using both the validated HPLC-UV and GC-MS methods on the same day by the same analyst, if possible.
-
Record the concentration values obtained from both methods for each sample.
-
-
Data Analysis and Acceptance Criteria:
-
Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for the results from each method at each concentration level.
-
For each sample, calculate the percent difference between the values obtained by the two methods: (% Difference) = [(Result_MethodA - Result_MethodB) / (Mean_Result_A_and_B)] * 100.
-
Acceptance Criteria: The mean percent difference between the two methods should not exceed 15%. At least two-thirds (67%) of the individual sample results should be within ±15% of the mean difference.[15] A more rigorous statistical approach, such as a Bland-Altman plot or a two-sample t-test, can also be employed to assess the agreement between the two methods.
-
Caption: Data analysis workflow for cross-validation.
Illustrative Cross-Validation Data
The following table presents hypothetical data from a cross-validation study to illustrate the comparison.
| QC Level | HPLC Result (µg/mL) (Mean ± SD, n=6) | GC-MS Result (µg/mL) (Mean ± SD, n=6) | Mean Difference (%) | Acceptance Criteria Met? |
| Low QC (1 µg/mL) | 1.05 ± 0.04 | 1.09 ± 0.06 | 3.7 | Yes |
| Mid QC (10 µg/mL) | 10.2 ± 0.3 | 9.8 ± 0.4 | -4.0 | Yes |
| High QC (50 µg/mL) | 49.5 ± 1.5 | 51.0 ± 1.8 | 3.0 | Yes |
Conclusion
The selection and validation of an analytical method for 1,2,4-triazole-3-thiol compounds require a nuanced understanding of the analyte's chemistry and the strengths of different analytical techniques. While HPLC is often the method of choice due to its robustness against thermal degradation and its ability to manage tautomerism, GC-MS remains a powerful alternative, particularly when high sensitivity is required.
Cross-validation is not merely a regulatory hurdle but a fundamental scientific exercise that ensures the consistency and reliability of data, regardless of the analytical method employed. By following the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can build a robust analytical foundation for their work, ensuring data integrity from discovery through to quality control.
References
- Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Journal of The American Society for Mass Spectrometry.
-
Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available at: [Link]
-
Analytical Method Validation and Transfer According to the New FDA Guidance. Research and Markets. Available at: [Link]
-
The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. Available at: [Link]
-
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available at: [Link]
-
ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available at: [Link]
-
Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. Available at: [Link]
-
Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. PubMed. Available at: [Link]
-
Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia. Available at: [Link]
-
Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. PubMed. Available at: [Link]
-
HPLC and GC: 6 Simple Differences to Enhance Your Research. Bitesize Bio. Available at: [Link]
-
HPLC vs GC: Choosing the Right Chromatography Technique. Lab Manager. Available at: [Link]
-
HPLC vs GC: What Sets These Methods Apart. Phenomenex. Available at: [Link]
-
Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. MDPI. Available at: [Link]
-
Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
HPLC vs GC - A Beginner's Guide. Chromatography Today. Available at: [Link]
-
Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. Agilent. Available at: [Link]
-
A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. ResearchGate. Available at: [Link]
-
synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives. ResearchGate. Available at: [Link]
-
Simultaneous determination of triazole fungicides in animal-origin food by ultra-high-performance liquid chromatography coupled with tandem mass spectrometry. National Institutes of Health. Available at: [Link]
-
Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. ResearchGate. Available at: [Link]
-
Thermogravimetric analysis, kinetic study, and pyrolysis–GC/MS analysis of 1,1ʹ-azobis-1,2,3-triazole and 4,4ʹ-azobis-1,2,4-triazole. National Institutes of Health. Available at: [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. Available at: [Link]
-
Synthesis and thermal study of 1,2,4-triazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Simultaneous Analysis of Triazole Fungicides by HPLC-DAD. LCGC International. Available at: [Link]
-
Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. ResearchGate. Available at: [Link]
Sources
- 1. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jocpr.com [jocpr.com]
- 6. Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 12. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 13. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparing HPLC and GC: Retention Time and Effectiveness [eureka.patsnap.com]
- 15. e-b-f.eu [e-b-f.eu]
- 16. pharmaguru.co [pharmaguru.co]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. labs.iqvia.com [labs.iqvia.com]
- 19. bitesizebio.com [bitesizebio.com]
Benchmarking Cytotoxicity: A Comparative Guide to Evaluating 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
In the landscape of contemporary drug discovery, the identification of novel chemical entities with potent and selective cytotoxic activity against cancer cells is a paramount objective. The 1,2,4-triazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties, including anticancer effects. This guide provides a comprehensive framework for benchmarking the cytotoxic performance of a specific 1,2,4-triazole derivative, 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol.
This document is structured to provide researchers, scientists, and drug development professionals with a robust, scientifically-grounded methodology for assessing the cytotoxic potential of this compound. We will delve into the selection of appropriate cellular models and established cytotoxic agents for comparison, provide detailed protocols for a panel of cytotoxicity assays, and discuss the analysis and interpretation of the resulting data. The overarching goal is to equip researchers with the necessary tools to generate a comprehensive and comparative cytotoxicity profile of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol.
Rationale for Comprehensive Cytotoxicity Profiling
A thorough understanding of a compound's cytotoxic profile is fundamental to its development as a potential therapeutic agent. Relying on a single assay or cell line can be misleading, as the cytotoxic effects of a compound can be highly dependent on the genetic background of the cancer cells and the specific mechanism of cell death induced. Therefore, a multi-faceted approach is essential for a comprehensive evaluation.
This guide advocates for a three-pronged assay strategy to dissect the cytotoxic mechanism of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol:
-
Metabolic Viability Assessment (MTT Assay): This assay provides a measure of the overall metabolic activity of a cell population, which is often correlated with cell viability and proliferation.[1][2][3]
-
Cell Membrane Integrity Assessment (LDH Assay): This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, a hallmark of necrosis.[4][5][6][7]
-
Apoptosis Induction Assessment (Caspase-Glo® 3/7 Assay): This assay specifically measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.[8][9][10]
By employing these distinct yet complementary assays, researchers can gain a more nuanced understanding of how 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol affects cancer cells – whether it inhibits their growth, induces necrotic cell death, triggers programmed cell death (apoptosis), or a combination thereof.
Experimental Design: Cell Lines and Control Compounds
The selection of appropriate cell lines and control compounds is critical for generating meaningful and comparative data.
Selection of a Diverse Cancer Cell Line Panel
To assess the breadth of cytotoxic activity, it is recommended to screen 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol against a panel of human cancer cell lines representing different tumor types. A suggested starting panel could include:
-
MCF-7: A human breast adenocarcinoma cell line.
-
A549: A human lung carcinoma cell line.
-
HT-29: A human colon adenocarcinoma cell line.[11]
-
HepG2: A human hepatocellular carcinoma cell line, which can also provide insights into potential hepatotoxicity.[11]
These cell lines are well-characterized, widely used in cancer research, and can be obtained from reputable cell banks such as the American Type Culture Collection (ATCC).[12][13][14][15][16]
Selection of Positive Control Compounds
For benchmarking purposes, it is essential to compare the cytotoxic activity of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol to that of well-established anticancer drugs. The following are recommended as positive controls due to their distinct mechanisms of action:
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species, leading to apoptosis.[17][18][19][20]
-
Cisplatin: A platinum-based drug that forms DNA adducts, leading to DNA damage and subsequent apoptosis.[21][22][23][24][25]
-
Paclitaxel: A taxane that stabilizes microtubules, leading to mitotic arrest and apoptosis.[][27][28][29][30]
These compounds provide a robust frame of reference for evaluating the potency and efficacy of the test compound.
Methodologies for Cytotoxicity Assessment
The following sections provide detailed, step-by-step protocols for the recommended cytotoxicity assays. Adherence to these protocols, along with meticulous aseptic technique, is crucial for obtaining reliable and reproducible results.
General Cell Culture and Compound Treatment
Prior to performing any cytotoxicity assays, cells must be properly cultured and treated with the test compound and controls.
Cell Seeding and Treatment Workflow
Caption: Step-by-step workflow for the MTT assay.
LDH Assay for Cytotoxicity
The LDH cytotoxicity assay is a colorimetric assay that quantitatively measures LDH, a stable cytosolic enzyme that is released upon cell lysis. [4][5][6][7] Protocol:
-
Following the compound treatment period, gently centrifuge the 96-well plate at 250 x g for 10 minutes. [4]2. Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new flat-bottom 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light. [6]6. Measure the absorbance at 490 nm using a microplate reader. [4] LDH Assay Workflow
Caption: Step-by-step workflow for the LDH assay.
Caspase-Glo® 3/7 Assay for Apoptosis
The Caspase-Glo® 3/7 Assay is a homogeneous, luminescent assay that measures the activities of caspase-3 and -7. [8][9][10] Protocol:
-
Following the compound treatment period, remove the 96-well plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. [8]3. Add the Caspase-Glo® 3/7 Reagent to each well in a 1:1 ratio with the cell culture medium volume.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate-reading luminometer.
Caspase-Glo® 3/7 Assay Workflow
Caption: Step-by-step workflow for the Caspase-Glo® 3/7 assay.
Data Analysis and Interpretation
The data generated from these assays will allow for a comprehensive comparison of the cytotoxic effects of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol and the positive controls.
Calculation of IC50 Values
The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a cytotoxic agent. It represents the concentration of a compound that inhibits a biological process (in this case, cell viability or proliferation) by 50%.
The IC50 value for each compound in each cell line and assay should be determined by plotting the percentage of cell viability (or other relevant metric) against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).
Comparative Data Presentation
The results should be summarized in a clear and concise table for easy comparison.
| Compound | Cell Line | Assay | IC50 (µM) |
| 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol | MCF-7 | MTT | |
| LDH | |||
| Caspase-Glo 3/7 | |||
| A549 | MTT | ||
| LDH | |||
| Caspase-Glo 3/7 | |||
| HT-29 | MTT | ||
| LDH | |||
| Caspase-Glo 3/7 | |||
| HepG2 | MTT | ||
| LDH | |||
| Caspase-Glo 3/7 | |||
| Doxorubicin | MCF-7 | MTT | |
| A549 | MTT | ||
| HT-29 | MTT | ||
| HepG2 | MTT | ||
| Cisplatin | MCF-7 | MTT | |
| A549 | MTT | ||
| HT-29 | MTT | ||
| HepG2 | MTT | ||
| Paclitaxel | MCF-7 | MTT | |
| A549 | MTT | ||
| HT-29 | MTT | ||
| HepG2 | MTT |
Mechanistic Insights
By comparing the IC50 values across the different assays, researchers can infer the primary mechanism of cytotoxicity. For example:
-
Potent activity in the MTT and Caspase-Glo® 3/7 assays, with weaker activity in the LDH assay, would suggest that the compound primarily induces apoptosis.
-
Similar potency in the MTT and LDH assays might indicate a necrotic or membranolytic mode of cell death.
-
A significant decrease in the MTT signal without a corresponding increase in LDH release or caspase activation could imply a cytostatic effect (inhibition of proliferation) rather than a cytotoxic one.
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for benchmarking the cytotoxic performance of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol. By employing a diverse panel of cancer cell lines, well-characterized positive controls, and a multi-faceted assay approach, researchers can generate a detailed and comparative cytotoxicity profile. The insights gained from these studies will be invaluable for the further development of this and other novel 1,2,4-triazole derivatives as potential anticancer agents. The methodologies described herein are designed to ensure data integrity and provide a solid foundation for subsequent preclinical investigations.
References
-
(2025-06-15). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
-
Zhu, L., & Chen, L. (2019). Paclitaxel's Mechanistic and Clinical Effects on Breast Cancer. PubMed Central, 11(12), 3728. [Link]
-
Weaver, B. A. (2017). How Taxol/paclitaxel kills cancer cells. Molecular Biology of the Cell, 28(21), 2677–2681. [Link]
- ATCC. (2012). ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines.
-
On Science. (n.d.). ATCC ANIMAL CELL CULTURE GUIDE. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. In Assay Guidance Manual. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Paclitaxel? Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Paclitaxel. In StatPearls. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
-
ResearchGate. (n.d.). Cisplatin cytotoxicity. Cell survival determined by MTT assays in A2780.... Retrieved from [Link]
-
Takara Bio. (n.d.). LDH Cytotoxicity Detection Kit. Retrieved from [Link]
-
MDPI. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. International Journal of Molecular Sciences, 24(15), 12291. [Link]
-
Bio-Rad. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Retrieved from [Link]
-
ResearchGate. (n.d.). Cytotoxicity of different concentrations of cisplatin after 24.... Retrieved from [Link]
-
PubMed Central. (2012). Cisplatin Induces Cytotoxicity through the Mitogen-Activated Protein Kinase Pathways and Activating Transcription Factor 3. Neoplasia, 14(6), 521–529. [Link]
-
protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
-
ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]
-
Obstetrics and Gynaecology Forum. (2024). CYTOTOXIC EFFECTS OF CISPLATIN DERIVATIVES ON HUMAN CANCEROUS CELL LINES: A STUDY USING MTT ASSAY. Retrieved from [Link]
-
Cytion. (n.d.). Human Cell Lines Examples: 9 Cancer Cell Lines. Retrieved from [Link]
-
PubMed Central. (2012). Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells. Daru, 20(1), 39. [Link]
-
BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. Retrieved from [Link]
-
ResearchGate. (2013). What are the commonly used cell lines other than HEK-293 cells for MTT assay for the assessment of compound cytoxicity?. Retrieved from [Link]
-
ResearchGate. (2016). Can anybody give an advice on measuring cytotoxicity of doxorubicin?. Retrieved from [Link]
-
Trends in Sciences. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(12), 8566. [Link]
-
Dove Press. (2017). In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines. International Journal of Nanomedicine, 12, 5649–5662. [Link]
-
ResearchGate. (n.d.). In vitro cytotoxicity (IC50) of compound 4c and Doxorubicin on WI-38.... Retrieved from [Link]
Sources
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. takarabio.com [takarabio.com]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. LDH cytotoxicity assay [protocols.io]
- 8. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 9. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. atcc.org [atcc.org]
- 14. atcc.org [atcc.org]
- 15. ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines - Google Books [books.google.com]
- 16. onscience.es [onscience.es]
- 17. Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. tis.wu.ac.th [tis.wu.ac.th]
- 20. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Cisplatin Induces Cytotoxicity through the Mitogen-Activated Protein Kinase Pathways and Activating Transcription Factor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. obstetricsandgynaecologyforum.com [obstetricsandgynaecologyforum.com]
- 27. Paclitaxel’s Mechanistic and Clinical Effects on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 28. molbiolcell.org [molbiolcell.org]
- 29. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 30. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol and Congeneric Triazole Derivatives: A Guide for Medicinal Chemists
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for imparting a diverse array of pharmacological activities to the molecules that contain it.[1] Specifically, 4,5-disubstituted-1,2,4-triazole-3-thiols have emerged as a privileged structure, demonstrating significant potential in the development of antimicrobial, antifungal, anticancer, and anti-inflammatory agents.[2][3] This guide provides a comprehensive head-to-head comparison of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol with other closely related triazole derivatives.
The inclusion of a fluorine atom in pharmaceutical candidates is a well-established strategy to enhance metabolic stability, binding affinity, and overall pharmacological profiles.[4][5] This guide will delve into the synthesis, structure-activity relationships (SAR), and comparative biological potential of these compounds, offering valuable insights for researchers and drug development professionals.
General Synthesis Pathway
The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols, including the title compound, is typically achieved through a robust and versatile multi-step process. The general synthetic route commences with the reaction of an appropriate acid hydrazide with an isothiocyanate to form a thiosemicarbazide intermediate. This intermediate then undergoes base-catalyzed intramolecular cyclization to yield the desired 1,2,4-triazole-3-thiol.[1][6][7]
Figure 1: Proposed synthesis pathway for 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol.
This synthetic strategy offers the advantage of modularity, allowing for the introduction of diverse substituents at the N-4 and C-5 positions of the triazole ring, which is crucial for exploring the structure-activity relationships.
Physicochemical Properties and Structural Characterization
The physicochemical properties of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol can be predicted based on its structure. The presence of the fluorophenyl group increases lipophilicity, which can enhance cell membrane permeability. The thiol group can exist in tautomeric equilibrium with the thione form, a characteristic that can influence its biological activity and chelating properties.
Predicted Characterization Data:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl protons (triplet and quartet), aromatic protons of the fluorophenyl ring, and a characteristic signal for the SH/NH proton. |
| ¹³C NMR | Resonances for the carbon atoms of the ethyl group, the fluorophenyl ring (with characteristic C-F coupling), and the triazole ring carbons. |
| FT-IR (cm⁻¹) | Absorption bands for N-H stretching, C=N stretching, and C=S (thione) stretching. |
| Mass Spec. | Molecular ion peak corresponding to the calculated molecular weight of C₁₀H₁₀FN₃S. |
Head-to-Head Comparison of Biological Activities
A direct comparison of the biological activity of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol requires experimental data that is not currently available. However, by examining the biological activities of structurally similar compounds, we can infer its potential performance and discuss the likely impact of the ethyl group at the N-4 position.
Antimicrobial and Antifungal Activity
The 1,2,4-triazole nucleus is a key pharmacophore in many commercial antifungal drugs, such as fluconazole and itraconazole.[5][8] These agents function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for ergosterol biosynthesis. The disruption of the fungal cell membrane leads to growth inhibition.
Studies on a series of 4-alkyl-5-aryl-1,2,4-triazole-3-thiols have demonstrated that the nature of the alkyl group at the N-4 position and the substituents on the C-5 aryl ring significantly influence their antimicrobial and antifungal efficacy.
Comparative Data of Analogous Triazole Derivatives:
| Compound | N-4 Substituent | C-5 Substituent | Reported Activity | Reference |
| Analog A | -CH₂-Ph | -Furan-2-yl | High activity against E. coli, E. aerogenes, and Y. pseudotuberculosis.[9] | Basoglu et al. (2013) |
| Analog B | -Cyclohexyl | -Benzyl | Active against gram-positive cocci.[3] | Nadeem et al. (2013) |
| Analog C | -Allyl | -Unsubstituted Phenyl | Highest antimycobacterial activity against M. smegmatis and M. tuberculosis.[9] | |
| Analog D | -H | -5-Nitrofuran-2-yl | Antimicrobial activity against S. aureus and E. coli.[9] |
Based on these findings, the ethyl group at the N-4 position of the title compound is expected to contribute to its lipophilicity, potentially enhancing its ability to penetrate microbial cell walls. The 4-fluorophenyl group at the C-5 position is a common feature in many bioactive triazoles and is known to enhance antifungal activity. It is plausible that 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol will exhibit significant antimicrobial and antifungal properties.
Anticancer Activity
The 1,2,4-triazole scaffold has also been explored for its anticancer potential.[10] The mechanism of action for many triazole-based anticancer agents involves the inhibition of various kinases or other enzymes crucial for cancer cell proliferation and survival.
While specific anticancer data for the title compound is unavailable, related 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.
Experimental Protocols for Biological Evaluation
To facilitate further research and a direct comparison, detailed protocols for the evaluation of antimicrobial, antifungal, and anticancer activities are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol is based on the broth microdilution method, a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Figure 2: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the triazole derivatives and a vehicle control.
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Conclusion and Future Directions
While direct experimental data for 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol is limited, a comparative analysis based on its structural analogs suggests that it is a promising candidate for further investigation as a potential antimicrobial, antifungal, and possibly anticancer agent. The presence of the ethyl group at the N-4 position and the 4-fluorophenyl moiety at the C-5 position are key structural features that are expected to confer significant biological activity.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound to establish its specific activity profile. The experimental protocols provided in this guide offer a standardized framework for such investigations. A thorough understanding of the structure-activity relationships within this class of compounds will undoubtedly pave the way for the rational design of novel and more potent triazole-based therapeutic agents.
References
- Al-Wabli, R. I., et al. (2021). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 26(23), 7236.
- Beilstein Journal of Organic Chemistry. (2011). Advances in synthetic approach to and antifungal activity of triazoles. Beilstein Journal of Organic Chemistry, 7, 776-790.
- Strzelecka, M., & Świątek, P. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals, 14(3), 224.
- Der Pharma Chemica. (2016). N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Der Pharma Chemica, 8(1), 324-331.
- Parchenko, V. V., et al. (2021). Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol. Regulatory Mechanisms in Biosystems, 12(2), 273-278.
- Wang, Y., et al. (2023). Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. European Journal of Medicinal Chemistry, 256, 115456.
- Kaplaushenko, A. G., et al. (2023). Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol. Ceska a Slovenska Farmacie, 72(4), 190-200.
- Jasim, A. M., Omar, T. N. A., & Abdulhadi, S. L. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Iraqi Journal of Pharmaceutical Sciences, 33(4), 1-21.
- MDPI. (2022). New Antifungal Agents with Azole Moieties. Journal of Fungi, 8(9), 949.
- Gümrükçüoğlu, N., Imran, M., & Iqbal, I. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301.
- Gümrükçüoğlu, N., Imran, M., & Iqbal, I. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives.
- Gümrükçüoğlu, N., Imran, M., & Iqbal, I. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Karadeniz Technical University AVES.
- Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3(4), 366-375.
- Yang, L., et al. (2021). Synthesis and structure–activity relationships of 3,4,5-trisubstituted-1,2,4-triazoles: high affinity and selective somatostatin receptor-4 agonists for Alzheimer's disease treatment. RSC Medicinal Chemistry, 12(6), 947-961.
- Turky, A., et al. (2020). Novel 1,2,4‐triazole derivatives: Design, synthesis, anticancer evaluation, molecular docking, and pharmacokinetic profiling studies. Archiv der Pharmazie, 353(10), 2000155.
- Mhasalkar, M. Y., et al. (1970). 4-alkyl-5-aryl-4H-1,2,4-triazole-3-thiols as hypoglycemic agents. Journal of Medicinal Chemistry, 13(4), 672-674.
- Parchenko, V., et al. (2022). Biological features of new 1,2,4-triazole derivatives (a literature review). ScienceRise: Pharmaceutical Science, (1), 33.
- Türkel, N., et al. (2004).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 3. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 4. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Advances in synthetic approach to and antifungal activity of triazoles [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 8. New Antifungal Agents with Azole Moieties | MDPI [mdpi.com]
- 9. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Independent Verification of the Biological Activity of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol: A Comparative Guide
This guide provides a framework for the independent verification of the biological activity of the novel synthetic compound, 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol. Drawing upon the well-documented and diverse therapeutic potential of the 1,2,4-triazole scaffold, we will outline a systematic approach to characterizing this specific derivative.[1][2][3][4] The guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new chemical entities.
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of clinically significant drugs.[4] These include potent antifungal agents like fluconazole and itraconazole, anxiolytics such as alprazolam, and antiviral compounds like ribavirin.[4] The broad spectrum of activities associated with 1,2,4-triazole derivatives—spanning antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties—underscores the importance of thoroughly investigating new analogues.[1][2][3][5] This guide will focus on a comparative analysis, pitting 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol against a well-established alternative to provide a clear benchmark for its performance.
Postulated Biological Activity and Mechanism of Action
Based on the prevalence of antifungal properties within the 1,2,4-triazole class, particularly those bearing a substituted phenyl ring, the primary hypothesized biological activity for 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol is antifungal.[3][4] The proposed mechanism of action, common to azole antifungals, is the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[4][6] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4] By disrupting ergosterol production, the compound would compromise the integrity and fluidity of the fungal membrane, leading to the inhibition of fungal growth and replication.
Caption: Proposed mechanism of action for the triazole compound.
Comparative Analysis: The Gold Standard Alternative
To provide a robust assessment of the antifungal potential of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol, a direct comparison with a clinically approved and widely used antifungal agent is essential. For this purpose, Fluconazole , a first-generation triazole antifungal, is selected as the gold standard alternative.[4][7] Fluconazole is frequently used to treat a variety of fungal infections, including those caused by Candida species.[7][8] Its well-characterized activity profile and established minimum inhibitory concentration (MIC) values for common fungal pathogens provide a reliable benchmark.
Experimental Verification: Antifungal Susceptibility Testing
The following section details a comprehensive, step-by-step protocol for determining the in vitro antifungal activity of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol in comparison to Fluconazole. The broth microdilution method, a standardized technique for antifungal susceptibility testing, will be employed.[9][10] This method allows for the quantitative determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Detailed Protocol: Broth Microdilution Assay
Objective: To determine and compare the MIC values of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol and Fluconazole against Candida albicans.
Materials:
-
4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
-
Fluconazole (analytical standard)
-
Candida albicans (e.g., ATCC 90028)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well flat-bottom microplates
-
Spectrophotometer (plate reader)
-
Sterile saline (0.85%)
-
Incubator (35°C)
Experimental Workflow:
Sources
- 1. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Fluconazole. An update of its antimicrobial activity, pharmacokinetic properties, and therapeutic use in vaginal candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
Evaluating the Therapeutic Index of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol Versus Standard of Care in Antifungal Therapy
A Senior Application Scientist's Guide to Preclinical Evaluation
In the relentless pursuit of novel therapeutic agents, the 1,2,4-triazole scaffold has consistently emerged as a privileged structure, underpinning the efficacy of numerous approved drugs.[1][2][3] This guide provides a comprehensive framework for evaluating the therapeutic index of a promising investigational compound, 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol, against a clinically relevant standard of care. For the context of this evaluation, we will position our compound as a potential agent against invasive fungal infections, a therapeutic area where triazoles have a well-established role.[4][5][6] The current standard of care selected for this comparative analysis is Voriconazole, a broad-spectrum triazole antifungal agent.[5]
This document is structured to provide not just a series of protocols, but a strategic and logical pathway for a thorough preclinical assessment. We will delve into the rationale behind the experimental design, ensuring that each step contributes to a robust and self-validating data package.
Section 1: In Vitro Assessment of Efficacy and Toxicity
The initial phase of our investigation focuses on characterizing the antifungal activity and cytotoxicity of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol in a controlled laboratory setting. This allows for a preliminary calculation of the therapeutic index, guiding the decision to proceed to more complex in vivo studies.
In Vitro Antifungal Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of the investigational compound required to inhibit the growth of clinically relevant fungal pathogens and compare it to Voriconazole.
Methodology: A broth microdilution assay will be conducted following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Experimental Protocol:
-
Fungal Strain Selection: A panel of fungal strains will be used, including common species such as Candida albicans, Aspergillus fumigatus, and voriconazole-resistant strains to assess the compound's potential to overcome existing resistance mechanisms.
-
Preparation of Inoculum: Fungal cultures will be grown on appropriate agar plates, and a suspension will be prepared and adjusted to a standardized concentration.
-
Compound Dilution Series: A serial dilution of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol and Voriconazole will be prepared in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well will be inoculated with the fungal suspension and incubated under appropriate conditions.
-
MIC Determination: The MIC will be determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth.
Rationale: This standardized method provides a quantitative measure of antifungal potency, allowing for a direct comparison with the standard of care. The inclusion of resistant strains is crucial for understanding the compound's potential clinical utility.
Caption: Workflow for In Vitro Antifungal Susceptibility Testing.
In Vitro Cytotoxicity Assessment
Objective: To determine the concentration of the investigational compound that is toxic to mammalian cells, providing the "toxicity" component of the therapeutic index calculation.
Methodology: A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay will be performed using a human cell line, such as HepG2 (liver carcinoma cell line), to assess potential hepatotoxicity, a known concern with some azole antifungals.
Experimental Protocol:
-
Cell Culture: HepG2 cells will be cultured in appropriate media and seeded into 96-well plates.
-
Compound Exposure: Cells will be treated with a range of concentrations of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol and Voriconazole.
-
MTT Assay: After a specified incubation period, MTT solution will be added to each well. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Data Analysis: The formazan crystals will be solubilized, and the absorbance will be measured to determine cell viability. The 50% cytotoxic concentration (CC50) will be calculated.
Rationale: The MTT assay is a well-established and reliable method for assessing cell viability and cytotoxicity. The choice of the HepG2 cell line provides an early indication of potential liver toxicity.
In Vitro Therapeutic Index (IVTI)
The IVTI is a critical early indicator of a drug's potential safety and efficacy. It is calculated as the ratio of cytotoxicity to antifungal activity.
Formula: IVTI = CC50 / MIC
Data Summary Table (Hypothetical Data):
| Compound | Fungal Strain | MIC (µg/mL) | HepG2 CC50 (µg/mL) | IVTI |
| 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol | C. albicans | 0.5 | 100 | 200 |
| A. fumigatus | 1 | 100 | 100 | |
| Voriconazole (Standard of Care) | C. albicans | 1 | 80 | 80 |
| A. fumigatus | 0.5 | 80 | 160 |
A higher IVTI suggests a more favorable safety profile, as a lower concentration is needed for antifungal activity relative to the concentration that causes toxicity to mammalian cells.
Section 2: In Vivo Evaluation in Animal Models
Promising results from in vitro studies warrant progression to in vivo models to assess the compound's efficacy and toxicity in a whole-organism system.
In Vivo Efficacy in a Murine Model of Disseminated Candidiasis
Objective: To evaluate the ability of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol to reduce fungal burden and improve survival in a mouse model of systemic fungal infection.
Methodology: An established murine model of disseminated candidiasis will be utilized.
Experimental Protocol:
-
Animal Model: Immunocompromised mice will be infected intravenously with a lethal dose of Candida albicans.
-
Treatment Groups: Animals will be randomized into groups receiving:
-
Vehicle control
-
4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol (at various doses)
-
Voriconazole (at its effective dose)
-
-
Treatment Administration: Treatment will be administered for a specified duration.
-
Efficacy Endpoints:
-
Survival: Animals will be monitored daily, and survival rates will be recorded.
-
Fungal Burden: A subset of animals will be euthanized at specific time points, and kidneys will be harvested to determine the fungal load (colony-forming units per gram of tissue).
-
Rationale: This model mimics a systemic fungal infection in an immunocompromised host, providing a clinically relevant context to evaluate the compound's in vivo efficacy. Survival and fungal burden are robust and clinically translatable endpoints.
Caption: Workflow for In Vivo Efficacy in a Murine Model.
In Vivo Acute Toxicity Study
Objective: To determine the median lethal dose (LD50) of the investigational compound and observe any signs of acute toxicity.
Methodology: A single-dose acute toxicity study will be conducted in rodents (e.g., mice or rats) according to OECD guidelines.
Experimental Protocol:
-
Dose Escalation: Different groups of animals will receive a single escalating dose of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol.
-
Observation: Animals will be observed for a defined period for signs of toxicity and mortality.
-
LD50 Calculation: The LD50 will be calculated using appropriate statistical methods.
Rationale: The LD50 provides a quantitative measure of acute toxicity and is a critical parameter for risk assessment.
In Vivo Therapeutic Index (TI)
The in vivo TI provides a more clinically relevant measure of a drug's safety margin.
Formula: TI = LD50 / ED50 (Effective dose for 50% of the population, determined from the in vivo efficacy study)
Data Summary Table (Hypothetical Data):
| Compound | ED50 (mg/kg) (Murine Candidiasis) | LD50 (mg/kg) (Single Dose, Mice) | Therapeutic Index |
| 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol | 10 | 500 | 50 |
| Voriconazole (Standard of Care) | 15 | 450 | 30 |
A higher therapeutic index indicates a wider margin between the effective and toxic doses, suggesting a better safety profile.
Conclusion
This guide outlines a systematic and scientifically rigorous approach to evaluating the therapeutic index of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol in comparison to the standard of care, Voriconazole. By following these detailed protocols, researchers can generate a comprehensive data package to support the further development of this promising investigational compound. The emphasis on standardized assays, relevant animal models, and clear endpoints ensures the generation of trustworthy and authoritative data, which is paramount in the field of drug development. The hypothetical data presented suggests that 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol may possess a more favorable therapeutic index than Voriconazole, warranting further investigation.
References
- Progress and Prospects of Triazoles in Advanced Therapies for Parasitic Diseases. (2025). PMC.
- Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375.
- Good Practice Recommendations on Use of Triazole Antifungal Agents in Chronic Respiratory Disease. (2020). Scottish Antimicrobial Prescribing Group.
- 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol. (2023). Smolecule.
- Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. (n.d.). MDPI.
- Good Practice Recommendations on Use of Triazole Antifungal Agents in Chronic Respiratory Disease. (2020). Scottish Antimicrobial Prescribing Group.
- Broad spectrum triazoles for invasive mould infections in adults: Which drug and when? (n.d.).
- The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancre
- Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Deriv
- Emerging Applications of Triazole Antifungal Drugs. (n.d.). MDPI.
- Toxicity parameters of a new 1,2,4-triazole derivative when subcutaneously injected to guinea pigs. (2024).
- Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity. (2024). Review article.
- Synthesis and acute toxicity of new S-derivatives (1,2,4-triazole-3(2H)-yl)methyl) thiopyrimidines. (n.d.).
-
Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][4][7] triazole-3-thiol derivatives and Antifungal activity. (n.d.). ResearchGate.
- Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol deriv
- An insight on medicinal attributes of 1,2,4-triazoles. (n.d.). PMC - PubMed Central.
- Proposed reaction mechanism for construction of 4H-1,2,4-triazole-3-thiol. (n.d.).
- 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. (2025). PMC - NIH.
- Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Deriv
Sources
- 1. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 2. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress and Prospects of Triazoles in Advanced Therapies for Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Buy 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol | 26131-61-3 [smolecule.com]
A Guide to Ensuring Reproducibility in In Vitro Experiments with 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is both exhilarating and fraught with challenges. Among the myriad of heterocyclic compounds, 1,2,4-triazole-3-thiols have emerged as a promising scaffold due to their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties.[1][2] This guide focuses on a specific derivative, 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol , providing a framework for conducting reproducible in vitro experiments to elucidate its therapeutic potential. We will delve into the critical aspects of experimental design, execution, and data interpretation, while also offering a comparative perspective with alternative compounds.
The Imperative of Reproducibility in Preclinical Research
The reproducibility of in vitro studies is the bedrock of credible scientific discovery and efficient drug development.[3][4][5] A failure to reproduce experimental findings not only undermines the validity of the research but also leads to a significant waste of resources.[5] Factors contributing to a lack of reproducibility are multifaceted, ranging from inconsistencies in reagents and cell lines to subtle variations in experimental protocols.[4][6][7] This guide aims to equip researchers with the knowledge and tools to mitigate these variables, ensuring that in vitro data for 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol is robust and reliable.
Key In Vitro Assays for Characterizing 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
The therapeutic potential of a novel compound is typically assessed through a battery of in vitro assays. For a 1,2,4-triazole-3-thiol derivative, the following assays are of primary interest:
-
Antimicrobial Susceptibility Testing: To determine the compound's efficacy against various microbial strains.
-
Anticancer Cytotoxicity Assays: To evaluate its ability to inhibit the growth of or kill cancer cells.
-
Enzyme Inhibition Assays: To investigate its potential to modulate the activity of specific enzymes implicated in disease pathways.
The following sections will provide a detailed examination of each of these assays, with a focus on best practices for ensuring reproducibility.
Section 1: Antimicrobial Susceptibility Testing
The rise of antimicrobial resistance necessitates the discovery of new antimicrobial agents. Triazole derivatives have shown considerable promise in this area.[1][2] In vitro antimicrobial susceptibility testing is the first step in evaluating a compound's potential as an antimicrobial drug.[8][9]
Comparative Landscape: Alternative Antimicrobial Triazoles
To contextualize the activity of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol, it is essential to compare its performance against established and other experimental triazole-based antimicrobial agents.
| Compound Class | Representative Compound(s) | Known Antimicrobial Spectrum | Reference(s) |
| Azole Antifungals | Fluconazole, Voriconazole | Broad-spectrum antifungal activity against yeasts and molds. | [10] |
| Substituted 1,2,4-triazole-3-thiols | Various 4,5-disubstituted derivatives | Reported activity against Gram-positive and Gram-negative bacteria, and various fungal strains. | [1][2][11] |
| Triazole-Schiff Base Conjugates | Various derivatives | Often exhibit enhanced antimicrobial activity compared to the parent triazole. | [12] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[13][14]
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Preparation of Compound Stock Solution: Dissolve 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid solvent-induced toxicity.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation and Incubation: Add the diluted inoculum to each well of the microtiter plate. Include positive (microorganism with no compound) and negative (broth only) controls. Incubate the plate at the optimal temperature and duration for the specific microorganism.
-
MIC Determination: After incubation, determine the MIC by identifying the lowest concentration of the compound that inhibits visible growth of the microorganism.
Ensuring Reproducibility in Antimicrobial Assays:
-
Standardized Inoculum: The density of the microbial inoculum is a critical variable. Always use a standardized inoculum prepared using a McFarland standard.
-
Quality Control Strains: Include reference strains with known MIC values (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) in each experiment to validate the assay's accuracy.
-
Solvent Effects: Ensure the final concentration of the solvent used to dissolve the compound does not affect microbial growth. Run a solvent control.
-
Incubation Conditions: Maintain consistent incubation times, temperatures, and atmospheric conditions (e.g., aerobic, anaerobic).
Section 2: Anticancer Cytotoxicity Assays
Many 1,2,4-triazole derivatives have demonstrated potent anticancer activity.[15] In vitro cytotoxicity assays are fundamental for screening potential anticancer compounds.[16][17][18]
Comparative Landscape: Alternative Anticancer Triazoles
The anticancer potential of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol should be benchmarked against other triazole-based compounds and standard chemotherapeutic agents.
| Compound Class | Representative Compound(s) | Target Cancer Cell Lines | Reference(s) |
| Triazole-based Drugs | Letrozole, Anastrozole | Hormone receptor-positive breast cancer. | [10] |
| Novel Triazole Hybrids | Chrysin-triazole analogs, Coumarin-triazole conjugates | Prostate (PC3), Breast (MCF-7), Cervical (CaSki, C33A), Melanoma (B16F10). | [19] |
| Standard Chemotherapeutics | Doxorubicin, Cisplatin | Broad range of cancers. | [19] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[15]
Workflow for MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow the cells to attach overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Treat the cells with serial dilutions of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC₅₀) value.[17]
Ensuring Reproducibility in Cytotoxicity Assays:
-
Cell Line Authentication: Use authenticated, low-passage cell lines to ensure genetic consistency.[4][7] Regularly test for mycoplasma contamination.
-
Seeding Density: Optimize the initial cell seeding density to ensure cells are in the exponential growth phase during the experiment.
-
Reagent Quality: Use high-quality, validated reagents and culture media.
-
Consistent Exposure Times: Adhere strictly to the predetermined compound exposure times.
-
Appropriate Controls: Always include positive (e.g., a known cytotoxic drug) and negative (vehicle) controls.[16]
Section 3: Enzyme Inhibition Assays
The biological activity of many drugs stems from their ability to inhibit specific enzymes.[20][21] Given the structural features of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol, it may act as an inhibitor for various enzymes.
Comparative Landscape: Alternative Enzyme Inhibitors
The inhibitory potential of the topic compound should be compared with known inhibitors of the target enzyme.
| Enzyme Target | Known Inhibitor(s) | Rationale for Comparison | Reference(s) |
| Lanosterol 14α-demethylase (CYP51) | Fluconazole, Ketoconazole | A common target for azole antifungals. | [22] |
| Tyrosine Kinases | Imatinib, Gefitinib | Important targets in cancer therapy; some heterocyclic compounds show inhibitory activity. | |
| Monoamine Oxidase (MAO) | Phenelzine, Selegiline | A target for antidepressants; some triazole derivatives have shown MAO inhibitory potential. | [23] |
Experimental Protocol: General Biochemical Enzyme Inhibition Assay
This protocol provides a general framework for determining the in vitro inhibitory activity of a compound against a purified enzyme.[24]
Workflow for Enzyme Inhibition Assay
Caption: General workflow for a biochemical enzyme inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of the purified enzyme, its specific substrate, and 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol in an appropriate assay buffer.
-
Reaction Setup: In a microplate, combine the enzyme and varying concentrations of the inhibitor. Include controls with no inhibitor and no enzyme.
-
Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a defined period to permit binding.
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate to all wells.
-
Kinetic Measurement: Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Determine the initial reaction velocities for each inhibitor concentration. Plot the percentage of inhibition versus the inhibitor concentration to calculate the IC₅₀ value. Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).[20]
Ensuring Reproducibility in Enzyme Inhibition Assays:
-
Enzyme Purity and Activity: Use a highly purified enzyme with consistent specific activity. Validate the enzyme's activity before each experiment.
-
Substrate Concentration: The substrate concentration can influence the apparent IC₅₀ value. For comparative studies, use a substrate concentration at or below the Michaelis-Menten constant (Km).[23]
-
Assay Conditions: Tightly control the pH, temperature, and ionic strength of the assay buffer, as these can affect enzyme activity and inhibitor binding.
-
DMSO Concentration: Maintain a consistent and low concentration of DMSO across all assays, as it can inhibit some enzymes.[20]
-
Linearity of the Reaction: Ensure that the reaction rate is linear with respect to time and enzyme concentration under the assay conditions.
Conclusion: A Path Towards Reliable In Vitro Data
The successful in vitro characterization of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol hinges on the meticulous execution of well-designed experiments and a steadfast commitment to reproducibility. By adhering to the principles and protocols outlined in this guide, researchers can generate high-quality, reliable data that will form a solid foundation for further preclinical and clinical development. The journey from a promising compound to a life-saving therapeutic is long and arduous, but it begins with robust and reproducible science.
References
- National Institutes of Health (NIH). (n.d.). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models.
- MDPI. (n.d.). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods.
- Apec.org. (n.d.). Antimicrobial Susceptibility Testing.
- WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- bioRxiv. (2019). A multi-center study on factors influencing the reproducibility of in vitro drug-response studies.
- bioMerieux. (n.d.). ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- ATCC. (n.d.). Improving accuracy and reproducibility in life science research.
- CMDC Labs. (n.d.). Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance.
- PubMed Central (PMC). (n.d.). In Vitro Research Reproducibility: Keeping Up High Standards.
- Kosheeka. (2021). Factors affecting Research Reproducibility in Biomedical Research.
- Benchchem. (n.d.). Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds.
- National Center for Biotechnology Information (NCBI). (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
- Medic UPM. (2021). Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO).
- PubMed Central (PMC). (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.
- Medical Device and Diagnostic Industry. (n.d.). A Practical Guide to ISO 10993-5: Cytotoxicity.
- Advances in Microbiology. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols.
- National Center for Biotechnology Information (NCBI) Bookshelf. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual.
- BellBrook Labs. (n.d.). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics.
- ResearchGate. (n.d.). (PDF) Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols.
- BenchChem. (n.d.). A Comparative Guide to the In Vitro and In Vivo Evaluation of Novel Triazole Compounds.
- Benchchem. (n.d.). A Comparative Guide to the In Vitro and In Vivo Efficacy of Triazole-Based Compounds.
- MDPI. (n.d.). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives.
- International Journal of Pharmacy and Biological Sciences. (n.d.). Characterization, Molecular Docking, and in vitro Evaluation of Triazole Derivatives as Potential Anti-Cancer Agents.
- KTU AVES. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives.
-
ResearchGate. (n.d.). Synthesis and evaluation of 4-amino-5-phenyl-4 H -[8][13][25]-triazole-3-thiol derivatives as antimicrobial agents. Retrieved from
Sources
- 1. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 2. mdpi.com [mdpi.com]
- 3. A multi-center study on factors influencing the reproducibility of in vitro drug-response studies | bioRxiv [biorxiv.org]
- 4. atcc.org [atcc.org]
- 5. kosheeka.com [kosheeka.com]
- 6. cmdclabs.com [cmdclabs.com]
- 7. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biomerieux.com [biomerieux.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 13. mdpi.com [mdpi.com]
- 14. apec.org [apec.org]
- 15. ijpbs.com [ijpbs.com]
- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. medic.upm.edu.my [medic.upm.edu.my]
- 18. mddionline.com [mddionline.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. bellbrooklabs.com [bellbrooklabs.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. woah.org [woah.org]
The Evolving Therapeutic Landscape of 5-(4-fluorophenyl)-1,2,4-triazole-3-thiol Derivatives: A Meta-analysis of Biological Activities
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The incorporation of a thiol group and a fluorinated phenyl ring at specific positions on this scaffold has given rise to a class of compounds with a remarkable breadth of biological activities. This guide provides a comprehensive meta-analysis of the biological activities of 5-(4-fluorophenyl)-1,2,4-triazole-3-thiol and its derivatives, offering a comparative overview of their performance in antimicrobial, antifungal, anti-inflammatory, and anticancer studies. By synthesizing data from multiple primary research articles, we aim to elucidate structure-activity relationships and highlight the therapeutic potential of these versatile molecules for researchers, scientists, and drug development professionals.
The Chemical Appeal of the 4-Fluorophenyl Triazole Scaffold
The 5-(4-fluorophenyl)-1,2,4-triazole-3-thiol scaffold presents a unique combination of structural features that contribute to its diverse biological profile. The 1,2,4-triazole ring itself is a privileged structure in drug discovery, known for its ability to engage in various biological interactions. The presence of a thiol (-SH) group at the 3-position provides a reactive handle for further chemical modifications, allowing for the generation of extensive derivative libraries. Furthermore, the incorporation of a fluorine atom on the phenyl ring at the 5-position can significantly enhance pharmacological properties such as metabolic stability, membrane permeability, and binding affinity to target proteins.[1]
Comparative Analysis of Biological Activities
The true potential of 5-(4-fluorophenyl)-1,2,4-triazole-3-thiol derivatives is revealed through a comparative analysis of their biological activities across different therapeutic areas. The following sections summarize key findings from various studies, with quantitative data presented for direct comparison.
Antimicrobial and Antifungal Efficacy
Derivatives of the 5-(4-fluorophenyl)-1,2,4-triazole-3-thiol core have demonstrated significant activity against a range of bacterial and fungal pathogens. A notable strategy for enhancing this activity involves the synthesis of Schiff bases at the 4-amino position of the triazole ring.
One study synthesized a series of Schiff bases by condensing 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol with various substituted benzaldehydes.[2] The resulting compounds were screened for their antifungal activity against Microsporum gypseum and antibacterial activity against Staphylococcus aureus. The results, summarized in Table 1, highlight that several derivatives exhibited antifungal activity superior to the standard drug ketoconazole and potent antibacterial activity comparable or superior to streptomycin.[2]
Table 1: Antimicrobial and Antifungal Activity of 5-(4-fluorophenyl)-1,2,4-triazole-3-thiol Schiff Base Derivatives [2]
| Compound ID | R-group on Benzaldehyde | Antifungal Activity (% Inhibition vs. M. gypseum) | Antibacterial Activity (Zone of Inhibition in mm vs. S. aureus) |
| 5c | 4-fluoro | > Ketoconazole | Comparable to Streptomycin |
| 5e | 4-chloro | > Ketoconazole | Comparable to Streptomycin |
| 5l | 2,4-dichloro | > Ketoconazole | Comparable to Streptomycin |
| 5m | 2-chloro | > Ketoconazole | > Streptomycin |
| Ketoconazole | - | 100% | - |
| Streptomycin | - | - | 20 mm |
Note: The original paper states that six of the synthesized derivatives showed antifungal activity superior to ketoconazole and one showed antibacterial activity superior to streptomycin, but specific quantitative data for all compounds was not provided in the abstract.
The enhanced activity of these derivatives underscores the importance of the azomethine linkage (-N=CH-) and the nature of the substituent on the appended aromatic ring in modulating antimicrobial potency.
Anti-inflammatory and Analgesic Potential
The anti-inflammatory properties of triazole derivatives have also been a subject of investigation. A study on a novel compound, 5-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1H-tetrazole (LQFM-096), which shares the 4-fluorophenyl-triazole moiety, demonstrated significant antinociceptive and anti-inflammatory effects.[3] In a carrageenan-induced edema model, LQFM-096 was shown to reduce inflammation, leukocyte migration, and levels of pro-inflammatory mediators like TNF-α and PGE2.[3] While this compound is a 1,2,3-triazole derivative, its promising activity suggests that the 4-fluorophenyl-triazole scaffold is a viable starting point for the design of novel anti-inflammatory agents.
Anticancer Activity
The fight against cancer has also benefited from the exploration of 1,2,4-triazole derivatives. While specific studies focusing solely on 5-(4-fluorophenyl)-1,2,4-triazole-3-thiol derivatives in cancer are emerging, research on structurally related compounds provides valuable insights. For instance, a series of 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols were designed and evaluated as anticancer agents.[4][5] Several of these compounds exhibited significant in vitro antiproliferative activity against various cancer cell lines, with one derivative showing IC50 values in the low micromolar range.[4][5] These findings suggest that the 5-aryl-4-phenyl-4H-1,2,4-triazole-3-thiol scaffold is a promising template for the development of novel antitumor agents.[4][5]
Structure-Activity Relationship (SAR) Insights
The collective data from various studies on 1,2,4-triazole-3-thiol derivatives allows for the deduction of preliminary structure-activity relationships.
Caption: Key structure-activity relationships for 5-(4-fluorophenyl)-1,2,4-triazole-3-thiol derivatives.
-
Substitution at the N4-position: The introduction of bulky substituents, particularly Schiff bases derived from aromatic aldehydes, at the 4-amino group is a critical determinant of antimicrobial and antifungal activity. The electronic nature of the substituents on the benzaldehyde moiety further fine-tunes this activity.[2]
-
Modification of the C5-Aryl Ring: While this guide focuses on the 4-fluorophenyl moiety, studies on related compounds with other substitutions on the C5-phenyl ring indicate that the nature and position of these substituents are crucial for anticancer activity.[4][5]
-
Derivatization at the S3-thiol Group: The thiol group is a common site for derivatization to produce S-alkylated compounds. These modifications can influence various biological activities, including anti-inflammatory and analgesic properties.
Experimental Protocols
To facilitate further research in this area, a representative experimental protocol for the synthesis of Schiff base derivatives of 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol is provided below, based on methodologies described in the literature.[2][6][7]
Synthesis of Schiff Bases (General Procedure)
Caption: General workflow for the synthesis of Schiff base derivatives.
-
Dissolution: Dissolve one equivalent of 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol in a suitable solvent, such as ethanol.
-
Addition of Aldehyde: To this solution, add an equimolar amount of the desired substituted benzaldehyde.
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation reaction.
-
Reflux: Heat the reaction mixture to reflux for a period of 4 to 6 hours.
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates out is collected by filtration.
-
Purification: Wash the crude product with cold ethanol and then purify by recrystallization from an appropriate solvent (e.g., ethanol, dimethylformamide) to yield the pure Schiff base derivative.
Conclusion and Future Directions
The meta-analysis of the available literature strongly indicates that 5-(4-fluorophenyl)-1,2,4-triazole-3-thiol is a highly promising scaffold for the development of new therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including potent antimicrobial, antifungal, anti-inflammatory, and potential anticancer properties. The ease of chemical modification at the N4 and S3 positions allows for the generation of diverse chemical libraries, enabling the fine-tuning of biological activity and the exploration of structure-activity relationships.
Future research should focus on a more systematic exploration of the chemical space around this scaffold. This includes the synthesis and evaluation of a broader range of derivatives with diverse substituents to build a more comprehensive understanding of the SAR. Furthermore, mechanistic studies are needed to elucidate the specific molecular targets and pathways through which these compounds exert their biological effects. Such efforts will undoubtedly pave the way for the development of novel and effective drugs based on the 5-(4-fluorophenyl)-1,2,4-triazole-3-thiol core structure.
References
- Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives.
-
Mechanisms involved in the antinociceptive and anti-inflammatory effects of a new triazole derivative: 5-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1H-tetrazole (LQFM-096). PubMed. [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. [Link]
- SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES.
- Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl)-1,2,4-triazole-3-thiol derivatives.
-
Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. PubMed Central. [Link]
- Physical-chemical properties of 5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol s-derivatives.
-
Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole. ResearchGate. [Link]
-
Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI. [Link]
- Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol.
- Anticancer properties of 1,2,4-triazole derivatives (literature review).
-
Synthesis and analgesic activity of new pyrazole-containing derivatives of 1,2,4-triazole-3-thiol. Current issues in pharmacy and medicine: science and practice. [Link]
- Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article.
-
Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent. Sci-Hub. [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press. [Link]
-
Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent. ResearchGate. [Link]
-
The Research of Anti-Inflammatory Activity of. Amanote Research. [Link]
-
Anticancer Properties of 1,2,4-Triazoles. ISRES. [Link]
-
The structure--antituberculosis activity relationships study in a series of 5-(4-aminophenyl)-4-substituted-2,4-dihydro-3h-1,2,4-triazole-3-thione derivatives. A combined electronic-topological and neural networks approach. PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms involved in the antinociceptive and anti-inflammatory effects of a new triazole derivative: 5-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1H-tetrazole (LQFM-096) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sci-hub.sg [sci-hub.sg]
- 5. researchgate.net [researchgate.net]
- 6. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 7. connectjournals.com [connectjournals.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers engaged in drug discovery and development, handling novel heterocyclic compounds like 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol requires a nuanced understanding of their potential hazards and the corresponding disposal protocols. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and compliance with regulatory standards.
The structure of this molecule—incorporating a triazole ring, a thiol group, and a fluorinated phenyl moiety—presents a unique combination of chemical properties that must be considered. The thiol group can impart a strong, unpleasant odor, while the stable carbon-fluorine bond necessitates specific disposal methods to ensure complete destruction and prevent environmental persistence.[1][2]
Hazard Profile and Risk Assessment
A thorough understanding of a compound's hazards is the first step in safe handling. While a specific, comprehensive Safety Data Sheet (SDS) for 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol may be sparse, data from structurally similar compounds provide a strong basis for a conservative risk assessment. The primary hazards are associated with irritation and the characteristics of its functional groups.
Table 1: Summary of Potential Hazards based on Structural Analogs
| Hazard Classification | Description | Rationale and Supporting Evidence |
| Skin Irritant | May cause skin irritation upon contact. | SDS for similar triazole-thiols, such as 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol and 4-AMINO-5-TRIFLUOROMETHYL-4H-1,2,4-TRIAZOLE-3-THIOL, consistently list skin irritation (Category 2).[3][4] |
| Eye Irritant | May cause serious eye irritation. | Analogous compounds are classified as causing serious eye irritation.[3][4] Direct contact with the eyes should be avoided at all times. |
| Respiratory Irritant | Inhalation of dust may cause respiratory irritation. | This is a common hazard for powdered organic compounds and is explicitly mentioned in the SDS for related triazoles.[3][4] |
| Malodorous (Stench) | The thiol (-SH) group gives the compound a potent, unpleasant odor. | Thiols, or mercaptans, are well-known for their strong stench, which is used as an odorant in natural gas.[2] |
| Environmental Hazard | The fluorinated aromatic ring suggests environmental persistence. | The carbon-fluorine bond is exceptionally strong, making such compounds resistant to natural degradation.[1] Some triazoles are also noted as being toxic to aquatic life. |
Pre-Disposal Preparations: A Foundation of Safety
Before beginning any disposal procedure, proper preparation is critical. This involves establishing a controlled environment and utilizing the correct Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is required to prevent exposure through contact, inhalation, or ingestion.
-
Eye and Face Protection : Wear tightly fitting safety goggles with side-shields, conforming to NIOSH (US) or EN 166 (EU) standards.[4][5]
-
Hand Protection : Use chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use. Employ proper glove removal technique to prevent skin contact with contaminants.[6]
-
Body Protection : A standard laboratory coat is mandatory. For tasks with a higher risk of splashing, a chemically resistant apron is recommended.
-
Respiratory Protection : All handling of the solid compound or solutions should be performed inside a certified chemical fume hood to control dust and vapors.[2]
Waste Segregation
Proper segregation at the point of generation is the most effective way to manage chemical waste. Never mix incompatible waste streams.[7][8] For this compound, establish the following distinct waste containers:
-
Solid Waste : For unused or expired neat compound and contaminated disposable labware (e.g., weigh boats, gloves, paper towels).
-
Halogenated Organic Solvent Waste : For solutions of the compound in solvents like dichloromethane or chloroform.
-
Non-Halogenated Organic Solvent Waste : For solutions in solvents like ethanol, methanol, or acetone.
-
Aqueous Waste : For dilute aqueous solutions containing the compound.
Step-by-Step Disposal Protocols
The following protocols provide procedural guidance for different waste scenarios involving 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol.
Disposal of Unused/Expired Solid Compound
This procedure should be treated as the disposal of bulk hazardous chemical waste.
-
Work Area : Perform all steps within a chemical fume hood.
-
Containerization : Place the original container, if intact and securely closed, into a larger, sealable plastic bag or a wide-mouth plastic jar.[2]
-
Labeling : Label the outer container clearly as "Hazardous Waste" and list the full chemical name: "4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol".
-
Storage : Store the container in a designated satellite accumulation area for hazardous waste, segregated from incompatible chemicals.[8]
-
Pickup : Arrange for disposal through your institution's Environmental Health and Safety (EHS) department.
Decontamination and Disposal of Contaminated Labware
A. Disposable Items (Gloves, Weigh Boats, Paper Towels, etc.)
-
Odor Reduction : Due to the malodorous nature of the thiol, place these items in a zip-lock bag or a wide-mouth jar inside the fume hood.[2] This minimizes the stench in the lab environment.
-
Containerization : Seal the primary container (bag or jar) and place it in the designated "Solid Hazardous Waste" container.
-
Labeling and Disposal : Ensure the main waste container is properly labeled and manage it according to institutional EHS procedures.
B. Reusable Glassware (Beakers, Flasks, etc.)
The goal is to decontaminate the glassware effectively before it enters the standard washing stream.
-
Initial Rinse (in a fume hood) : Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the compound. The rinsate must be collected as hazardous waste in the appropriate (non-halogenated) solvent waste container.
-
Thiol Deodorization/Oxidation : Submerge or rinse the glassware with a freshly prepared 10-15% bleach solution (sodium hypochlorite). Allow a contact time of at least one hour; soaking for 24 hours may be necessary for complete oxidation of the thiol group.[2] This step converts the thiol to less odorous sulfoxides or sulfones.
-
Waste Collection : The used bleach solution is now considered hazardous waste. Collect it in a dedicated container labeled "Hazardous Waste: Bleach Solution for Thiol Decontamination."[2]
-
Final Cleaning : After the bleach soak, the glassware can be washed using standard laboratory procedures.
Management of Liquid Waste Streams
-
Collection : Collect all waste solvents and aqueous solutions containing the compound into appropriate, dedicated, and clearly labeled hazardous waste containers.[8][9]
-
Labeling : Label each container with "Hazardous Waste" and list all chemical constituents, including solvents and the full name of the triazole-thiol, with approximate concentrations.
-
Closure and Storage : Keep waste containers securely closed when not in use.[10] Do not fill containers beyond 90% capacity to allow for expansion.[10] Store in a designated and properly ventilated area.
Disposal Workflow and Decision Logic
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from working with 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol.
Caption: Disposal workflow for 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol.
The Rationale for Final Disposition: High-Temperature Incineration
The ultimate disposal method for this compound, and for halogenated organic waste in general, is high-temperature incineration in a licensed hazardous waste facility.[1] This method is crucial for two primary reasons:
-
Complete Destruction : The high temperatures (typically >1000 °C) and controlled conditions are necessary to break the highly stable carbon-fluorine bond, ensuring the molecule is completely destroyed and not released into the environment.[1]
-
Hazard Neutralization : Incineration effectively neutralizes the biological and chemical hazards of the original compound, converting it into simpler, less harmful substances like carbon dioxide, water, and inorganic acids, which are then treated in the incinerator's exhaust scrubbing system.
By adhering to the collection and segregation protocols outlined above, you ensure that the waste is properly routed to a facility capable of this specialized and necessary treatment.
References
- BenchChem. (n.d.). Proper Disposal of 4-Fluorobenzene-1,3-dicarboxylic Acid: A Guide for Laboratory Professionals.
- ChemicalBook. (2022, December 31). 4-ETHYL-5-(4-FLUOROPHENYL)-1,2,4-TRIAZOLE-3-THIOL MSDS.
- University of Minnesota. (n.d.). Thiols. Department of Environmental Health and Safety.
- Carl ROTH. (2025, May 19). Safety Data Sheet: 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol.
- Echemi.com. (n.d.). 4-AMINO-5-TRIFLUOROMETHYL-4H-1,2,4-TRIAZOLE-3-THIOL Safety Data Sheets.
- University of Wuppertal. (n.d.).
- Acros Organics. (2025, December 22). Safety Data Sheet: 3-Amino-5-mercapto-1,2,4-triazole.
- UCLA Department of Chemistry and Biochemistry. (n.d.). Standard Operating Procedures for Using Stench Chemicals.
- Smolecule. (2023, August 15). 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol.
- Cameo Chemicals. (n.d.). 4-Amino-4H-1,2,4-triazole.
- Sigma-Aldrich. (2025, November 6).
- Hit2Lead. (n.d.). 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol.
- ChemicalBook. (n.d.). 4-ethyl-5-(4-fluorophenyl)-1,2,4-triazole-3-thiol.
- ChemicalBook. (n.d.). 4-ETHYL-5-(4-FLUOROPHENYL)-1,2,4-TRIAZOLE-3-THIOL Information.
- Watson International Ltd. (n.d.). 1H-1,2,4-Triazole-3-thiol CAS 3179-31-5 MSDS.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Technion Israel Institute of Technology. (n.d.). Chemical Waste Management Guide.
- University of Minnesota. (2024, April 16). Chemical Waste Guidelines. Health, Safety & Risk Management.
- Fisher Scientific. (2025, December 18).
- University of Essex. (n.d.).
- U.S. Environmental Protection Agency. (2024, January 1). Method 1621: Determination of Adsorbable Organic Fluorine (AOF)
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Yüksek, H., et al. (n.d.).
- Key Organics. (2017, December 1). Safety Data Sheet: 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol.
- BenchChem. (n.d.). Proper Disposal of 4,5-diethyl-4H-1,2,4-triazole-3-thiol.
- Bekircan, O., et al. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. faculty.washington.edu [faculty.washington.edu]
- 3. carlroth.com [carlroth.com]
- 4. echemi.com [echemi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. watson-int.com [watson-int.com]
- 7. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 8. hsrm.umn.edu [hsrm.umn.edu]
- 9. essex.ac.uk [essex.ac.uk]
- 10. ethz.ch [ethz.ch]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
This document provides essential guidance on the safe handling of the novel research chemical, 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol. As specific toxicological and hazard data for this compound are not available, all recommendations are grounded in a rigorous, precautionary analysis of its constituent functional groups and adherence to the highest standards of laboratory safety, as outlined in authoritative resources like the National Research Council's Prudent Practices in the Laboratory.[1][2][3][4][5]
Hazard Assessment: An Expert Analysis
The chemical structure of 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol dictates a cautious approach. A substance of unknown toxicity should always be handled as if it is hazardous.[6][7] The primary concerns arise from three key features:
-
Thiol Group (-SH): Thiols, or mercaptans, are notorious for their potent, unpleasant odors and potential for respiratory irritation. Even at low concentrations, they can represent a significant nuisance and potential health hazard. Skin and eye contact should be avoided.
-
1,2,4-Triazole Core: The triazole ring is a common pharmacophore found in a vast array of biologically active compounds, including antifungal agents and other pharmaceuticals.[8][9] This structural motif suggests the compound may have unforeseen biological effects, making systemic exposure a key concern. While many triazole derivatives have shown low toxicity in studies, their biological activity warrants caution.[10][11][12]
-
Fluorophenyl Group: The fluorinated aromatic ring suggests the compound is likely a solid with limited aqueous solubility. While generally stable, halogenated aromatic compounds can present unique metabolic and toxicological profiles.
Given this profile, we must assume the compound is, at a minimum, a skin and eye irritant, a potent odorant, and potentially harmful if inhaled or absorbed.
The Hierarchy of Controls: Your First Line of Defense
Personal Protective Equipment (PPE) is the final, not the first, line of defense. The Occupational Safety and Health Administration (OSHA) mandates a "Hierarchy of Controls" that prioritizes safer work systems.[13][14][15][16][17]
-
Elimination/Substitution: Not applicable in a research context where this specific molecule is required.
-
Engineering Controls: This is your most critical safety layer. All handling of this compound, especially in its solid, powdered form, must be conducted within a certified chemical fume hood. [14][18][19] This prevents inhalation of airborne particulates and contains noxious odors.
-
Administrative Controls: Adherence to this Standard Operating Procedure (SOP), proper training, and minimizing the quantity of material used are key administrative controls.
-
Personal Protective Equipment (PPE): The equipment detailed below is mandatory to protect you when engineering and administrative controls are not sufficient or in the event of an accident.
Personal Protective Equipment (PPE) Protocol
The selection of PPE depends on the specific task being performed. Always inspect PPE for damage before use and doff (remove) it carefully to avoid self-contamination.[20]
Baseline PPE for All Operations
This is the absolute minimum requirement for any work in the laboratory where the chemical is present, even if not being actively handled.
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields.
-
Body Protection: A flame-resistant laboratory coat, fully buttoned.[21]
-
Foot Protection: Closed-toe shoes covering the entire foot.[6]
Protocol for Handling Solids (e.g., Weighing, Aliquoting)
Handling the powdered form of this chemical presents the highest risk of inhalation and generating fine dust that can contaminate surfaces.
-
Primary Engineering Control: Certified Chemical Fume Hood.
-
Eye/Face Protection: Chemical splash goggles.[22] A face shield worn over safety glasses is recommended if there is a significant splash risk.
-
Respiratory Protection: While the fume hood is the primary control, if any procedure has the potential to generate significant dust outside of a hood (which is strongly discouraged), a NIOSH-approved N95 respirator or higher would be required.
Protocol for Handling Solutions (e.g., Transfers, Reactions)
Handling the compound in solution reduces the risk of inhalation but increases the risk of splashes.
-
Primary Engineering Control: Certified Chemical Fume Hood.
-
Eye/Face Protection: Chemical splash goggles.
-
Hand Protection: Chemical-resistant nitrile gloves are required.[25][26] For incidental contact, a single pair of standard thickness (4-8 mils) nitrile gloves is acceptable.[20][25] For extended contact or immersion, heavier-duty gloves or changing disposable gloves immediately after contact is necessary.[25]
-
Body Protection: In addition to the lab coat, a chemical-resistant apron should be worn when handling larger volumes (>1 Liter).
Data Presentation: PPE Summary Table
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| General Lab Presence | Safety Glasses with Side Shields | N/A | Lab Coat | N/A |
| Handling Solid/Powder | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Fume Hood (Mandatory) |
| Handling Solutions | Chemical Splash Goggles | Single Nitrile Gloves (Incidental Contact) | Lab Coat, Apron for large volumes | Fume Hood (Mandatory) |
Experimental Protocols: PPE Workflow
Step-by-Step Donning and Doffing Procedure
-
Inspect: Before entering the lab, inspect all PPE for cracks, tears, or defects.
-
Donning Order:
-
Put on lab coat and fasten completely.
-
Put on eye protection (goggles).
-
Put on inner gloves.
-
Put on outer gloves, ensuring the cuffs go over the sleeves of the lab coat.
-
-
Doffing Order (to prevent contamination):
-
Remove outer gloves.
-
Remove lab coat by folding it inward on itself.
-
Remove inner gloves.
-
Remove eye protection.
-
Wash hands thoroughly with soap and water immediately after removing all PPE. [1]
-
Mandatory Visualization: PPE Selection Workflow
Below is a logical workflow to guide the PPE selection process for handling 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol.
Caption: PPE selection workflow for handling the target compound.
Operational & Disposal Plans
Spill Management
In the event of a spill, evacuate the immediate area and alert your supervisor. For small spills inside a fume hood:
-
Wear appropriate PPE (goggles, double nitrile gloves, lab coat).
-
Absorb the spill with an inert material like vermiculite or sand.
-
Collect the contaminated material into a designated hazardous waste container.[18]
-
Decontaminate the area with a bleach solution, as thiols can be oxidized.[19][27][28][29]
Decontamination and Disposal
-
Glassware: All contaminated glassware should be decontaminated before washing. This is best achieved by soaking in a bleach bath within a fume hood for at least 14-24 hours to oxidize the thiol.[19][27]
-
Contaminated PPE: Used gloves, absorbent pads, and other disposable materials should be sealed in a labeled bag and placed into a designated solid hazardous waste container.[19]
-
Chemical Waste: All liquid and solid waste containing 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol must be disposed of in accordance with institutional and local hazardous waste regulations.[30] Ensure waste containers are clearly labeled with the full chemical name.[27]
By adhering to these protocols, you build a self-validating system of safety that protects you, your colleagues, and your research.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available from: [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Updated Version). National Academies Press (US). Available from: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: How to Work with Thiols. Available from: [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Required Personal Protective Equipment Use in Campus Research Laboratories. Available from: [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Identifying Hazard Control Options: The Hierarchy of Controls. Available from: [Link]
-
University of California, Berkeley, Office of Environment, Health & Safety. (n.d.). Glove Selection Guide. Available from: [Link]
-
Kovalenko, S., et al. (2024). Toxicity parameters of a new 1,2,4-triazole derivative when subcutaneously injected to guinea pigs. Regulatory Mechanisms in Biosystems, 15(1), 163-167. Available from: [Link]
-
École Polytechnique Fédérale de Lausanne (EPFL). (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Available from: [Link]
-
Dartmouth College, Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Available from: [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Hazards and Toxic Substances - Controlling Exposure. Available from: [Link]
-
Kovalenko, S., et al. (2024). Toxicity parameters of a new 1,2,4-triazole derivative when subcutaneously injected to guinea pigs. ResearchGate. Available from: [Link]
-
National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Available from: [Link]
-
Safety & Risk Services. (n.d.). Glove Selection Guide. Available from: [Link]
-
Centers for Disease Control and Prevention (CDC). (2024). About Hierarchy of Controls. Available from: [Link]
-
University of California, Irvine, Environmental Health & Safety. (n.d.). Research Laboratory and Personal Protective Equipment. Available from: [Link]
-
Reddit. (2013). Handling thiols in the lab. r/chemistry. Available from: [Link]
-
University of New Mexico, Department of Chemistry. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Available from: [Link]
-
University of Washington, Environmental Health & Safety. (n.d.). Selection and Use of Gloves in the Laboratory. Available from: [Link]
-
Delft University of Technology. (n.d.). Glove Selection and Usage. Available from: [Link]
-
National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Available from: [Link]
-
U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment. Available from: [Link]
-
Kamal, A., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Journal of Medicinal Chemistry, 64(21), 15478-15527. Available from: [Link]
-
A Comprehensive review on 1, 2, 4 Triazole. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]
-
Safety International, LLC. (2022). The 5 Levels of the Hierarchy of Controls Explained. Available from: [Link]
-
Advanced Photon Source. (2024). Safety Glove Selection Guide. Available from: [Link]
-
University of California, Santa Barbara, Environmental Health & Safety. (n.d.). Laboratory Safety and Chemical Hygiene Plan. Available from: [Link]
-
Toropov, A., et al. (2022). Toxicity prediction of 1,2,4-triazoles compounds by QSTR and interspecies QSTTR models. SAR and QSAR in Environmental Research, 33(8), 647-662. Available from: [Link]
-
OSHA Education Center. (n.d.). The Hierarchy of Hazard Controls: What It Is and How to Implement It. Available from: [Link]
-
Reddit. (2020). Removal of Smelly Thiol via Extraction?. r/OrganicChemistry. Available from: [Link]
Sources
- 1. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Prudent Practices in the Laboratory [nationalacademies.org]
- 4. chemistry.unm.edu [chemistry.unm.edu]
- 5. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijprajournal.com [ijprajournal.com]
- 10. medicine.dp.ua [medicine.dp.ua]
- 11. researchgate.net [researchgate.net]
- 12. Toxicity prediction of 1,2,4-triazoles compounds by QSTR and interspecies QSTTR models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. osha.gov [osha.gov]
- 14. Chemical Hazards and Toxic Substances - Controlling Exposure | Occupational Safety and Health Administration [osha.gov]
- 15. About Hierarchy of Controls | Hierarchy of Controls | CDC [cdc.gov]
- 16. safety-international.com [safety-international.com]
- 17. oshaeducationcenter.com [oshaeducationcenter.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. faculty.washington.edu [faculty.washington.edu]
- 20. filelist.tudelft.nl [filelist.tudelft.nl]
- 21. ehs.uci.edu [ehs.uci.edu]
- 22. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 23. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 24. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 25. Selection and Use of Gloves in the Laboratory | Environmental Health and Safety [ehs.dartmouth.edu]
- 26. aps.anl.gov [aps.anl.gov]
- 27. Reagents & Solvents [chem.rochester.edu]
- 28. epfl.ch [epfl.ch]
- 29. hsrm.umn.edu [hsrm.umn.edu]
- 30. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
